molecular formula C2H2BaO4 B1583759 Barium oxalate CAS No. 516-02-9

Barium oxalate

Cat. No.: B1583759
CAS No.: 516-02-9
M. Wt: 227.36 g/mol
InChI Key: SGOYWBVFEOGMRP-UHFFFAOYSA-N
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Description

Barium oxalate is a useful research compound. Its molecular formula is C2H2BaO4 and its molecular weight is 227.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

516-02-9

Molecular Formula

C2H2BaO4

Molecular Weight

227.36 g/mol

IUPAC Name

barium(2+);oxalate

InChI

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

SGOYWBVFEOGMRP-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].[Ba+2]

Canonical SMILES

C(=O)(C(=O)O)O.[Ba]

Other CAS No.

516-02-9

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Barium oxalate chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Barium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, detailing its chemical formula, molecular and crystal structure, physicochemical properties, synthesis protocols, and key applications.

This compound is an inorganic compound and the barium salt of oxalic acid.[1] It consists of a barium cation (Ba²⁺) and an oxalate anion (C₂O₄²⁻).[1] The chemical formula for the anhydrous form is BaC₂O₄ .[1][2][3] this compound also exists in several hydrated forms, including BaC₂O₄·0.5H₂O and BaC₂O₄·3.5H₂O.[4][5]

The oxalate ion acts as a bidentate ligand, bonding to the barium ion through two oxygen atoms. In the solid state, these ions arrange into a crystalline lattice. The crystal structure of this compound hydrates has been a subject of detailed study. For instance, BaC₂O₄·3.5H₂O has a monoclinic crystal system with the space group C2/c.[5] The hemihydrate, BaC₂O₄·0.5H₂O, exhibits a triclinic crystal structure with the space group P1.[4][6] In these structures, the barium atoms are coordinated to oxygen atoms from both the oxalate anions and the water molecules.[5][6]

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Isolation Reactant1 0.2 M BaCl₂ Solution Mix Dropwise addition at Room Temp with Stirring Reactant1->Mix Reactant2 0.2 M (NH₄)₂C₂O₄ Solution Reactant2->Mix Filter Filtration Mix->Filter Precipitate Forms Wash Wash with H₂O Filter->Wash Dry Drying Wash->Dry Product BaC₂O₄·0.5H₂O (Final Product) Dry->Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium oxalate (BaC₂O₄) is an inorganic compound, the barium salt of oxalic acid, which presents as a white, odorless powder.[1] It is a compound of significant interest in various scientific and industrial fields, including materials science for the synthesis of advanced ceramics and in pyrotechnics as a green colorant.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its thermal decomposition pathway. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Physical and Chemical Properties

This compound is a stable compound under normal conditions but reacts with strong acids.[1] It is considered a reducing agent, a property that distinguishes it from many other pyrotechnic colorants.[1] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula BaC₂O₄
Molar Mass 225.345 g/mol
Appearance White odorless powder/crystals
Density 2.658 g/cm³
Melting Point Decomposes at 400 °C (752 °F; 673 K)
Solubility in Water 0.9290 mg/L at 25 °C[1] (sparingly soluble)
Solubility Product (Ksp) 1.6 x 10⁻⁷
Solubility in other solvents Insoluble in ethanol; Soluble in dilute nitric acid and hydrochloric acid.
Crystal Structure This compound can exist in various hydrated forms, including the hemihydrate (BaC₂O₄·0.5H₂O) and the dihydrate (BaC₂O₄·2H₂O), each with a specific crystal structure. The hemihydrate has a triclinic crystal system.[2][3]

Experimental Protocols

Synthesis of this compound Hemihydrate

This protocol describes the precipitation of this compound hemihydrate from aqueous solutions of barium chloride and ammonium oxalate.[2]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.2 M solution of Barium Chloride: Dissolve the appropriate amount of BaCl₂·2H₂O in 500 ml of deionized water.

  • Prepare a 0.2 M solution of Ammonium Oxalate: Dissolve the appropriate amount of (NH₄)₂C₂O₄·H₂O in 500 ml of deionized water.

  • Precipitation: While stirring, slowly add the 500 ml of the 0.2 M barium chloride solution dropwise to the 500 ml of the 0.2 M ammonium oxalate solution at room temperature. A white precipitate of this compound hemihydrate will form.

  • Digestion: Continue stirring the suspension for a period to allow the precipitate to fully form and ripen.

  • Filtration: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected precipitate with deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound hemihydrate in a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation and Purification BaCl2_solution 0.2 M Barium Chloride Solution Mixing Slowly add BaCl2 solution to Ammonium Oxalate solution with stirring BaCl2_solution->Mixing Ammonium_oxalate_solution 0.2 M Ammonium Oxalate Solution Ammonium_oxalate_solution->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Wash with Deionized Water Filtration->Washing Drying Dry at 40-50 °C Washing->Drying Product This compound Hemihydrate (BaC2O4·0.5H2O) Drying->Product

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition Analysis

The thermal decomposition of this compound typically proceeds in stages. The hydrated form first undergoes dehydration, followed by the decomposition of the anhydrous salt to barium carbonate, and finally, at higher temperatures, to barium oxide. The following protocol outlines a general procedure for thermogravimetric analysis (TGA).

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of this compound hydrate into the TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide a controlled atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1100 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges and corresponding weight losses for each decomposition step.

Signaling Pathways and Logical Relationships

Thermal Decomposition Pathway of this compound Hemihydrate

The thermal decomposition of this compound hemihydrate in an inert atmosphere (nitrogen) proceeds through the following key stages:

  • Dehydration: The loss of water of hydration to form anhydrous this compound.

  • Oxalate Decomposition: The decomposition of anhydrous this compound to form barium carbonate and carbon monoxide.

  • Carbonate Decomposition: The decomposition of barium carbonate to barium oxide and carbon dioxide at higher temperatures.

The following diagram visualizes this decomposition pathway.

G Start This compound Hemihydrate (BaC2O4·0.5H2O) Anhydrous Anhydrous this compound (BaC2O4) Start->Anhydrous ~102-120 °C (-0.5 H2O) Carbonate Barium Carbonate (BaCO3) Anhydrous->Carbonate ~330-550 °C (-CO) Oxide Barium Oxide (BaO) Carbonate->Oxide ~790-1060 °C (-CO2)

References

A Technical Guide to the Synthesis of Barium Oxalate from Barium Chloride and Oxalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of barium oxalate (BaC₂O₄) through the reaction of barium chloride (BaCl₂) and oxalic acid (H₂C₂O₄). This compound serves as a precursor in the synthesis of various functional materials and holds relevance in specialized applications. This document provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and key characterization data to assist researchers in the controlled and reproducible preparation of this inorganic salt.

Core Synthesis Principles

The synthesis of this compound from barium chloride and oxalic acid is fundamentally a precipitation reaction. The reaction proceeds in an aqueous medium where the barium cation (Ba²⁺) from the soluble barium chloride reacts with the oxalate anion (C₂O₄²⁻) from oxalic acid or a soluble oxalate salt to form the sparingly soluble this compound, which precipitates out of the solution. The general chemical equation for this reaction is:

BaCl₂(aq) + H₂C₂O₄(aq) → BaC₂O₄(s)↓ + 2HCl(aq)[1]

Alternatively, a soluble oxalate salt, such as ammonium oxalate ((NH₄)₂C₂O₄) or sodium oxalate (Na₂C₂O₄), is often employed as the precipitating agent. The use of an oxalate salt can offer better control over the pH of the reaction medium. The reaction with ammonium oxalate is as follows:

BaCl₂(aq) + (NH₄)₂C₂O₄(aq) → BaC₂O₄(s)↓ + 2NH₄Cl(aq)

The choice of the oxalate source and the reaction conditions, including reactant concentrations, temperature, pH, and aging time, significantly influence the morphology, particle size, and purity of the resulting this compound precipitate.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: direct precipitation and single diffusion gel growth. Direct precipitation is a rapid and straightforward method for producing this compound powder, while the gel diffusion method is employed for the growth of well-defined single crystals.

Direct Precipitation Method for this compound Hemihydrate (BaC₂O₄·0.5H₂O)

This protocol is adapted from the synthesis of this compound hemihydrate for crystallographic studies.[2][3]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 0.2 M solution of barium chloride dihydrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.2 M solution of ammonium oxalate monohydrate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place 500 mL of the 0.2 M ammonium oxalate solution in a beaker and stir with a magnetic stirrer at room temperature.

    • Slowly add 500 mL of the 0.2 M barium chloride solution dropwise to the ammonium oxalate solution using a burette or dropping funnel. A white precipitate of this compound will form immediately.

  • Washing and Filtration:

    • After the addition is complete, continue stirring for a short period to ensure complete precipitation.

    • Separate the white crystalline product by filtration.

    • Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

  • Drying:

    • Dry the filtered product at room temperature to obtain this compound hemihydrate (BaC₂O₄·0.5H₂O).[2]

Single Diffusion Gel Method for this compound Crystal Growth

This method allows for the slow and controlled growth of this compound crystals within a gel matrix, leading to larger and more well-defined crystals.[1][4]

Materials:

  • Barium chloride (BaCl₂)

  • Oxalic acid (H₂C₂O₄)

  • Agar-agar powder

  • Deionized water

Equipment:

  • Test tubes or U-tubes

  • Beakers

  • Heating plate

  • Cotton plugs

Procedure:

  • Gel Preparation:

    • Prepare an agar-agar gel by mixing 0.5 to 2.0 g of agar powder in 100 mL of deionized water and heating until the powder is completely dissolved.[4]

    • Prepare a solution of oxalic acid with a concentration ranging from 0.5 M to 2 M.[4]

  • Gel Setting:

    • Mix the hot agar-agar solution with the oxalic acid solution and pour it into test tubes.

    • Allow the gel to set and age for a period of 24 to 48 hours. A 24-hour aging period has been found to promote a faster growth rate.[4]

  • Crystal Growth:

    • Prepare a solution of barium chloride with a concentration ranging from 0.5 M to 2 M.[4]

    • Carefully pour the barium chloride solution over the set gel in the test tubes.

    • Seal the test tubes with cotton plugs to prevent contamination and allow them to stand undisturbed at room temperature.

    • This compound crystals will grow within the gel matrix over a period of several days.

  • Harvesting:

    • Once the crystal growth is complete, carefully remove the crystals from the gel.

    • Wash the crystals with deionized water to remove any adhering gel.

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.

Synthesis Parameters
ParameterDirect PrecipitationSingle Diffusion Gel Method
Reactants Barium chloride, Ammonium oxalateBarium chloride, Oxalic acid
Concentration 0.2 M0.5 M - 2 M
Temperature Room TemperatureAmbient Temperature
Aging Time Not specified24 - 48 hours
Product Form Crystalline PowderSingle Crystals
Crystallographic Data for this compound Hemihydrate (BaC₂O₄·0.5H₂O)
ParameterValue
Crystal System Triclinic
Space Group P1
a 8.692 (1) Å
b 9.216 (1) Å
c 6.146 (1) Å
α 95.094 (3)°
β 95.492 (3)°
γ 64.500 (3)°
Z 4
Data obtained from single-crystal X-ray diffraction at 120 K.[3]
Thermal Decomposition Data
Decomposition StepTemperature Range (°C)Product
Dehydration142.7 - 217.3Anhydrous this compound (α-BaC₂O₄)
Decomposition to Carbonate~400 - 500Barium Carbonate (BaCO₃)
Decomposition to Oxide> 800Barium Oxide (BaO)
Data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1][5]

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the synthesis and characterization of this compound.

experimental_workflow cluster_precipitation Direct Precipitation Method cluster_gel Single Diffusion Gel Method prep_sol_precip Prepare 0.2M BaCl₂ and 0.2M (NH₄)₂C₂O₄ Solutions mix_sol Add BaCl₂ solution dropwise to (NH₄)₂C₂O₄ solution with stirring prep_sol_precip->mix_sol precipitate This compound Precipitation mix_sol->precipitate filter_wash_precip Filter and Wash Precipitate with Deionized Water precipitate->filter_wash_precip dry_precip Dry at Room Temperature filter_wash_precip->dry_precip product_powder BaC₂O₄·0.5H₂O Powder dry_precip->product_powder prep_gel Prepare Agar-Agar Gel and Oxalic Acid Solution set_gel Mix and Allow Gel to Set and Age (24-48h) prep_gel->set_gel add_bacl2 Add BaCl₂ Solution over the Gel set_gel->add_bacl2 crystal_growth Allow Crystals to Grow at Room Temperature add_bacl2->crystal_growth harvest_wash Harvest and Wash Crystals crystal_growth->harvest_wash product_crystal This compound Single Crystals harvest_wash->product_crystal

Caption: Experimental workflows for the synthesis of this compound via direct precipitation and single diffusion gel methods.

logical_relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application reactants Reactants: Barium Chloride Oxalic Acid / Ammonium Oxalate synthesis_method Synthesis Method Selection (Precipitation or Gel Growth) reactants->synthesis_method barium_oxalate This compound Product (Powder or Crystals) synthesis_method->barium_oxalate xrd X-ray Diffraction (XRD) (Phase Identification, Crystal Structure) barium_oxalate->xrd Structural Analysis ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis) barium_oxalate->ftir Chemical Bonding Analysis sem Scanning Electron Microscopy (SEM) (Morphology, Particle Size) barium_oxalate->sem Morphological Analysis tga_dta Thermogravimetric Analysis / Differential Thermal Analysis (TGA/DTA) (Thermal Stability, Decomposition) barium_oxalate->tga_dta Thermal Analysis precursor Precursor for other Barium Compounds barium_oxalate->precursor pyrotechnics Pyrotechnic Colorant barium_oxalate->pyrotechnics

Caption: Logical relationship from synthesis to characterization and application of this compound.

References

Unveiling the Crystalline Architecture of Barium Oxalate Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate crystal structures of barium oxalate hydrates, compounds of significant interest in materials science and pharmaceutical development due to their role as precursors in the synthesis of various barium-containing functional materials. This document provides a comprehensive overview of their crystallographic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of their structural relationships and transformations.

Crystallographic Data of this compound Hydrates

This compound is known to form several stable hydrates, each with a unique crystal structure. The crystallographic parameters of the most commonly encountered hydrates, namely the 3.5-hydrate, dihydrate, monohydrate, and hemihydrate, have been determined through single-crystal and powder X-ray diffraction studies. A summary of this quantitative data is presented in Table 1 for facile comparison.

HydrateFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
3.5-HydrateBaC₂O₄·3.5H₂OMonoclinicC2/c13.445(5)7.669(4)15.018(6)90113.92(2)908[1]
DihydrateBaC₂O₄·2H₂OMonoclinicP2₁/c7.538(1)11.062(1)7.105(1)90105.42(1)904[2][3]
Monohydrate2BaC₂O₄·H₂OTriclinicP19.312(1)9.649(1)6.188(1)90.13(2)95.36(2)125.18(2)2[4]
HemihydrateBaC₂O₄·0.5H₂OTriclinicP18.692(1)9.216(1)6.146(1)95.094(3)95.492(3)64.500(3)4[5][6]

Experimental Protocols

The synthesis and characterization of this compound hydrates are crucial for obtaining pure phases and understanding their properties. The following sections detail the methodologies cited in the literature.

Synthesis of this compound Hydrates

2.1.1. Synthesis of this compound Hemihydrate (BaC₂O₄·0.5H₂O)

A common method for the preparation of this compound hemihydrate involves the precipitation reaction between aqueous solutions of a soluble barium salt and an oxalate salt.[5][7]

  • Procedure: A 0.2 M solution of barium chloride (BaCl₂·2H₂O) is added dropwise to a 0.2 M solution of ammonium oxalate ((NH₄)₂C₂O₄·H₂O) at room temperature with constant stirring.[5] The resulting white crystalline precipitate of BaC₂O₄·0.5H₂O is then collected by filtration, washed with deionized water, and dried at room temperature.[5]

2.1.2. Synthesis of this compound 3.5-Hydrate (BaC₂O₄·3.5H₂O)

The 3.5-hydrate is typically obtained as a microcrystalline powder.[1]

  • Procedure: An aqueous solution of oxalic acid is slowly added to an aqueous solution of barium chloride.[1] This hydrate is noted to be unstable at room temperature and can decompose to hydrates with lower water content over a few days.[1]

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are the primary techniques for determining the crystal structure of this compound hydrates.

  • Single-Crystal XRD: This technique provides the most accurate determination of unit cell parameters, space group, and atomic coordinates. Data for BaC₂O₄·0.5H₂O was collected at 120 K.[5]

  • Powder XRD: Used for phase identification and can be employed for structure solution and refinement, especially with high-resolution synchrotron radiation.

2.2.2. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition behavior of the hydrates.

  • Procedure: A sample of the this compound hydrate is heated in a controlled atmosphere (e.g., argon or nitrogen) at a constant heating rate (e.g., 5 K/min or 10°C/min).[5][8] The weight loss (TGA) and temperature differences (DTA) are recorded as a function of temperature, revealing dehydration and decomposition steps. For BaC₂O₄·0.5H₂O, dehydration to the anhydrous form occurs in the temperature range of 383–418 K.[5][7]

Visualizing Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the study of this compound hydrates.

Synthesis_of_Hemihydrate BaCl2 0.2 M BaCl₂ Solution Mixing Dropwise Addition @ Room Temp. BaCl2->Mixing AmmoniumOxalate 0.2 M (NH₄)₂C₂O₄ Solution AmmoniumOxalate->Mixing Precipitate White Crystalline Precipitate Mixing->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with H₂O Filtration->Washing Drying Drying @ Room Temp. Washing->Drying FinalProduct BaC₂O₄·0.5H₂O Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound hemihydrate.

Thermal_Decomposition_Pathway BOH_3_5 BaC₂O₄·3.5H₂O BOH_0_5 BaC₂O₄·0.5H₂O BOH_3_5->BOH_0_5 Heat -3H₂O alpha_BO α-BaC₂O₄ BOH_0_5->alpha_BO Heat -0.5H₂O beta_BO β-BaC₂O₄ alpha_BO->beta_BO Phase Transition BaCO3 BaCO₃ alpha_BO->BaCO3 Decomposition beta_BO->BaCO3 Decomposition

Caption: Thermal decomposition pathway of this compound hydrates.

Characterization_Workflow Sample This compound Hydrate Sample XRD X-ray Diffraction (XRD) Sample->XRD TGA_DTA Thermal Analysis (TGA/DTA) Sample->TGA_DTA CrystalStructure Crystal System Space Group Lattice Parameters XRD->CrystalStructure ThermalBehavior Dehydration Temperatures Decomposition Profile Phase Transitions TGA_DTA->ThermalBehavior

Caption: General experimental workflow for the characterization of this compound hydrates.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Barium Oxalate to Barium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of barium oxalate (BaC₂O₄) to barium oxide (BaO). The process is critical in various industrial applications, including the synthesis of advanced ceramic materials and specific components in pyrotechnic formulations. Understanding the decomposition pathway, influential factors, and kinetics is paramount for controlling the final product's purity and morphology. This document outlines the key decomposition steps, summarizes quantitative data from thermal analysis, provides detailed experimental protocols, and visualizes the process through logical diagrams.

The Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is a multi-step process that is significantly influenced by the surrounding atmosphere. The general pathway involves dehydration, followed by the decomposition of the anhydrous oxalate to barium carbonate (BaCO₃), and finally, the decomposition of barium carbonate to the desired barium oxide.

In an inert atmosphere, such as nitrogen, the decomposition of this compound can be accompanied by the disproportionation of the evolved carbon monoxide, leading to the formation of elemental carbon. This carbon can then react with the intermediate barium carbonate at higher temperatures. In an oxidizing atmosphere or in the presence of carbon dioxide, the formation of carbon is suppressed.

The key reactions involved are:

  • Dehydration: BaC₂O₄·xH₂O(s) → BaC₂O₄(s) + xH₂O(g)

  • Oxalate Decomposition: BaC₂O₄(s) → BaCO₃(s) + CO(g)

  • Carbonate Decomposition: BaCO₃(s) → BaO(s) + CO₂(g)

  • Boudouard Reaction (in inert atmosphere): 2CO(g) ⇌ CO₂(g) + C(s)

  • Carbon-Carbonate Reaction (in inert atmosphere): BaCO₃(s) + C(s) → BaO(s) + 2CO(g)

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound decomposition under different atmospheric conditions.

Table 1: Decomposition Temperatures of this compound Hydrate in Nitrogen Atmosphere

Decomposition StepTemperature Range (°C)
Dehydration (BaC₂O₄·0.5H₂O)94 - 115
Oxalate Decomposition to BaCO₃330 - 550
Carbon-Barium Carbonate Reaction600 - 725
Barium Carbonate Decomposition790 - 1060

Data sourced from thermogravimetric and differential thermal analysis studies.[1]

Table 2: Decomposition Temperatures of this compound Hydrate in Carbon Dioxide Atmosphere

Decomposition StepTemperature Range (°C)
Dehydration (BaC₂O₄·0.5H₂O)94 - 115
Oxalate Decomposition to BaCO₃387 - 433
Barium Carbonate DecompositionStarting from ~1350

Note: The decomposition of barium carbonate is significantly shifted to higher temperatures in a CO₂ atmosphere.[1]

Table 3: Mass Loss Percentages in the Thermal Decomposition of this compound Monohydrate

Decomposition StepTheoretical Mass Loss (%)
Dehydration (BaC₂O₄·H₂O → BaC₂O₄)7.39
Oxalate Decomposition (BaC₂O₄ → BaCO₃)12.33
Carbonate Decomposition (BaCO₃ → BaO)22.29

Calculated based on the molecular weights of the respective compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass changes of this compound as a function of temperature, identifying the temperature ranges of decomposition steps and the stoichiometry of the reactions.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace with a programmable temperature controller, and a gas flow control system.

Procedure:

  • Sample Preparation: A small amount of finely ground this compound hydrate (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with the desired gas (e.g., high-purity nitrogen or carbon dioxide) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or controlled atmosphere.

    • The balance is tared to zero.

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 1100°C for nitrogen atmosphere, or higher for CO₂ atmosphere) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step. The percentage mass loss for each step is calculated and compared with theoretical values to confirm the reaction pathway. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic and endothermic transitions during the thermal decomposition of this compound, providing information on phase transitions, and the enthalpy changes associated with the decomposition reactions.

Apparatus: A DTA or DSC instrument with a furnace, sample and reference holders, and temperature sensors.

Procedure:

  • Sample and Reference Preparation: A small, accurately weighed amount of the this compound sample (typically 2-5 mg) is placed in a sample crucible. An equal mass of an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

  • Instrument Setup: The sample and reference crucibles are placed in the DTA/DSC furnace. The desired atmosphere (nitrogen or carbon dioxide) is established at a constant flow rate.

  • Thermal Program: The furnace is heated at a constant rate (e.g., 10°C/min) over the desired temperature range.

  • Data Acquisition: The temperature difference (DTA) or heat flow difference (DSC) between the sample and the reference is recorded as a function of the sample temperature.

  • Data Analysis: The resulting DTA/DSC curve is analyzed to identify endothermic peaks (e.g., dehydration, decomposition) and exothermic peaks. The peak temperatures and areas provide qualitative and quantitative information about the thermal events.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in the sample at various temperatures during the decomposition process, confirming the intermediate and final products.

Apparatus: An X-ray diffractometer equipped with a high-temperature stage or furnace and a position-sensitive detector.

Procedure:

  • Sample Preparation: A thin layer of the this compound powder is placed on the sample holder of the high-temperature stage.

  • Instrument Setup: The high-temperature stage is mounted on the diffractometer. The desired atmosphere is introduced and maintained at a controlled flow rate.

  • Thermal and Diffraction Program:

    • An initial XRD pattern is recorded at room temperature.

    • The sample is heated to a series of predetermined temperatures, with a dwell time at each temperature to allow for thermal equilibrium.

    • An XRD pattern is collected at each temperature setpoint.

  • Data Acquisition: The diffraction patterns are recorded over a specific 2θ range.

  • Data Analysis: The obtained XRD patterns at different temperatures are analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction databases (e.g., JCPDS-ICDD). This allows for the direct observation of the transformation of this compound to barium carbonate and then to barium oxide.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the thermal decomposition of this compound.

Decomposition_Pathway cluster_main Thermal Decomposition of this compound cluster_inert Side Reactions in Inert Atmosphere BaC2O4_H2O BaC₂O₄·xH₂O (this compound Hydrate) BaC2O4 BaC₂O₄ (Anhydrous this compound) BaC2O4_H2O->BaC2O4  -xH₂O (Dehydration) BaCO3 BaCO₃ (Barium Carbonate) BaC2O4->BaCO3  -CO (Oxalate Decomposition) BaO BaO (Barium Oxide) BaCO3->BaO  -CO₂ (Carbonate Decomposition) CO CO (Carbon Monoxide) C_CO2 C + CO₂ CO->C_CO2 Boudouard Reaction (2CO ⇌ C + CO₂) Experimental_Workflow cluster_workflow Experimental Analysis Workflow start This compound Sample tga Thermogravimetric Analysis (TGA) start->tga dta_dsc Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) start->dta_dsc htxrd High-Temperature X-ray Diffraction (HT-XRD) start->htxrd mass_loss Mass Loss vs. Temperature (Decomposition Stages) tga->mass_loss thermal_events Endothermic/Exothermic Peaks (Reaction Enthalpies) dta_dsc->thermal_events phase_id Crystalline Phase Identification (Intermediate/Final Products) htxrd->phase_id interpretation Comprehensive Interpretation (Mechanism, Kinetics) mass_loss->interpretation thermal_events->interpretation phase_id->interpretation

References

An In-depth Technical Guide to the Solubility of Barium Oxalate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium oxalate (BaC₂O₄) in a range of solvents. This compound is a sparingly soluble salt, and understanding its solubility characteristics is crucial in various fields, including materials science, analytical chemistry, and toxicology. This document details its solubility in aqueous and organic media, the principles governing its dissolution, and experimental protocols for its quantification.

Physicochemical Properties of this compound

This compound is a white, odorless crystalline powder with the molecular formula BaC₂O₄ and a molar mass of 225.35 g/mol . It is known for its low solubility in water, a characteristic that influences its applications and biological interactions.

Aqueous Solubility

The solubility of this compound in water is low, and it is classified as a sparingly soluble salt. The dissolution in water is an equilibrium process represented by the following equation:

BaC₂O₄(s) ⇌ Ba²⁺(aq) + C₂O₄²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is a measure of its solubility.

Quantitative Data for Aqueous Solubility
ParameterValueTemperature (°C)Reference
Solubility0.9290 mg/L25
Solubility22 mg/LNot Specified
Solubility Product (Ksp)2.3 x 10⁻⁸Not Specified

Note: Discrepancies in reported solubility values can arise from different experimental conditions and methods.

Solubility in Acidic Solutions

This compound exhibits significantly increased solubility in acidic solutions. This is due to the reaction of the oxalate ion (C₂O₄²⁻), a weak base, with hydronium ions (H₃O⁺) from the acid. This reaction shifts the dissolution equilibrium of this compound to the right, favoring the dissolution of the salt.

The oxalate ion reacts with acid in a stepwise manner:

C₂O₄²⁻(aq) + H₃O⁺(aq) ⇌ HC₂O₄⁻(aq) + H₂O(l) HC₂O₄⁻(aq) + H₃O⁺(aq) ⇌ H₂C₂O₄(aq) + H₂O(l)

Qualitative observations confirm that this compound is soluble in strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃), as well as in hot dilute acetic acid. The increase in oxalate solubility with increasing hydrochloric acid concentration has been observed, reaching a plateau at higher acid concentrations.

Dissolution Mechanism in Acid

The overall reaction for the dissolution of this compound in a strong acid can be represented as:

BaC₂O₄(s) + 2H₃O⁺(aq) ⇌ Ba²⁺(aq) + H₂C₂O₄(aq) + 2H₂O(l)

Dissolution_in_Acid cluster_equilibrium Dissolution Equilibrium cluster_acid_reaction Reaction with Acid BaC2O4_solid BaC₂O₄ (s) Ba_ion Ba²⁺ (aq) BaC2O4_solid->Ba_ion Dissolution C2O4_ion C₂O₄²⁻ (aq) BaC2O4_solid->C2O4_ion Dissolution H2C2O4 H₂C₂O₄ (aq) C2O4_ion->H2C2O4 Protonation H3O_ion 2H₃O⁺ (aq)

Dissolution of this compound in Acidic Solution

Solubility in Alkaline Solutions

The solubility of this compound in alkaline solutions is expected to be low. The presence of a common ion, the hydroxide ion (OH⁻), from a strong base like sodium hydroxide (NaOH) would not directly affect the dissolution equilibrium of this compound. Barium hydroxide itself is sparingly soluble, and adding a strong base would decrease its solubility due to the common ion effect. Therefore, no significant increase in the solubility of this compound is anticipated in alkaline conditions.

Solubility in Organic Solvents

This compound is generally considered insoluble in most organic solvents.

Quantitative and Qualitative Data for Organic Solvents
SolventSolubilityReference
EthanolInsoluble
MethanolNo quantitative data found
AcetoneNo quantitative data found
Dimethyl Sulfoxide (DMSO)No specific data for this compound, but DMSO is a good solvent for many inorganic salts.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. Below are detailed protocols for some of the most common and effective techniques.

Gravimetric Method

This method involves preparing a saturated solution of this compound, evaporating a known volume of the solution to dryness, and weighing the remaining solid residue.

Protocol:

  • Preparation of Saturated Solution: Add an excess of this compound powder to a chosen solvent in a flask. Stopper the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the saturated solution using a fine-pore filter paper to remove all undissolved solid.

  • Evaporation: Accurately pipette a known volume (e.g., 50.00 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

  • Drying: Gently heat the evaporating dish to evaporate the solvent completely. Once the solvent is evaporated, dry the dish and residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate (L)

Gravimetric_Method start Start saturate Prepare Saturated This compound Solution start->saturate filtrate Filter to Remove Undissolved Solid saturate->filtrate pipette Pipette Known Volume of Filtrate filtrate->pipette evaporate Evaporate Solvent pipette->evaporate dry Dry Residue to Constant Weight evaporate->dry weigh Weigh Residue dry->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Workflow for Gravimetric Solubility Determination

Permanganate Titration of Oxalate

This redox titration method determines the concentration of oxalate ions in a saturated solution of this compound.

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent and filter it as described in the gravimetric method.

  • Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.

  • Acidification: Add an excess of dilute sulfuric acid (e.g., 20 mL of 1 M H₂SO₄) to the flask.

  • Heating: Heat the solution to 60-70 °C.

  • Titration: Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) until a faint, persistent pink color is observed. The reaction is:

    2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

  • Calculation: The concentration of oxalate, and thus the solubility of this compound, can be calculated from the volume of KMnO₄ solution used.

Permanganate_Titration start Start saturate Prepare Saturated This compound Solution start->saturate filtrate Filter Solution saturate->filtrate pipette Pipette Known Volume of Filtrate filtrate->pipette acidify Acidify with H₂SO₄ pipette->acidify heat Heat to 60-70 °C acidify->heat titrate Titrate with KMnO₄ to Pink Endpoint heat->titrate calculate Calculate Oxalate Concentration titrate->calculate end End calculate->end

Workflow for Permanganate Titration of Oxalate

Atomic Absorption Spectroscopy (AAS) for Barium Determination

This instrumental method is highly sensitive for determining the concentration of barium ions in a saturated solution.

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound and filter it as described previously.

  • Standard Solutions: Prepare a series of standard solutions of a soluble barium salt (e.g., BaCl₂) with known concentrations.

  • Sample and Standard Preparation: Dilute the saturated this compound solution and the standard solutions to fall within the linear range of the instrument. Add an ionization suppressant (e.g., a solution of potassium chloride or sodium chloride) to both the samples and standards to minimize ionization interference in the flame.

  • Instrumental Analysis: Aspirate the blank, standards, and samples into the atomic absorption spectrophotometer. Use a nitrous oxide-acetylene flame and measure the absorbance at the barium resonance wavelength of 553.6 nm.

  • Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Use the calibration curve to determine the concentration of barium in the sample solution, which corresponds to the molar solubility of this compound.

AAS_Method start Start saturate Prepare Saturated This compound Solution start->saturate filtrate Filter Solution saturate->filtrate dilute Dilute Samples and Standards filtrate->dilute prepare_standards Prepare Ba²⁺ Standard Solutions prepare_standards->dilute add_suppressant Add Ionization Suppressant dilute->add_suppressant analyze Analyze by AAS at 553.6 nm add_suppressant->analyze calibrate Construct Calibration Curve analyze->calibrate calculate Determine Ba²⁺ Concentration calibrate->calculate end End calculate->end

Workflow for AAS Determination of Barium

Conclusion

The solubility of this compound is highly dependent on the solvent and the pH of the medium. It is sparingly soluble in water and most organic solvents but shows a marked increase in solubility in acidic solutions due to the protonation of the oxalate ion. For professionals in research and drug development, a thorough understanding of these solubility characteristics is essential for controlling precipitation, ensuring bioavailability in relevant formulations, and assessing potential toxicity. The experimental protocols provided in this guide offer robust methods for the quantitative determination of this compound solubility in various matrices.

A Comprehensive Technical Guide to Barium Oxalate: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium oxalate (CAS No: 516-02-9), a compound utilized in various chemical and pyrotechnic applications.[1][2] This document consolidates critical information regarding its chemical identity, physical properties, and comprehensive safety data, presented for the use of professionals in research and development.

Chemical Identification and Properties

This compound is the barium salt of oxalic acid, with the chemical formula BaC₂O₄.[2] It is a white, odorless powder.[1][2]

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 516-02-9[1][2][3][4][5]
Molecular Formula C₂BaO₄[1][3][4][6]
Molecular Weight 225.35 g/mol [1][7]
EINECS Number 208-216-9[1][3][8]
Synonyms Ethanedioic acid, barium salt (1:1); Oxalic acid, barium salt[1][7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White, odorless powder[1][2]
Density 2.66 g/mL at 25 °C[1][3][6]
Melting Point 400 °C (decomposes)[1][3][4][6]
Water Solubility Insoluble (0.093 g/L)[2][7]
Solubility in other solvents Soluble in dilute nitric acid or hydrochloric acid.[6] Insoluble in ethanol.[6]
Stability Stable under normal conditions, but can react with strong acids.[2][9]

Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8][10][11] Ingestion can lead to severe gastroenteritis, with symptoms including nausea, vomiting, and diarrhea, and may result in renal damage.[2][9]

Table 3: Hazard Identification and GHS Classification

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[7][8][10]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[7][8][10]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[7][10]

Table 4: Safety and Handling Information

ParameterRecommendation
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves, and full cover protective clothing.[8][9][11]
Engineering Controls Use in a well-ventilated area.[8][10][11]
Handling Avoid dust formation. Avoid contact with skin, eyes, and clothing.[8][10][11] Do not eat, drink, or smoke when using this product.[8][10]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10][11]
Incompatible Materials Strong acids and oxidizing agents.[9][11]

Table 5: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Get immediate medical attention.[9] Rinse mouth with water.[8] Do not induce vomiting.[8]
Inhalation Move to fresh air.[9][11] If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[8][11]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[8][11] Get medical attention if irritation persists.[9]
Eye Contact Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[12] Get medical attention.[9]

Table 6: Fire-Fighting and Accidental Release Measures

MeasureProcedure
Suitable Extinguishing Media Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9][10][11]
Accidental Release Evacuate personnel to safe areas.[8][10] Wear personal protective equipment.[8][10][11] Avoid dust formation.[8][10][11] Sweep up and shovel into suitable containers for disposal.[11]

Table 7: Transport Information

RegulationInformation
UN Number UN1564[3][11]
Proper Shipping Name Barium compound, n.o.s. (this compound)[11]
Transport Hazard Class 6.1[3][11]
Packing Group III[3]

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

BariumOxalate_Safety_Workflow Start Start: Handling this compound AssessHazards 1. Assess Hazards - Harmful (Oral, Dermal, Inhalation) - Irritant Start->AssessHazards ImplementControls 2. Implement Controls AssessHazards->ImplementControls PPE Wear PPE: - Safety Goggles - Gloves - Protective Clothing ImplementControls->PPE Engineering Use Engineering Controls: - Well-ventilated area - Fume Hood ImplementControls->Engineering SafeHandling 3. Safe Handling & Storage ImplementControls->SafeHandling HandlingProcedure Avoid dust formation Avoid contact with skin/eyes No eating/drinking/smoking SafeHandling->HandlingProcedure StorageProcedure Store in a cool, dry, well-ventilated area Keep container tightly closed SafeHandling->StorageProcedure Emergency 4. Emergency Procedures SafeHandling->Emergency Spill Spill Emergency->Spill Exposure Exposure Emergency->Exposure SpillResponse Evacuate Area Wear PPE Contain & Collect Spill Spill->SpillResponse ExposureResponse Follow First Aid Measures: - Inhalation: Fresh Air - Skin: Wash with soap/water - Eyes: Rinse with water - Ingestion: Seek immediate medical attention Exposure->ExposureResponse Disposal 5. Waste Disposal Follow local regulations for hazardous waste SpillResponse->Disposal ExposureResponse->Disposal

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via precipitation by reacting an aqueous solution of a soluble barium salt with a solution of an oxalate.

Method 1: Reaction of Barium Chloride with Oxalic Acid

This method involves the reaction of barium chloride with oxalic acid to produce a precipitate of this compound.[1]

Reaction: BaCl₂ + H₂C₂O₄ → BaC₂O₄↓ + 2 HCl[1]

Procedure: A detailed experimental protocol for this specific reaction is not readily available in the searched literature. However, based on similar precipitation reactions, a general procedure would involve the slow addition of an oxalic acid solution to a stirred solution of barium chloride at room temperature. The resulting white precipitate of this compound would then be filtered, washed with deionized water to remove soluble byproducts, and dried.

Method 2: Reaction of Barium Chloride with Ammonium Oxalate

A more detailed procedure is available for the synthesis of this compound hemihydrate (BaC₂O₄·0.5H₂O) using barium chloride and ammonium oxalate.

Procedure:

  • Prepare a 0.2 M solution of barium chloride dihydrate (BaCl₂·2H₂O).

  • Prepare a 0.2 M solution of ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O).

  • Add 500 ml of the barium chloride solution dropwise to 500 ml of the ammonium oxalate solution at room temperature with stirring.

  • A white crystalline product of this compound hemihydrate will precipitate.

  • Wash the precipitate with water.

  • Filter the product and dry it at room temperature.

For the synthesis of larger crystals, slow mixing of the barium chloride and ammonium oxalate solutions in a diffusion mode can be employed.

Note on Thermal Decomposition: The synthesized this compound hemihydrate dehydrates to anhydrous α-barium oxalate in the temperature range of 383–418 K.

While these protocols provide a basis for the synthesis of this compound, it is recommended that researchers consult specific literature for detailed characterization and optimization of the synthesis process for their particular application.

References

An In-depth Technical Guide to the Discovery and History of Barium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium oxalate (BaC₂O₄) is an inorganic compound that has found applications in various fields, from pyrotechnics to materials science. Though not a compound of major historical significance in the same vein as benzene or penicillin, its story is intrinsically linked to the foundational period of modern chemistry. This technical guide provides a comprehensive overview of the discovery of its constituent elements, the historical context of its first likely synthesis, and its modern characterization, with a focus on quantitative data and detailed experimental protocols.

Historical Context: The Discovery of Barium and Oxalic Acid

The history of this compound is rooted in the independent discovery of its precursors: barium and oxalic acid. The Swedish chemist Carl Wilhelm Scheele was a pivotal figure in the discovery of both.

In 1774, while investigating pyrolusite (manganese dioxide), Scheele identified a new "earth," which he named baryta (barium oxide, BaO).[1][2] He was able to prepare crystals of barium sulfate from this new earth. However, Scheele, like other chemists of his time, was unable to isolate the metallic element from its oxide.[2] It was not until 1808 that Sir Humphry Davy, using his newly developed technique of electrolysis, successfully isolated metallic barium from molten baryta.[3][4][5][6][7]

Parallel to his work on minerals, Scheele made significant contributions to organic chemistry. In 1776, he produced a new acid by reacting sugar with concentrated nitric acid, which he called "sugar acid."[8][9] By 1784, he demonstrated that this "sugar acid" was identical to the acid found naturally in plants like wood sorrel (Oxalis acetosella), which had been isolated from its salt in 1773 by François Pierre Savary.[8][10] This acid is now known as oxalic acid.[8][9]

Given that Scheele had discovered both barium oxide and oxalic acid by 1776, it is highly probable that the first synthesis of this compound occurred in the late 18th century, likely through the reaction of a soluble barium salt with oxalic acid.

Physicochemical Properties of this compound

This compound is a white, odorless crystalline powder.[11] It is known to exist in various hydrated forms, with the hemihydrate (BaC₂O₄·0.5H₂O) and dihydrate (BaC₂O₄·2H₂O) being common.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

PropertyValueCitations
Molecular Formula BaC₂O₄[11][14]
Molecular Weight 225.35 g/mol [11][14][15]
Appearance White crystalline powder[11][16]
Density 2.66 g/mL at 25 °C[11][14]
Melting Point Decomposes at 400 °C[11][14]
Water Solubility 0.093 g/L[15]
CAS Number 516-02-9[11][16]
Crystal Structure Data

This compound can crystallize in different forms depending on the degree of hydration. The hemihydrate and a 3.5-hydrate have been well-characterized.

Hydrate FormCrystal SystemSpace GroupLattice ParametersCitations
BaC₂O₄·0.5H₂O TriclinicP1a = 8.692(1) Å, b = 9.216(1) Å, c = 6.146(1) Åα = 95.094(3)°, β = 95.492(3)°, γ = 64.500(3)°[12][17]
α-BaC₂O₄ (anhydrous, at 473 K) TriclinicP1a = 5.137(3) Å, b = 8.764(6) Å, c = 9.006(4) Åα = 83.57(4)°, β = 98.68(5)°, γ = 99.53(5)°[12][17]
BaC₂O₄·3.5H₂O MonoclinicC2/ca = 13.445(5) Å, b = 7.669(4) Å, c = 15.018(6) Åβ = 113.92(2)°[18]
Thermal Decomposition

The thermal decomposition of this compound hydrates occurs in distinct steps. The water of hydration is lost first, followed by the decomposition of the anhydrous oxalate to barium carbonate, and finally, the decomposition of barium carbonate to barium oxide at higher temperatures.

Decomposition StepTemperature Range (°C)ProductsCitations
Dehydration of BaC₂O₄·0.5H₂O 110–145α-BaC₂O₄ + 0.5H₂O[12]
Decomposition of Anhydrous BaC₂O₄ ~400–500BaCO₃ + CO[19]
Decomposition of BaCO₃ >1000BaO + CO₂[19]

Experimental Protocols

Plausible Historical Synthesis (Post-1776)

This protocol is a hypothetical reconstruction of how Carl Wilhelm Scheele might have first synthesized this compound, based on the materials and techniques available to him.

Objective: To synthesize this compound from baryta and "sugar acid."

Materials:

  • Baryta (Barium oxide, BaO), prepared from heating barite.

  • "Sugar acid" (Oxalic acid, H₂C₂O₄), prepared by oxidizing sugar with nitric acid.

  • Water (distilled if available).

  • Filter paper (linen or similar).

  • Glass beakers and stirring rods.

Methodology:

  • Preparation of Barium Hydroxide Solution: A small quantity of baryta (barium oxide) is carefully added to a beaker of water. The mixture is stirred. Barium oxide reacts with water to form barium hydroxide (Ba(OH)₂), which is sparingly soluble. BaO + H₂O → Ba(OH)₂

  • Preparation of Oxalic Acid Solution: A sample of "sugar acid" (oxalic acid) is dissolved in a separate beaker of water.

  • Precipitation: The oxalic acid solution is slowly added to the barium hydroxide solution while stirring. A white precipitate of this compound will form immediately due to its low solubility. Ba(OH)₂ + H₂C₂O₄ → BaC₂O₄(s) + 2H₂O

  • Isolation and Purification: The resulting suspension is allowed to settle. The supernatant liquid is decanted, and the white solid is collected by filtration. The solid is washed with a small amount of water to remove any unreacted starting materials.

  • Drying: The collected white powder (this compound) is left to dry in a warm, dry place.

Modern Laboratory Synthesis

This protocol describes a standard, reliable method for synthesizing this compound hemihydrate in a modern laboratory setting.

Objective: To synthesize and characterize this compound hemihydrate.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

  • 0.2 M Barium chloride solution

  • 0.2 M Ammonium oxalate solution

  • Glass beakers, graduated cylinders, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Methodology:

  • Solution Preparation: Prepare 500 mL of a 0.2 M aqueous solution of barium chloride dihydrate and 500 mL of a 0.2 M aqueous solution of ammonium oxalate monohydrate.[12]

  • Precipitation: Place the 500 mL of ammonium oxalate solution in a large beaker on a magnetic stirrer. While stirring, add the 500 mL of barium chloride solution dropwise to the ammonium oxalate solution at room temperature.[12] A white, crystalline precipitate of this compound will form. BaCl₂ (aq) + (NH₄)₂C₂O₄ (aq) → BaC₂O₄(s) + 2NH₄Cl (aq)

  • Digestion: Continue stirring the mixture for a period (e.g., 1 hour) to allow the precipitate to fully form and for the crystals to grow.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected precipitate with several portions of deionized water to remove the soluble ammonium chloride byproduct.

  • Drying: Dry the resulting this compound hemihydrate (BaC₂O₄·0.5H₂O) in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition, or simply air-dry at room temperature.[12]

Visualizations

Timeline of Discovery

DiscoveryTimeline cluster_1700s 18th Century cluster_1800s 19th Century 1774_Scheele_Baryta 1774: C.W. Scheele identifies Baryta (BaO) 1808_Davy_Barium 1808: H. Davy isolates metallic Barium 1774_Scheele_Baryta->1808_Davy_Barium Leads to isolation Synthesis_Possible Late 18th Century: First synthesis of This compound becomes possible 1776_Scheele_OxalicAcid 1776: C.W. Scheele synthesizes Oxalic Acid

Caption: A timeline of the key discoveries leading to the synthesis of this compound.

Synthesis Pathway

SynthesisPathway cluster_reactants Reactants cluster_products Products BaCl2 Barium Chloride (BaCl₂) BaC2O4 This compound (BaC₂O₄) BaCl2->BaC2O4 Precipitation Reaction H2C2O4 Oxalic Acid (H₂C₂O₄) H2C2O4->BaC2O4 HCl Hydrochloric Acid (2HCl)

Caption: The chemical reaction pathway for a modern synthesis of this compound.

Thermal Decomposition Pathway

DecompositionPathway Start This compound Hydrate (BaC₂O₄·nH₂O) Step1 Anhydrous this compound (BaC₂O₄) Start->Step1 Heat (~110-145°C) - nH₂O Step2 Barium Carbonate (BaCO₃) Step1->Step2 Heat (~400-500°C) - CO End Barium Oxide (BaO) Step2->End Heat (>1000°C) - CO₂

Caption: The thermal decomposition pathway of this compound Hydrate.

References

The Apparent Absence of Barium Oxalate Minerals in Nature: A Geochemical and Mineralogical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Despite the widespread natural occurrence of both barium and oxalate ions in various geological settings, the existence of naturally formed barium oxalate minerals remains undocumented in scientific literature. This technical guide explores the potential reasons behind this apparent mineralogical gap. By examining the geochemistry of barium and the formation of other metal oxalate minerals, we can infer the physicochemical conditions that may hinder the crystallization of this compound in nature. Furthermore, this guide provides a comparative analysis of known metal oxalate minerals and a detailed overview of the properties of synthetically produced this compound, offering valuable insights for researchers in mineralogy, geochemistry, and materials science.

Introduction: The this compound Anomaly

Barium is a relatively abundant alkaline earth metal found in the Earth's crust, primarily in the form of barite (BaSO₄) and witherite (BaCO₃).[1][2][3] Oxalate, a simple dicarboxylic acid anion (C₂O₄²⁻), is also naturally present, often resulting from the decomposition of organic matter or produced by living organisms such as plants, fungi, and lichens.[4] The combination of these two ions in laboratory settings readily produces this compound (BaC₂O₄), a stable compound.[5] However, a thorough review of mineralogical databases and scientific literature reveals a conspicuous absence of any recognized naturally occurring this compound mineral.

This guide will delve into the factors governing the formation of oxalate minerals, the specific geochemical behavior of barium, and the known characteristics of synthetic this compound to provide a comprehensive understanding of this "missing" mineral.

Comparative Analysis of Naturally Occurring Oxalate Minerals

To understand why this compound minerals might not form naturally, it is instructive to examine the conditions under which other metal oxalate minerals are found. The most well-documented examples are calcium and copper oxalates.

Calcium Oxalate Minerals: Whewellite and Caoxite

Whewellite (CaC₂O₄·H₂O) and Caoxite (CaC₂O₄·3H₂O) are the most common naturally occurring oxalate minerals.[6][7] Their formation is strongly linked to biological and low-temperature geological processes.

  • Formation Environment: Whewellite is frequently found in coal seams, sedimentary nodules, and hydrothermal veins where calcium-rich fluids interact with organic matter.[8][9] It is also known to form as a result of biological activity, for instance, on the surface of some cacti and as a component of kidney stones.[6] Caoxite has been identified in fractures of manganese and barium-rich metacherts.[10][11]

  • Source of Oxalate: The oxalate in these minerals is often attributed to the decomposition of plant and other organic material.[9]

Copper Oxalate Mineral: Moolooite

Moolooite (Cu(C₂O₄)·nH₂O, where n<1) is a rare copper oxalate mineral.[12]

  • Formation Environment: Its type locality is in Western Australia, where it formed from the interaction of bird guano with weathering copper sulfides.[12][13] This indicates a formation pathway requiring a specific combination of metal source and organic-derived oxalate.

The existence of these minerals highlights that the formation of metal oxalates in nature is possible, but often requires specific, localized conditions where both the metal cation and oxalate are sufficiently concentrated.

Data Presentation: Properties of Relevant Oxalate Minerals

The following tables summarize the key properties of the discussed naturally occurring oxalate minerals and synthetic this compound for comparative analysis.

Table 1: Properties of Naturally Occurring Oxalate Minerals

PropertyWhewellite (CaC₂O₄·H₂O)Caoxite (CaC₂O₄·3H₂O)Moolooite (Cu(C₂O₄)·nH₂O)
Chemical Formula Ca(C₂O₄)·H₂O[6]Ca(C₂O₄)·3H₂O[7]Cu(C₂O₄)·nH₂O (n<1)[12]
Crystal System Monoclinic[6]Triclinic[7]Orthorhombic[12]
Color Colorless, yellowish, brownish[6]Colorless[7]Blue-green[12]
Hardness (Mohs) 2.5–3[6]2 - 2.5[7]Not determined
Specific Gravity 2.23[6]1.87 (Calculated)[7]3.43 (Calculated)[12]
Luster Vitreous to pearly[6]Vitreous[7]Waxy, Dull[14]

Table 2: Properties of Synthetic this compound

PropertyValue
Chemical Formula BaC₂O₄[5]
Molar Mass 225.345 g·mol⁻¹[5]
Appearance White odorless powder[5]
Density 2.658 g/cm³[5]
Melting Point 400 °C (decomposes)[5]
Solubility in Water 0.9290 mg/L[5]

Geochemical Considerations: The Fate of Barium and Oxalate in Nature

The primary reason for the absence of this compound minerals likely lies in the geochemical behavior of barium and the typical concentrations of oxalate in geological environments.

Barium in the environment is predominantly controlled by the solubility of barite (BaSO₄) and, to a lesser extent, witherite (BaCO₃).[1][15] Both are significantly less soluble than this compound under most natural conditions. The presence of sulfate (SO₄²⁻) and carbonate (CO₃²⁻) ions, which are common in most natural waters and geological formations, would preferentially precipitate barium as barite or witherite.[3][16]

For this compound to form, there would need to be a geological environment with:

  • A significant source of barium.

  • A high concentration of oxalate ions.

  • A notable absence of sulfate and carbonate ions.

Such a combination of conditions is geochemically rare. While localized, high concentrations of oxalate can occur in microenvironments rich in decaying organic matter, these are often also environments where sulfate and carbonate are present.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-documented in chemical literature and typically involves precipitation reactions.

Precipitation from Aqueous Solution

A common method for preparing this compound involves the reaction of a soluble barium salt with a solution of oxalic acid or a soluble oxalate salt.[5]

  • Reactants: Barium chloride (BaCl₂) and oxalic acid (H₂C₂O₄).

  • Procedure: A solution of barium chloride is added to a solution of oxalic acid. This compound precipitates out as a white solid due to its low solubility.[5]

  • Reaction: BaCl₂ + H₂C₂O₄ → BaC₂O₄(s) + 2HCl

Gel Diffusion Method

Single crystals of this compound can be grown using a gel diffusion method, which allows for slow and controlled crystal growth.[17]

  • Reactants: Barium chloride and oxalic acid.

  • Medium: Agar gel.

  • Procedure: A gel is prepared containing one of the reactants (e.g., oxalic acid). A solution of the other reactant (barium chloride) is then carefully layered on top of the gel. The reactants slowly diffuse into the gel, leading to the formation of well-defined crystals over time.[17]

Mandatory Visualizations

Logical Relationship for the Scarcity of Natural this compound

The following diagram illustrates the competing precipitation pathways for the barium ion in a typical natural environment, explaining the rarity of this compound minerals.

Barium_Precipitation Ba_source Barium Source (e.g., weathering of rocks) Geological_Environment Geological Environment (Aqueous Solution) Ba_source->Geological_Environment Oxalate_source Oxalate Source (e.g., organic decay) Oxalate_source->Geological_Environment Sulfate_source Sulfate Source (e.g., dissolved minerals) Sulfate_source->Geological_Environment Carbonate_source Carbonate Source (e.g., atmospheric CO2, dissolved carbonates) Carbonate_source->Geological_Environment Barite Barite (BaSO4) (Highly Insoluble) Geological_Environment->Barite Dominant Pathway Witherite Witherite (BaCO3) (Insoluble) Geological_Environment->Witherite Common Pathway Barium_Oxalate This compound (BaC2O4) (Low Solubility, but less so than Barite/Witherite) Geological_Environment->Barium_Oxalate Rare/Hypothetical Pathway (requires absence of sulfate/carbonate)

Caption: Competing precipitation pathways for barium in a natural setting.

Experimental Workflow for this compound Synthesis

This diagram outlines the steps for the laboratory synthesis of this compound via precipitation.

Barium_Oxalate_Synthesis cluster_reactants Reactant Preparation BaCl2_sol Prepare aqueous Barium Chloride (BaCl2) solution Mix Mix Solutions BaCl2_sol->Mix H2C2O4_sol Prepare aqueous Oxalic Acid (H2C2O4) solution H2C2O4_sol->Mix Precipitation Precipitation of This compound (BaC2O4) Mix->Precipitation Filter Filter the Precipitate Precipitation->Filter Wash Wash with Distilled Water Filter->Wash Dry Dry the Solid Wash->Dry Final_Product Pure this compound (White Powder) Dry->Final_Product

Caption: Workflow for the synthesis of this compound by precipitation.

Conclusion

The absence of documented this compound minerals in nature is not an indication of the instability of the compound itself, but rather a consequence of the prevailing geochemical conditions on Earth. The high insolubility of barium sulfate and barium carbonate ensures that barium is readily sequestered by ubiquitous sulfate and carbonate anions, preventing the buildup of dissolved barium to levels necessary for oxalate precipitation. The study of naturally occurring metal oxalates like whewellite and moolooite reveals that their formation is tied to specific, often biologically influenced, environments where the metal and oxalate concentrations are uniquely favorable. For professionals in drug development and materials science, the insights from synthetic this compound and the understanding of its formation (or lack thereof in nature) can inform the design of novel materials and the study of biomineralization processes. Future research in extreme or unusual geological environments may yet uncover a natural occurrence of this compound, but for now, it remains a mineralogical curiosity confined to the laboratory.

References

Barium Oxalate: A Comprehensive Technical Analysis of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Drug Development

This technical guide provides an in-depth examination of the fundamental physicochemical properties of barium oxalate (BaC₂O₄), a compound of significance in various chemical and pyrotechnic applications. This document outlines its molecular weight and density, supported by detailed experimental protocols for their determination.

Core Physicochemical Data

The essential quantitative properties of this compound are summarized below for immediate reference.

PropertyValueUnitsCitations
Molecular FormulaC₂BaO₄-[1][2][3][4]
Molecular Weight225.35 g/mol [1][2][3][4]
Density2.66g/mL at 25°C[1][3][5]
Alternate Density2.658g/cm³[6]
AppearanceWhite odorless powder/crystals-[3][4][6]
Melting Point400 (decomposes)°C[1][3][5]
Solubility in WaterInsoluble (0.093 g/L)g/L[4][6]

Experimental Determination Protocols

Precise and reproducible experimental methods are critical for the validation of physicochemical data. The following sections provide detailed protocols for the determination of the molecular weight and density of this compound.

Molecular Weight Determination

The molecular weight of a pure compound like this compound is most accurately determined through theoretical calculation based on its chemical formula and the atomic weights of its constituent elements. However, instrumental analysis can be used for verification.

1. Theoretical Calculation:

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[7]

  • Formula: BaC₂O₄

  • Atomic Mass of Barium (Ba): ~137.33 u

  • Atomic Mass of Carbon (C): ~12.011 u

  • Atomic Mass of Oxygen (O): ~15.999 u

  • Calculation: (1 x 137.33) + (2 x 12.011) + (4 x 15.999) = 225.349 g/mol

2. Instrumental Verification (Mass Spectrometry):

Mass spectrometry provides a precise measurement of the mass-to-charge ratio of ions, which can be used to determine the molecular weight.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. Given its poor water solubility, dilute nitric or hydrochloric acid may be used.[1][2]

  • Instrumentation: A high-resolution mass spectrometer is employed.

  • Method: The sample is introduced into the ion source of the mass spectrometer. The resulting ions are separated based on their mass-to-charge ratio, and a spectrum is generated. The peak corresponding to the molecular ion of this compound is identified to confirm its molecular weight.

Density Determination

The density of a solid can be determined using the water displacement method, which relies on Archimedes' principle.[8][9]

  • Apparatus:

    • Analytical balance

    • Graduated cylinder (e.g., 100 mL)

    • Deionized water

    • Spatula

    • Weighing boat

  • Procedure:

    • Accurately weigh a sample of dry this compound powder using the analytical balance and record the mass (m).

    • Fill the graduated cylinder with a known volume of deionized water (V₁) and record the volume.

    • Carefully add the weighed this compound powder to the graduated cylinder, ensuring no material is lost.

    • Gently agitate the cylinder to ensure the powder is fully submerged and any trapped air bubbles are released.

    • Record the new volume of the water and this compound mixture (V₂).

    • The volume of the this compound sample (V) is calculated as V = V₂ - V₁.

    • The density (ρ) is then calculated using the formula: ρ = m / V.

    • Repeat the measurement multiple times to ensure accuracy and calculate the average density.

Process Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

G cluster_mw Molecular Weight Determination Workflow mw_start Start: Obtain this compound Sample mw_calc Theoretical Calculation (Based on C₂BaO₄) mw_start->mw_calc mw_instrument Instrumental Verification (Mass Spectrometry) mw_start->mw_instrument mw_result Final Molecular Weight (225.35 g/mol) mw_calc->mw_result mw_instrument->mw_result

Caption: Workflow for determining the molecular weight of this compound.

G cluster_density Density Determination Workflow (Water Displacement Method) d_start Start: Obtain Dry this compound Sample d_mass 1. Measure Mass (m) of this compound d_start->d_mass d_vol1 2. Measure Initial Water Volume (V₁) in Graduated Cylinder d_start->d_vol1 d_add 3. Add this compound to Water d_mass->d_add d_vol1->d_add d_vol2 4. Measure Final Volume (V₂) d_add->d_vol2 d_calc_vol 5. Calculate Sample Volume (V = V₂ - V₁) d_vol2->d_calc_vol d_calc_den 6. Calculate Density (ρ = m / V) d_calc_vol->d_calc_den d_result Final Density Value (~2.66 g/mL) d_calc_den->d_result

Caption: Step-by-step workflow for the experimental determination of density.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Barium Titanate Nanoparticles Using Barium Oxalate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barium titanate (BaTiO₃) is a versatile ceramic material with remarkable ferroelectric, piezoelectric, and dielectric properties, making it a cornerstone in the electronics industry for applications such as multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices.[1][2] The synthesis of barium titanate nanoparticles with controlled size, morphology, and crystallinity is crucial for the fabrication of high-performance miniaturized devices. The oxalate co-precipitation method is a widely adopted wet chemical route for producing high-purity, homogeneous, and fine BaTiO₃ powders.[3][4] This method involves the precipitation of a barium titanyl oxalate hydrate (BaTiO(C₂O₄)₂·4H₂O, hereafter referred to as BTO) precursor, which is subsequently calcined to yield barium titanate nanoparticles.[3] This approach offers advantages over the conventional solid-state reaction method, including lower synthesis temperatures and better control over particle characteristics.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of barium titanate nanoparticles using barium oxalate as a precursor.

I. Synthesis Pathway and Reaction Mechanism

The synthesis of barium titanate via the oxalate precursor method generally proceeds through two main stages:

  • Precipitation of Barium Titanyl Oxalate (BTO): Barium and titanium sources are co-precipitated in the presence of oxalic acid to form the BTO precursor. The stoichiometry and pH of the reaction are critical parameters that influence the purity and properties of the final product.[7] For instance, stoichiometric BaTiO₃ can be obtained from a pure oxalate precursor at a concentration of 1.5 M and a pH of 1.[7] Deviations from the ideal Ba/Ti ratio can lead to the formation of impurity phases such as BaCO₃ or TiO₂.[7]

  • Thermal Decomposition of BTO: The BTO precursor is then subjected to calcination, where it decomposes to form barium titanate. The decomposition process in an air atmosphere typically involves several steps: dehydration, decomposition of the oxalate, crystallization, and the formation of BaTiO₃.[5] Intermediate phases such as barium carbonate (BaCO₃) and Ba₂Ti₂O₅CO₃ may form during this process.[5] The final calcination temperature significantly impacts the crystallinity and particle size of the BaTiO₃ nanoparticles.[8]

The overall chemical reaction can be summarized as follows:

Ba²⁺ + TiO²⁺ + 2C₂O₄²⁻ + 4H₂O → BaTiO(C₂O₄)₂·4H₂O (Precipitation)

BaTiO(C₂O₄)₂·4H₂O → BaTiO₃ + 2CO₂ + 2CO + 4H₂O (Thermal Decomposition)

Below is a graphical representation of the synthesis workflow.

G cluster_0 Precursor Synthesis cluster_1 Nanoparticle Formation cluster_2 Characterization A Barium Salt Solution (e.g., BaCl₂) D Mixing and Precipitation (Controlled pH and Temperature) A->D B Titanium Source Solution (e.g., TiOCl₂) B->D C Oxalic Acid Solution C->D E Barium Titanyl Oxalate (BTO) Precursor BaTiO(C₂O₄)₂·4H₂O D->E F Washing and Drying E->F K TGA/DTA (Thermal Behavior) E->K G Calcination (Thermal Decomposition) F->G H Barium Titanate (BaTiO₃) Nanoparticles G->H I XRD (Phase Purity, Crystal Structure) H->I J SEM/TEM (Morphology, Particle Size) H->J

Figure 1: Experimental workflow for BaTiO₃ nanoparticle synthesis.

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of barium titanate nanoparticles using the oxalate method.

Table 1: Influence of Synthesis Parameters on Precursor and Final Product

Ba/Ti RatiopHReagent ConcentrationCalcination Temperature (°C)Resulting PhaseAverage Particle Size (nm)Tetragonality (c/a)
1.002.33-950Tetragonal BaTiO₃561.0075
1.001.01.5 M-Stoichiometric BaTiO₃--
0.96-1.01---Pure BaTiO₃ phase--
-<3.0-600Stoichiometric BaTiO₃--
-5.0--Barium titanyl hydroxy oxalate--
-7.0-10.0--This compound and titanyl hydroxide mixture--

Table 2: Effect of Calcination Temperature on BaTiO₃ Nanoparticle Properties

PrecursorCalcination Temperature (°C)Heating MethodResulting Crystal StructureAverage Particle Size (nm)Reference
BTO500MicrowaveCubic-[5]
BTO>600MicrowaveTetragonal-[5]
BTO550Conventional (after mechanochemical processing)Well-crystallized cubic-[5]
BTO700ConventionalCubic-[3]
BTO>800ConventionalCubic-[5]
BTO900Conventional--[6]
BTO950ConventionalTetragonal56[8]
BTO700-1100ConventionalTetragonal-[8]
BTO1100Conventional-13-18 microns (from 15-25°C precipitation)[1]

III. Detailed Experimental Protocols

This section provides detailed protocols for the synthesis of barium titanate nanoparticles via the oxalate method, based on established procedures in the literature.

Protocol 1: Co-precipitation of Barium Titanyl Oxalate (BTO) Precursor

Materials:

  • Barium chloride (BaCl₂) or Barium acetate ([CH₃COO]₂Ba)

  • Titanium tetrachloride (TiCl₄) or Titanium oxychloride (TiOCl₂)

  • Oxalic acid (H₂C₂O₄)

  • Ethanol (C₂H₅OH)

  • Distilled water

  • Ammonia solution (NH₄OH) for pH adjustment

Procedure:

  • Preparation of Titanium Solution: Dissolve the titanium source (e.g., TiCl₄ or TiOCl₂) in an acidic aqueous solution or an alcohol. For example, a solution of TiOCl₂ can be prepared and added dropwise to an oxalic acid solution in ethanol under constant stirring.[7]

  • Preparation of Barium Solution: Prepare an aqueous solution of the barium salt (e.g., BaCl₂ or barium acetate).

  • Precipitation: Under vigorous stirring (e.g., 200 rpm with a magnetic stirrer), add the barium salt solution dropwise to the titanium-oxalate complex solution.[7] This will lead to the precipitation of the barium titanyl oxalate complex, BaTiO(C₂O₄)₂·4H₂O.[7]

  • pH Adjustment: The pH of the solution is a critical parameter. For the formation of pure barium titanyl oxalate, the pH should be maintained below 3.0.[5] The pH can be adjusted using an ammonia solution.

  • Aging: Allow the precipitate to age in the mother liquor for a specified period to ensure complete precipitation and uniform particle formation.

  • Filtration and Washing: Separate the precipitate by filtration. Wash the collected BTO precursor thoroughly with distilled water and then with ethanol to remove any unreacted ions and impurities.

  • Drying: Dry the washed precursor in an oven at a low temperature (e.g., 90°C for 12 hours) to remove residual solvent.[2]

Protocol 2: Thermal Decomposition of BTO to BaTiO₃ Nanoparticles

Materials:

  • Dried Barium Titanyl Oxalate (BTO) precursor

  • High-temperature furnace

Procedure:

  • Place the dried BTO precursor powder in a suitable crucible (e.g., alumina).

  • Introduce the crucible into a high-temperature furnace.

  • Heat the precursor to the desired calcination temperature. The heating rate can influence the final particle size.[7]

  • The calcination temperature will determine the crystal structure of the resulting BaTiO₃. For example, heating in a microwave system at 500°C can yield cubic BaTiO₃, while temperatures above 600°C can produce the tetragonal form.[3] Conventional heating often requires higher temperatures, with cubic BaTiO₃ forming above 700-800°C.[3][5]

  • Hold the temperature for a specific duration (e.g., 2-5 hours) to ensure complete decomposition and crystallization.

  • Cool the furnace down to room temperature.

  • The resulting white powder is barium titanate nanoparticles.

The thermal decomposition pathway can be visualized as follows:

G A BaTiO(C₂O₄)₂·4H₂O (BTO Precursor) B Dehydration (~100-200°C) A->B C BaTiO(C₂O₄)₂ B->C D Oxalate Decomposition (~200-450°C) C->D E Intermediate Phases (e.g., BaCO₃, TiO₂, Ba₂Ti₂O₅CO₃) D->E F Crystallization (>500°C) E->F G BaTiO₃ (Cubic or Tetragonal) F->G

Figure 2: Thermal decomposition pathway of BTO precursor.

IV. Characterization of Barium Titanate Nanoparticles

To ensure the successful synthesis of high-quality barium titanate nanoparticles, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystal structure (cubic vs. tetragonal), phase purity, and crystallite size of the synthesized BaTiO₃.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and size distribution of the nanoparticles.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the BTO precursor and determine the optimal calcination temperature.

  • Raman Spectroscopy: To further confirm the crystal structure, especially for distinguishing between the cubic and tetragonal phases at the nanoscale.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the removal of organic residues from the precursor.

V. Conclusion

The oxalate precursor method is a robust and versatile technique for the synthesis of barium titanate nanoparticles. By carefully controlling the reaction parameters during precipitation and the calcination conditions, it is possible to tailor the size, crystal structure, and morphology of the BaTiO₃ nanoparticles to meet the demands of various advanced applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to successfully synthesize and characterize barium titanate nanoparticles for their specific needs.

References

Application Notes and Protocols: The Role of Barium Oxalate in High-Temperature Superconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of barium oxalate as a precursor in the synthesis of high-temperature superconductors (HTS), with a primary focus on Yttrium Barium Copper Oxide (YBCO) and Bismuth Strontium Calcium Copper Oxide (BSCCO). Detailed experimental protocols for common synthesis methodologies are presented, alongside quantitative data summarizing the key parameters and resulting superconducting properties. The information is intended to guide researchers in the selection and implementation of synthesis routes for producing high-quality HTS materials.

Introduction to this compound as a Precursor

The synthesis of high-temperature superconductors is highly sensitive to the quality and reactivity of the precursor materials. This compound (BaC₂O₄) has emerged as a valuable precursor, often favored over barium carbonate (BaCO₃), due to several key advantages. The thermal decomposition of this compound typically occurs at lower temperatures than that of barium carbonate, which can mitigate issues related to the formation of undesirable intermediate phases and lead to a more homogeneous final product. Furthermore, the use of wet chemical routes involving the precipitation of this compound allows for intimate mixing of the constituent metal ions at the atomic level, resulting in finer, more uniform powders with enhanced reactivity.

This document outlines three primary synthesis methodologies employing this compound: coprecipitation, solid-state reaction, and the sol-gel method. Each method offers distinct advantages and challenges, which will be discussed in the context of the provided protocols.

Synthesis Methodologies and Experimental Protocols

Coprecipitation Method

The coprecipitation method is a wet-chemical technique that involves the simultaneous precipitation of the metal cations as oxalates from a solution. This approach ensures a high degree of homogeneity in the precursor powder, which is crucial for the formation of a pure superconducting phase.

Experimental Protocol: Synthesis of YBCO via Oxalate Coprecipitation

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of yttrium nitrate (Y(NO₃)₃·6H₂O), barium nitrate (Ba(NO₃)₂) and copper nitrate (Cu(NO₃)₂·3H₂O) in deionized water to achieve a Y:Ba:Cu molar ratio of 1:2:3.

  • Precipitating Agent Preparation:

    • Prepare a separate aqueous solution of a precipitating agent, such as oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄). The oxalate concentration should be in stoichiometric excess to ensure complete precipitation of all cations.

  • Coprecipitation:

    • Slowly add the mixed metal nitrate solution to the vigorously stirred oxalate solution. The precipitation is typically carried out at a controlled pH, often in the range of 2-4, and at an elevated temperature (e.g., 80°C) to promote the formation of easily filterable precipitates.[1]

    • A milky blue or white precipitate of the mixed metal oxalates will form instantaneously.[2][3]

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted nitrates or other soluble impurities.

    • Dry the resulting oxalate precursor powder in an oven at a temperature around 80-100°C for several hours.[3]

  • Calcination:

    • Calcine the dried oxalate precursor powder in a furnace. The calcination process involves a controlled heating ramp to a specific temperature, where the oxalates decompose into the corresponding oxides. A typical calcination temperature for YBCO precursors is around 730-900°C for 10-20 hours.[3][4] This step is critical for removing carbonaceous residues from the oxalate decomposition.

  • Sintering:

    • Press the calcined powder into pellets under high pressure.

    • Sinter the pellets at a higher temperature, typically between 920°C and 950°C, for 12-24 hours in an oxygen atmosphere.[4] This step facilitates the formation of the desired orthorhombic superconducting phase of YBCO.

  • Oxygen Annealing:

    • Slowly cool the sintered pellets in a flowing oxygen atmosphere to ensure the correct oxygen stoichiometry (YBa₂Cu₃O₇-δ, where δ is close to 0). This is a crucial step for achieving optimal superconducting properties.

Experimental Protocol: Synthesis of BSCCO (Bi-2223) via Oxalate Coprecipitation

  • Precursor Solution Preparation (Solution A):

    • Dissolve stoichiometric amounts of bismuth nitrate (Bi(NO₃)₃·5H₂O), lead nitrate (Pb(NO₃)₂), strontium nitrate (Sr(NO₃)₂), calcium nitrate (Ca(NO₃)₂·4H₂O), and copper nitrate (Cu(NO₃)₂·3H₂O) in deionized water. The solution is typically stirred at an elevated temperature (e.g., 80°C).[3]

  • Precipitating Agent Preparation (Solution B):

    • Dissolve oxalic acid in a mixture of deionized water and isopropanol.[3]

  • Coprecipitation:

    • Cool both solutions in an ice bath to a temperature range of 0-2°C.[3]

    • Mix the two solutions while stirring until a uniform milky blue suspension is obtained.[3]

  • Washing and Drying:

    • Filter the precipitate and dry it on a hot plate at approximately 80°C for 12 hours.[3]

  • Calcination:

    • Perform a two-step calcination process. First, calcine the powder at a lower temperature (e.g., 730°C for 12 hours) to initiate decomposition.[3]

    • Grind the powder and perform a second calcination at a higher temperature (e.g., 850°C for 24 hours) to further promote the formation of the desired phases.[3]

  • Sintering:

    • Press the calcined powder into pellets.

    • Sinter the pellets at a temperature of 850°C for an extended period (e.g., 48 hours).[3]

Solid-State Reaction Method

The solid-state reaction method is a more traditional approach that involves the intimate mixing of solid precursors, followed by high-temperature heat treatments to induce chemical reactions and phase formation. While simpler in terms of equipment, achieving homogeneity can be more challenging compared to wet-chemical methods.

Experimental Protocol: Synthesis of YBCO using this compound

  • Precursor Mixing:

    • Start with high-purity powders of yttrium oxide (Y₂O₃), this compound (BaC₂O₄), and copper(II) oxide (CuO).

    • Weigh the precursors in the stoichiometric ratio required for YBa₂Cu₃O₇-δ.

    • Thoroughly grind the powders together in an agate mortar with a pestle for an extended period (e.g., 1-2 hours) to ensure intimate mixing.

  • Calcination:

    • Transfer the mixed powder to an alumina crucible.

    • Calcine the powder in a furnace at a temperature between 900°C and 930°C for 12-24 hours.[5] This step decomposes the this compound and initiates the solid-state reaction.

    • It is often beneficial to perform intermediate grindings between calcination steps to improve homogeneity.

  • Pelletization and Sintering:

    • After the final calcination, regrind the powder and press it into pellets.

    • Sinter the pellets at a temperature of 930-955°C for 12-24 hours in a flowing oxygen atmosphere.[5]

  • Oxygen Annealing:

    • Cool the pellets slowly in the furnace under an oxygen flow to ensure proper oxygen uptake. A final annealing step at a lower temperature (e.g., 450-500°C) for several hours is often employed to maximize the oxygen content.[5]

Sol-Gel Method

The sol-gel method offers excellent control over the stoichiometry and microstructure of the final product. It involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid network.

Experimental Protocol: Synthesis of YBCO via Sol-Gel using Oxalate Precursors

  • Sol Preparation:

    • Dissolve stoichiometric amounts of yttrium, barium, and copper acetates in an aqueous solution of oxalic acid.[6] The acetates react with the oxalic acid to form a sol of the respective metal oxalates.

  • Gelation:

    • The sol is then heated to evaporate the solvent, leading to the formation of a viscous gel.

  • Drying:

    • The gel is dried in an oven to remove the remaining solvent, resulting in a solid precursor.

  • Calcination:

    • The dried gel is calcined in a furnace to decompose the organic components and form the oxide precursor powder. A typical calcination temperature is around 860-880°C.[6]

  • Sintering and Annealing:

    • The calcined powder is then pressed into pellets and sintered at a temperature of approximately 880°C in an oxidizing atmosphere.[6]

    • Subsequent oxygen annealing is performed as described in the previous methods to obtain the superconducting phase.

Quantitative Data Presentation

The following tables summarize key quantitative data from the literature for the synthesis of high-temperature superconductors using this compound precursors.

Table 1: Coprecipitation Synthesis of YBCO

ParameterValueReference
Precursors Y(NO₃)₃, Ba(NO₃)₂, Cu(NO₃)₂[1]
Precipitating Agent Oxalic Acid[1]
Precipitation pH 2 - 4[1]
Calcination Temp. 600 - 920°C[4]
Calcination Time 20 - 24 hours[4]
Sintering Temp. 920 - 980°C[4]
Sintering Time 3 - 5 minutes to 24 hours[4]
Resulting Tc (onset) 90 - 92 K[4][6]

Table 2: Coprecipitation Synthesis of BSCCO (Bi-2223)

ParameterValueReference
Precursors Bi(NO₃)₃, Pb(NO₃)₂, Sr(NO₃)₂, Ca(NO₃)₂, Cu(NO₃)₂[3]
Precipitating Agent Oxalic Acid in Water/Isopropanol[3]
Precipitation Temp. 0 - 2°C[3]
Calcination Temp. 730°C (1st), 850°C (2nd)[3]
Calcination Time 12 hours (1st), 24 hours (2nd)[3]
Sintering Temp. 850°C[3]
Sintering Time 48 hours[3]
Resulting Tc ~110 K (for Bi-2223 phase)[3]

Table 3: Solid-State Reaction Synthesis of YBCO

ParameterValueReference
Precursors Y₂O₃, BaC₂O₄, CuOGeneral Protocol
Calcination Temp. 900 - 930°C[5]
Calcination Time 10 - 15 hours[5]
Sintering Temp. 930 - 955°C[5]
Sintering Time 15 hours[5]
Oxygen Annealing 500°C for 14 hours[5]
Resulting Tc ~93 K[5]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.

Coprecipitation_Workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_thermal Thermal Processing Metal Salts Solution Dissolve Metal Salts (Nitrates/Acetates) Coprecipitation Coprecipitation (Controlled pH & Temp) Metal Salts Solution->Coprecipitation Oxalate Solution Prepare Oxalate Solution Oxalate Solution->Coprecipitation Filtering & Washing Filter & Wash Precipitate Coprecipitation->Filtering & Washing Drying Dry Precursor Powder Filtering & Washing->Drying Calcination Calcination (Decomposition) Drying->Calcination Pelletization Press into Pellets Calcination->Pelletization Sintering Sintering (in O₂ Atmosphere) Pelletization->Sintering Oxygen Annealing Oxygen Annealing (Slow Cooling) Sintering->Oxygen Annealing Final Superconductor Final Superconductor Oxygen Annealing->Final Superconductor

Caption: Workflow for Coprecipitation Synthesis.

Solid_State_Workflow Precursor Powders Weigh Precursor Powders (e.g., Y₂O₃, BaC₂O₄, CuO) Grinding Mechanical Grinding (Homogenization) Precursor Powders->Grinding Calcination Calcination (Intermediate Grinding) Grinding->Calcination Pelletization Press into Pellets Calcination->Pelletization Sintering Sintering (in O₂ Atmosphere) Pelletization->Sintering Oxygen Annealing Oxygen Annealing (Slow Cooling) Sintering->Oxygen Annealing Final Superconductor Final Superconductor Oxygen Annealing->Final Superconductor

Caption: Workflow for Solid-State Reaction Synthesis.

Sol_Gel_Workflow Precursor Solution Dissolve Metal Acetates in Oxalic Acid Solution Sol Formation Formation of Metal Oxalate Sol Precursor Solution->Sol Formation Gelation Gelation via Solvent Evaporation Sol Formation->Gelation Drying Dry the Gel Gelation->Drying Calcination Calcination of Dried Gel Drying->Calcination Sintering Sintering & Annealing Calcination->Sintering Final Superconductor Final Superconductor Sintering->Final Superconductor

Caption: Workflow for Sol-Gel Synthesis.

Conclusion

This compound serves as a versatile and advantageous precursor for the synthesis of high-temperature superconductors. The choice of synthesis method—coprecipitation, solid-state reaction, or sol-gel—will depend on the specific requirements of the research, including the desired powder characteristics, available equipment, and the trade-off between process complexity and product quality. The coprecipitation and sol-gel methods, in particular, offer superior control over homogeneity and particle size, which can lead to enhanced superconducting properties. The provided protocols and data serve as a valuable resource for researchers aiming to produce high-quality YBCO and BSCCO superconductors.

References

Application of Barium oxalate in pyrotechnic compositions for green color.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium oxalate as a green colorant in pyrotechnic compositions. The information is intended for a scientific audience and emphasizes the chemical principles, experimental evaluation, and safety considerations.

Introduction

Barium compounds are the cornerstone of vibrant green color generation in pyrotechnics. The characteristic green hue is not produced by the barium atom or ion itself, but by the electronically excited diatomic species, barium monochloride (BaCl), formed in the high-temperature environment of the flame.[1][2] The emission spectrum of BaCl is centered in the green region of the visible spectrum, making it an ideal emitter for this purpose.

This compound (BaC₂O₄) is a white, odorless powder that serves as a precursor to the green color-producing species in specialized pyrotechnic formulations.[1][3] It is often used in compositions containing magnesium powder, where it can produce a rich and vivid green flame.[3] Unlike many other colorants which are oxidizing agents, this compound acts as a reducing agent.[4] Upon heating, it decomposes to barium oxide.[4]

Mechanism of Green Light Emission

The generation of green light from barium-containing pyrotechnic compositions is a multi-step process that occurs within the flame:

  • Decomposition: this compound decomposes under the intense heat of the pyrotechnic reaction.

  • Formation of Barium Species: In the gaseous phase, barium compounds react with chlorine-containing species to form the key light-emitting molecule, barium monochloride (BaCl).[2] The presence of a chlorine donor in the composition is therefore often crucial.

  • Excitation and Emission: The thermal energy of the flame excites the electrons of the BaCl molecule to higher energy levels. As these electrons return to their ground state, they release energy in the form of photons. For BaCl, this emission occurs predominantly in the green part of the visible spectrum, at approximately 500-560 nm.

Pyrotechnic Composition Components

A typical green-colored pyrotechnic composition containing a barium salt includes the following components:

  • Colorant: this compound is the primary source of barium. Other common barium salts include barium nitrate and barium carbonate.[2]

  • Oxidizer: Provides the oxygen required for the combustion reaction. Common oxidizers include potassium perchlorate (KClO₄), ammonium perchlorate (NH₄ClO₄), and nitrates like barium nitrate (which can also act as a colorant).[2]

  • Fuel: A substance that burns to produce heat and light. Magnesium (Mg) and aluminum (Al) are common metallic fuels that produce bright flames.[2][5] Compositions with this compound often utilize magnesium.[3]

  • Chlorine Donor: A compound that provides chlorine atoms for the formation of BaCl. Examples include polyvinyl chloride (PVC) and chlorinated rubber.[2]

  • Binder: A combustible material that holds the composition together. Dextrin and shellac are common binders.[6]

Quantitative Data Presentation

The following tables summarize typical performance data for green pyrotechnic compositions. It is important to note that this data is representative of green-emitting compositions in general and may not be specific to formulations containing this compound, for which detailed public data is scarce.

Table 1: Typical Performance Characteristics of Green Pyrotechnic Compositions

ParameterTypical ValueSource(s)
Dominant Wavelength560 - 570 nm[7]
Color Purity60 - 90%[8]
Luminous Intensity1,000 - 50,000 cd[7][9]
Burn Rate2 - 15 mm/s[8][9]

Table 2: Example of a Green Pyrotechnic Formulation (Not containing this compound)

This formulation is provided as an example of a typical green-emitting composition.

ComponentPercentage by WeightRoleSource
Potassium Perchlorate40%Oxidizer[6]
Barium Carbonate30%Colorant[6]
Dark Pyro Aluminum15%Fuel[6]
Parlon (Chlorinated Rubber)15%Chlorine Donor / Binder[6]

Experimental Protocols

The following protocols describe the general methodologies for the preparation and evaluation of green pyrotechnic compositions.

Protocol for Preparation of a this compound-Based Pyrotechnic Composition

Disclaimer: The preparation of pyrotechnic compositions is hazardous and should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

  • Component Preparation:

    • Individually weigh the required amounts of this compound, magnesium powder, a suitable oxidizer (e.g., potassium perchlorate), and a binder (e.g., dextrin).

    • Ensure all components are finely powdered and dry. If necessary, gently screen each component through a fine mesh sieve (e.g., 100-mesh). Caution: Do not grind sensitive mixtures.

  • Mixing:

    • On a non-sparking surface (e.g., a sheet of kraft paper), gently combine the components using a method that minimizes friction, such as the diaper method (lifting the corners of the paper to roll the powders together).

  • Consolidation:

    • The mixed composition can be consolidated into "stars" (small pellets) or other forms.

    • For rolled stars, moisten the composition with a solvent (e.g., water-alcohol mixture for a dextrin binder) to form a damp, workable mass.

    • The damp mass can then be granulated through a screen and rolled into spherical stars.

    • For cut stars, the composition is typically moistened, flattened into a cake, and then cut into cubes.

  • Drying:

    • Thoroughly dry the consolidated pyrotechnic articles in a desiccator or a temperature-controlled oven at a low temperature (e.g., 40-50 °C) until all solvent has evaporated.

Protocol for Burn Rate Measurement
  • Sample Preparation:

    • Press a known quantity of the pyrotechnic composition into a tube of known length and diameter with a consistent density.

  • Ignition and Timing:

    • Ignite one end of the packed tube.

    • Use a high-speed camera or two thermal sensors placed at a known distance apart to record the time it takes for the flame front to travel between two points.

  • Calculation:

    • The burn rate (in mm/s) is calculated by dividing the distance the flame traveled by the time taken.

Protocol for Spectroscopic Analysis and Color Purity Measurement
  • Instrumentation:

    • Utilize a calibrated spectrometer with a fiber optic input, suitable for measuring the visible spectrum (approx. 380-780 nm).[4]

  • Data Acquisition:

    • Ignite a sample of the pyrotechnic composition in a safe, controlled environment with a clear line of sight for the spectrometer's sensor.

    • Record the emission spectrum during the burn.

  • Data Analysis:

    • From the recorded spectrum, identify the dominant wavelength, which corresponds to the perceived color.

    • Calculate the CIE chromaticity coordinates (x, y) from the spectral data.

    • Color purity can be determined from the chromaticity coordinates in relation to the white point on the CIE diagram.

Safety Considerations

The handling of pyrotechnic compositions, especially those containing metal powders like magnesium, requires strict adherence to safety protocols.

  • Toxicity: Barium compounds, including this compound, are toxic if ingested.[1][4] Avoid inhalation of dust and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

  • Flammability and Sensitivity: Pyrotechnic mixtures are flammable and can be sensitive to friction, shock, and static electricity.[10]

    • Work on non-sparking, grounded surfaces.

    • Use non-sparking tools.

    • Avoid grinding or applying excessive pressure to mixed compositions.

  • Magnesium-Specific Hazards:

    • Magnesium powder can react with water to produce flammable hydrogen gas.[7] Compositions containing magnesium should be kept dry.

    • Mixtures of magnesium and nitrates can be prone to spontaneous ignition, especially when moist.[10]

  • General Laboratory Safety:

    • Work in a well-ventilated area, preferably a fume hood.

    • Have appropriate fire extinguishing equipment readily available (e.g., Class D extinguisher for metal fires).

    • Handle only small quantities of materials at a time.

Mandatory Visualizations

Experimental_Workflow cluster_prep Composition Preparation cluster_analysis Performance Analysis weigh Weigh Components mix Mix Powders weigh->mix consolidate Consolidate (e.g., Stars) mix->consolidate dry Dry Composition consolidate->dry burn_rate Burn Rate Measurement dry->burn_rate Test Sample spectroscopy Spectroscopic Analysis dry->spectroscopy Test Sample data_analysis Data Analysis spectroscopy->data_analysis

Caption: Experimental workflow for the preparation and analysis of pyrotechnic compositions.

Green_Light_Emission_Pathway cluster_reactants Reactants in Flame cluster_process Flame Reactions barium_source Barium Source (from BaC2O4) formation Formation of BaCl(g) barium_source->formation chlorine_source Chlorine Donor (e.g., PVC) chlorine_source->formation excitation Thermal Excitation BaCl(g) -> BaCl(g) formation->excitation emission Emission of Photon BaCl(g) -> BaCl(g) + hν excitation->emission green_light green_light emission->green_light Green Light (~500-560 nm)

References

Application Notes and Protocols: Barium Oxalate as a Fluxing Agent in Ceramic Glazes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes on the use of barium oxalate (BaC₂O₄) as a fluxing agent in ceramic glaze formulations. It covers the material's properties, its mechanism of action during firing, and its effects on the final glaze characteristics. Detailed protocols for experimental evaluation and safety precautions are provided to guide researchers in utilizing this compound for developing new glaze systems.

Introduction

Barium oxide (BaO) is a well-known alkaline earth flux in ceramics, used to lower the melting temperature of glazes and to produce unique surface qualities, such as matte and crystalline finishes.[1][2][3] It can enhance gloss, mechanical strength, and color development.[4][5] While traditionally supplied by barium carbonate (BaCO₃), this compound (BaC₂O₄) presents an alternative source of BaO. This compound decomposes at a lower temperature than barium carbonate, which can influence the melting behavior and defect formation in the glaze.[2] Understanding the distinct properties and decomposition pathway of this compound is crucial for its effective application in glaze development.

This compound is a white, odorless powder that is highly insoluble in water.[6][7] Upon heating, it decomposes to form barium oxide (BaO), the active fluxing agent, which then integrates into the silicate glass network.[6]

Mechanism of Action: Thermal Decomposition

The primary function of this compound as a flux is predicated on its thermal decomposition to BaO during the firing cycle. This process is distinct from that of barium carbonate and occurs in several stages, particularly in an inert (e.g., nitrogen) atmosphere.

  • Dehydration: Any hydrate water is driven off at low temperatures. This compound often exists as a hemihydrate (BaC₂O₄·0.5H₂O).

  • Oxalate Decomposition (approx. 330-550°C): The anhydrous this compound decomposes to form barium carbonate (BaCO₃) and carbon monoxide (CO). BaC₂O₄(s) → BaCO₃(s) + CO(g)

  • Carbon Monoxide Disproportionation: A portion of the evolved carbon monoxide can disproportionate, depositing fine carbon particles. 2CO(g) → C(s) + CO₂(g)

  • Carbon-Carbonate Reaction (approx. 600-725°C): The deposited carbon can react with the newly formed barium carbonate. BaCO₃(s) + C(s) → BaO(s) + 2CO(g)

  • Carbonate Decomposition (approx. 790-1060°C): The remaining barium carbonate decomposes to barium oxide and carbon dioxide, which is the final step in providing the BaO flux to the glaze melt. BaCO₃(s) → BaO(s) + CO₂(g)

This multi-stage decomposition, initiated at a significantly lower temperature than the direct decomposition of raw barium carbonate, can lead to earlier melting and interaction with other glaze components. However, the evolution of CO and CO₂ gases over a wide temperature range requires careful management of the firing schedule to prevent glaze defects such as pinholing and blistering.[8][9][10]

Data Presentation: Quantitative Effects

The addition of BaO, sourced from this compound, quantitatively impacts various glaze properties. The following tables summarize the expected effects and provide a template for recording experimental data.

Table 1: Physical and Chemical Properties of Barium Compounds

PropertyThis compound (BaC₂O₄)Barium Carbonate (BaCO₃)
Molar Mass 225.35 g/mol 197.34 g/mol
BaO Content (%) ~68.0%~77.7%
Decomposition Temp. ~330-550°C (Initial)>800°C (Significant)
Primary Gas Byproducts CO, CO₂CO₂
Toxicity Toxic if ingested[6]Toxic if ingested[7][9]

Table 2: Influence of BaO Content on Glaze Properties (Example Data) Based on a SiO₂-Al₂O₃-CaO-MgO-K₂O system fired at 1240°C. Data should be generated for specific base glaze formulations.

BaO Content (wt%)Crystalline Phases DetectedSurface Roughness (Ra)Vickers MicrohardnessObservations
0 DiopsideBaselineBaselineBase glaze properties.
2.5 DiopsideIncreasedIncreasedOnset of surface crystallization.[11]
5.0 Diopside, HyalophaneFurther IncreaseIncreasedDevelopment of new crystalline phases, significant surface texture.[11]
7.5 Diopside, HyalophaneSignificant IncreaseIncreasedHigh degree of crystallization, potentially leading to a matte surface.[11]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in a ceramic glaze.

Safety Protocol

Hazard Warning: this compound is toxic if swallowed or inhaled.[6] Ingestion may cause severe gastrointestinal distress and potential kidney damage.[6] Chronic exposure can affect the muscular and cardiovascular systems.[7]

  • Personal Protective Equipment (PPE): Always wear a NIOSH-approved respirator (or equivalent), chemical safety goggles, and nitrile gloves when handling this compound powder.[11][12]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid dust inhalation.[12]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for toxic waste.

Glaze Preparation and Testing Protocol

This protocol outlines a line blending experiment to systematically test the effect of increasing this compound additions.

Objective: To determine the effect of varying concentrations of this compound on the melting behavior, surface quality, and other physical properties of a base ceramic glaze.

Materials & Equipment:

  • Base glaze raw materials (e.g., Nepheline Syenite, Kaolin, Silica, Whiting)

  • This compound (BaC₂O₄)

  • Distilled water

  • Ceramic test tiles (bisque fired)

  • Digital scale (0.01g accuracy)

  • Ball mill or mortar and pestle

  • Sieves (e.g., 80-mesh)

  • Glaze application tools (brushes, dipping tongs)

  • Programmable electric kiln

  • Equipment for analysis: Gloss meter, dilatometer, microhardness tester, colorimeter.

Procedure:

  • Base Glaze Formulation: Define a base glaze recipe. For this example, a cone 6 (~1222°C) base glaze is used.

    • Nepheline Syenite: 40g

    • Silica: 20g

    • Whiting (CaCO₃): 20g

    • Kaolin: 20g

  • Molar Substitution Calculation: To substitute this compound for a portion of a flux (e.g., Whiting), calculate the required amount on a molar basis to ensure the same molecular quantity of fluxing oxide is introduced. The goal is to substitute BaO for CaO.

    • Molecular Weight of Whiting (CaCO₃) ≈ 100.09 g/mol

    • Molecular Weight of this compound (BaC₂O₄) ≈ 225.35 g/mol

    • To replace 10g of CaCO₃ (0.1 moles), you would need 0.1 moles of BaC₂O₄, which is 22.54g. Adjust recipe totals accordingly.

  • Line Blend Preparation: Prepare a series of five 100g glaze batches with increasing amounts of this compound.

    • Glaze A (0%): 100g of base glaze.

    • Glaze B (2.5%): 97.5g base glaze, 2.5g this compound.

    • Glaze C (5.0%): 95.0g base glaze, 5.0g this compound.

    • Glaze D (7.5%): 92.5g base glaze, 7.5g this compound.

    • Glaze E (10.0%): 90.0g base glaze, 10.0g this compound.

  • Milling and Sieving:

    • For each batch, dry-mix the raw materials thoroughly.

    • Add a controlled amount of distilled water (e.g., 90-100 mL per 100g of dry material) to create a slurry.

    • Wet mill each batch for a consistent duration (e.g., 1 hour in a ball mill) to ensure particle size uniformity.

    • Sieve the glaze slurry through an 80-mesh screen to remove any large particles.

  • Application:

    • Label bisque test tiles for each glaze batch.

    • Apply the glaze to the test tiles using a consistent method (e.g., dipping for 3 seconds) to ensure uniform thickness.

  • Firing:

    • Place the dried tiles in an electric kiln.

    • Fire the tiles on a standard cone 6 firing schedule with a slow ramp to allow for complete gas evolution from the oxalate decomposition. A suggested ramp is 100°C/hour until 600°C, then 150°C/hour to 1222°C, with a 15-minute hold.

  • Analysis:

    • Visual Inspection: Observe the fired glazes for surface defects (pinholes, blisters, crawling) and qualitative characteristics (gloss, matte, color, texture).

    • Gloss Measurement: Use a gloss meter to obtain quantitative data on the surface reflectivity at a specific angle (e.g., 60°).

    • Leaching Test (Safety): For glazes intended for functional surfaces, perform a leaching test following the ASTM C738 protocol for heavy metals.[1][14] This involves leaching the surface with a 4% acetic acid solution for 24 hours and analyzing the solution for barium content via atomic absorption spectroscopy.[14]

    • Microhardness: Use a Vickers or Knoop microhardness tester to assess the mechanical durability of the glaze surface.

    • Thermal Expansion (Glaze Fit): Use a dilatometer to measure the coefficient of thermal expansion (CTE) of the fired glaze to predict its fit with the ceramic body and risk of crazing.

Visualizations

G This compound Decomposition Pathway in Firing cluster_0 Chemical Transformations A BaC₂O₄·0.5H₂O (this compound Hemihydrate) B BaC₂O₄ (Anhydrous this compound) A->B Dehydration (~100-200°C) C BaCO₃ + CO (Barium Carbonate + Carbon Monoxide) B->C Oxalate Decomposition (~330-550°C) D C (s) + CO₂ (g) (Carbon Deposition) C->D CO Disproportionation F BaO + CO₂ (Final Flux Formation) C->F Carbonate Decomposition (~790-1060°C) E BaO + 2CO (Barium Oxide) D->E Carbon Reaction (~600-725°C)

Caption: Chemical decomposition pathway of this compound during a ceramic firing cycle.

G Experimental Workflow for this compound Glaze Testing cluster_prep Preparation cluster_fire Firing cluster_analysis Analysis A 1. Formulate Base Glaze & Line Blend Recipes B 2. Weigh & Dry Mix Raw Materials A->B C 3. Wet Mill & Sieve Glaze Slurries B->C D 4. Apply Glaze to Bisque Test Tiles C->D E 5. Fire in Kiln (Controlled Schedule) D->E F 6. Visual Inspection (Defects, Surface Quality) E->F G 7. Quantitative Testing (Gloss, Hardness, etc.) F->G H 8. Safety Testing (ASTM C738 Leach Test) G->H

Caption: Systematic workflow for preparing and evaluating ceramic glazes with this compound.

References

Application Notes and Protocols for Single Crystal Growth of Barium Oxalate Using the Gel Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the single crystal growth of barium oxalate (BaC₂O₄) utilizing the gel method. The protocols detailed herein are designed to be reproducible for applications in materials science and to explore the potential utility of this compound in pharmaceutical contexts.

Application Notes

This compound is a sparingly soluble salt that can be crystallized with high purity and perfection using gel methods. While not a common active pharmaceutical ingredient (API) or excipient, its unique physicochemical properties suggest potential applications in drug development and pharmaceutical manufacturing.

Potential Pharmaceutical Applications:

  • Precursor for Pharmaceutical Ingredients: High-purity this compound crystals can serve as a precursor for the synthesis of other barium compounds used in medicine. For instance, thermal decomposition of this compound yields barium oxide, which can be a starting material for various pharmaceutical salts.

  • Controlled Release Formulations: The very low solubility of this compound in water makes it a candidate for investigation in controlled-release drug delivery systems.[1] A drug could potentially be co-precipitated with or encapsulated within a this compound matrix, leading to a slow and sustained release of the active ingredient as the matrix slowly dissolves or erodes in the physiological environment.

  • Radiopaque Agent: Barium sulfate is a well-known radiocontrast agent. While this compound itself is not used for this purpose due to toxicity concerns, the synthesis of highly pure barium sulfate can start from pure this compound precursors. The controlled crystallization of this compound allows for precise control over particle size and morphology, which can be critical properties for its conversion to medical-grade barium sulfate.

  • Component in Specialty Formulations: In certain specialized formulations, an inert, high-density, and sparingly soluble material might be required. The properties of crystalline this compound could be leveraged in such niche applications.

  • Metal-Organic Frameworks (MOFs): Alkaline earth metals, including barium, are of interest in the development of MOFs for biomedical applications such as drug delivery and sensing.[2][3] Single crystals of this compound can be used in fundamental studies to understand the coordination chemistry of barium with organic linkers, which is crucial for designing novel MOFs.

It is important to note that this compound is toxic if ingested, causing potential harm to the gastrointestinal tract and kidneys.[4] Therefore, its use in any pharmaceutical application would require extensive toxicological studies and careful formulation design to ensure patient safety.

Experimental Protocols

The following protocols are based on established methodologies for the single crystal growth of this compound in a gel medium. The single diffusion technique is commonly employed, where a solution of a soluble barium salt is allowed to diffuse into a gel impregnated with oxalic acid.

I. Preparation of this compound Single Crystals in Silica Gel

Materials:

  • Sodium Metasilicate (Na₂SiO₃) solution (specific gravity 1.03 g/cm³)

  • Oxalic Acid (H₂C₂O₄)

  • Barium Chloride (BaCl₂)

  • Perchloric Acid (HClO₄) (for pH adjustment)

  • Deionized Water

  • Borosilicate glass test tubes (2.5 cm diameter, 20-25 cm length)

Protocol:

  • Gel Preparation:

    • Prepare a 1 M solution of oxalic acid in deionized water.

    • In a beaker, mix the sodium metasilicate solution with the oxalic acid solution. The ratio can be varied to achieve the desired gel density and pH. A common starting point is to slowly add the oxalic acid solution to the sodium metasilicate solution with constant stirring.

    • Adjust the pH of the gel solution to a range of 3.5 to 4.5 by adding a few drops of perchloric acid.[5]

    • Pour the resulting solution into clean borosilicate test tubes up to a height of about 10-15 cm.

    • Cover the test tubes and allow the gel to set at room temperature. This may take 24-48 hours.

  • Gel Aging:

    • Once the gel has set, it is recommended to age the gel for a period of 24 to 72 hours. Aging the gel can influence the pore size and ultimately the nucleation and growth of crystals.

  • Addition of the Outer Reactant:

    • Prepare a solution of barium chloride in deionized water. The concentration can be varied from 0.1 M to 1.0 M to study its effect on crystal growth.[5][6]

    • Carefully pour the barium chloride solution over the set and aged gel in the test tubes to a height of about 5 cm.

  • Crystal Growth:

    • Seal the test tubes to prevent evaporation and contamination.

    • Place the test tubes in a vibration-free environment at a constant temperature. Crystal growth can be carried out at ambient temperature.

    • Observe the test tubes periodically for the appearance and growth of crystals within the gel. Nucleation can be observed within a few days, with visible crystals forming over several days to weeks.

  • Harvesting and Washing:

    • Once the crystals have reached the desired size, carefully remove them from the gel.

    • Wash the harvested crystals with deionized water to remove any adhering gel and unreacted chemicals.

    • Dry the crystals at room temperature.

II. Preparation of this compound Single Crystals in Agar-Agar Gel

Materials:

  • Agar-Agar Powder

  • Oxalic Acid (H₂C₂O₄)

  • Barium Chloride (BaCl₂)

  • Deionized Water

  • Borosilicate glass test tubes (2.5 cm diameter, 25 cm length)

Protocol:

  • Gel Preparation:

    • Prepare a hot aqueous solution of agar-agar gel. The concentration can be varied from 0.5% to 1.5% (w/v).[7]

    • Dissolve the desired amount of agar-agar powder in deionized water by heating and stirring until a clear solution is obtained.

    • Prepare a solution of oxalic acid (e.g., 1 M).

    • Mix the hot agar-agar solution with the oxalic acid solution thoroughly.

    • Pour the mixture into test tubes and allow it to cool and set at room temperature.

  • Addition of the Outer Reactant:

    • Prepare a solution of barium chloride (e.g., 1 M).

    • Once the gel has set, carefully add the barium chloride solution on top of the gel.

  • Crystal Growth and Harvesting:

    • Follow steps 4 and 5 from the silica gel protocol. Good quality, transparent crystals are often obtained with a 1.0% agar-agar gel concentration.[7]

Data Presentation

Table 1: Optimal Conditions for this compound Crystal Growth in Gel
ParameterSilica GelAgar-Agar GelReference(s)
Gel Medium Sodium Metasilicate + Oxalic AcidAgar-Agar[5][8]
pH of Gel 3.5 - 4.5Not specified[5]
Concentration of Oxalic Acid in Gel 0.1 N - 1 N1 M[5][8]
Concentration of Barium Chloride 0.1 N - 1 N1 M[5][6][8]
Gel Aging Period 24 - 72 hoursNot specified
Temperature AmbientAmbient[5][8]
Table 2: Characterization Data of Gel-Grown this compound Crystals
PropertyValueCharacterization MethodReference(s)
Crystal System MonoclinicX-ray Diffraction (XRD)[4][7]
Lattice Parameters a = 6.6562 Å, b = 8.0464 Å, c = 2.8090 Å, β = 96.832°X-ray Diffraction (XRD)[4][7]
Morphology Prismatic, platy-shaped, spherulites, dendrites, cubic, cylindricalScanning Electron Microscopy (SEM), Optical Microscopy[4][5][7][8]
Key FTIR Peaks (cm⁻¹) ~3557 (O-H stretching of water), ~1616 (O-H bending of water), ~783 (Metal-Oxygen bond)Fourier-Transform Infrared Spectroscopy (FTIR)[7][8]
Thermal Decomposition Stable up to ~54°C, dehydration around 143-217°C, decomposition to BaO above 992°CThermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)[8]
Optical Band Gap 4.06 eVUV-Vis Spectroscopy[7]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Gel Preparation cluster_growth Crystal Growth cluster_analysis Harvesting & Analysis prep_gel Prepare Gel Solution (Silica or Agar-Agar) add_inner Incorporate Inner Reactant (Oxalic Acid) prep_gel->add_inner set_gel Pour into Test Tubes and Allow to Set add_inner->set_gel age_gel Age the Gel set_gel->age_gel add_outer Add Outer Reactant Solution (Barium Chloride) age_gel->add_outer grow_crystals Allow Diffusion and Crystal Growth add_outer->grow_crystals harvest Harvest Crystals from Gel grow_crystals->harvest wash_dry Wash with Deionized Water and Dry harvest->wash_dry characterize Characterize Crystals (XRD, FTIR, SEM, TGA) wash_dry->characterize

Caption: Experimental workflow for the single crystal growth of this compound using the gel method.

Logical Relationship of Growth Parameters

growth_parameters gel_params Gel Parameters (Concentration, pH, Aging) nucleation Nucleation Density gel_params->nucleation influences diffusion Diffusion Rate gel_params->diffusion influences reactant_conc Reactant Concentration (BaCl₂, H₂C₂O₄) reactant_conc->nucleation influences temp Temperature temp->nucleation influences temp->diffusion influences crystal_quality Crystal Quality (Size, Transparency) nucleation->crystal_quality affects diffusion->crystal_quality affects

Caption: Interrelationship of key parameters influencing this compound crystal growth in a gel medium.

References

Application Note: Thermogravimetric Analysis of Barium Oxalate Monohydrate (BaC₂O₄·H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

[For Researchers, Scientists, and Drug Development Professionals]

Abstract

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. This application note provides a detailed protocol and analysis of Barium Oxalate Monohydrate (BaC₂O₄·H₂O), a compound relevant in various chemical and pharmaceutical processes. The thermal decomposition of this compound Monohydrate proceeds through distinct stages, including dehydration, conversion to Barium Carbonate, and finally decomposition to Barium Oxide at high temperatures. Understanding these decomposition pathways and the associated weight losses is critical for material characterization and process optimization.

Introduction

This compound monohydrate is an inorganic compound with applications in various fields, including as a precursor for the synthesis of barium-containing ceramics and as a component in pyrotechnic formulations. Its thermal behavior is a key determinant of its suitability and performance in high-temperature applications. Thermogravimetric analysis provides quantitative information about the mass changes in a material as a function of temperature in a controlled atmosphere. This data is invaluable for determining the thermal stability, purity, and composition of the material.

The thermal decomposition of this compound Monohydrate typically follows a three-step process under an inert atmosphere:

  • Dehydration: The loss of the water molecule of hydration.

  • Oxalate Decomposition: The decomposition of the anhydrous this compound to barium carbonate with the release of carbon monoxide.

  • Carbonate Decomposition: The decomposition of barium carbonate to barium oxide with the release of carbon dioxide. This final step occurs at significantly higher temperatures.

This application note details the experimental protocol for performing TGA on this compound Monohydrate and presents the expected quantitative data in a clear, tabular format.

Experimental Protocols

A detailed methodology for the thermogravimetric analysis of this compound Monohydrate is provided below.

Instrumentation
  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 1200°C is required.

  • Sample Pans: Alumina or platinum crucibles are recommended due to the high temperatures involved.

  • Purge Gas: High-purity nitrogen is used to provide an inert atmosphere and prevent oxidative side reactions.

Experimental Parameters
ParameterValue
Sample Mass 5 - 10 mg
Heating Rate 10 °C/min
Temperature Range Ambient to 1200 °C
Purge Gas Nitrogen
Flow Rate 20 - 50 mL/min
Procedure
  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound Monohydrate into a tared TGA crucible.

  • Loading the Sample: Place the crucible into the TGA furnace.

  • Experiment Execution:

    • Tare the balance.

    • Begin the experiment using the parameters outlined in the table above. The furnace will heat the sample from ambient temperature to 1200°C at a constant rate of 10 °C/min under a continuous nitrogen purge.

  • Data Collection: The instrument will record the sample weight as a function of temperature.

  • Post-Analysis: Analyze the resulting TGA curve to determine the onset temperatures and percentage weight loss for each decomposition step.

Data Presentation

The thermal decomposition of this compound Monohydrate (BaC₂O₄·H₂O, Molar Mass: 243.36 g/mol ) is expected to proceed in three distinct stages. The theoretical weight loss for each step is calculated based on the stoichiometry of the decomposition reactions.

Decomposition StageReactionTemperature Range (°C)Theoretical Weight Loss (%)
1. Dehydration BaC₂O₄·H₂O(s) → BaC₂O₄(s) + H₂O(g)~100 - 2507.40%
2. Oxalate Decomposition BaC₂O₄(s) → BaCO₃(s) + CO(g)~330 - 55011.51%
3. Carbonate Decomposition BaCO₃(s) → BaO(s) + CO₂(g)>800[1][2]18.08%

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and sample morphology.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the thermal decomposition of this compound Monohydrate and the experimental workflow.

DecompositionPathway A BaC₂O₄·H₂O (this compound Monohydrate) B BaC₂O₄ (Anhydrous this compound) A->B + H₂O (g) (~100-250°C) C BaCO₃ (Barium Carbonate) B->C + CO (g) (~330-550°C) D BaO (Barium Oxide) C->D + CO₂ (g) (>800°C)

Figure 1: Decomposition Pathway of this compound Monohydrate.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start instrument_prep Instrument Preparation (Calibration, Cleaning) start->instrument_prep sample_prep Sample Preparation (Weigh 5-10 mg) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample run_tga Run TGA Experiment (Ambient to 1200°C @ 10°C/min, N₂ Purge) load_sample->run_tga collect_data Collect Weight vs. Temperature Data run_tga->collect_data analyze_curve Analyze TGA Curve (Determine T_onset and % Weight Loss) collect_data->analyze_curve end End analyze_curve->end

Figure 2: Experimental Workflow for TGA of this compound Monohydrate.

Conclusion

This application note provides a comprehensive guide for the thermogravimetric analysis of this compound Monohydrate. The presented protocol and data serve as a valuable resource for researchers and professionals in material science and drug development for the characterization of this and similar hydrated oxalate compounds. The distinct, well-separated decomposition steps make TGA an ideal technique for assessing the purity and thermal stability of this compound Monohydrate.

References

Application Note: Barium Oxalate as a High-Purity Precursor for Specialty Glass Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium oxide (BaO) is a key component in a wide range of specialty glasses, including optical lenses, radiation-shielding glass, and glass-to-metal seals.[1][2][3] It is primarily used to increase the refractive index, enhance clarity and brilliance, improve chemical durability, and act as a fluxing agent to reduce the melting temperature of the glass batch.[4][5] While barium carbonate (BaCO3) is the most common raw material for introducing BaO into glass melts, barium oxalate (BaC₂O₄) offers a high-purity alternative that decomposes at lower temperatures, potentially offering advantages in specific manufacturing processes. This application note details the use of this compound in the preparation of specialty glass formulations, providing experimental protocols and quantitative data for researchers and scientists.

The Role and Advantages of this compound

This compound serves as a precursor to barium oxide in the glass melting process. Upon heating, it undergoes thermal decomposition. Initially, this compound decomposes to form barium carbonate and carbon monoxide between approximately 330°C and 550°C. Subsequently, at higher temperatures (starting around 790°C in a nitrogen atmosphere), the barium carbonate decomposes into barium oxide and carbon dioxide. This in-situ formation of highly reactive, fine-particle BaO can promote homogeneity within the glass melt.

Potential advantages of using this compound include:

  • High Purity: this compound can be synthesized to very high purity levels, which is critical for specialty optical glass applications where impurities can lead to discoloration or defects.

  • Lower Initial Decomposition Temperature: The initial decomposition of this compound occurs at a lower temperature than that of barium carbonate, which can influence the early stages of the glass melting process.

  • Reducing Environment: The release of carbon monoxide during decomposition can create a localized reducing environment, which may be beneficial for certain glass formulations, such as those containing specific coloring agents.[6]

Data Presentation: Influence of Barium Oxide on Glass Properties

The addition of barium oxide to glass formulations has a significant and quantifiable impact on key properties. The following tables summarize data from various studies on silicate and borosilicate glass systems, illustrating the effect of BaO concentration on density and refractive index.

Table 1: Effect of BaO on the Density of Silicate Glasses

Base Glass SystemBaO Content (mol%)Density (g/cm³)Reference
(50-x)SiO₂:15B₂O₃:2Al₂O₃:10CaO:23Na₂O02.51[7]
(50-x)SiO₂:15B₂O₃:2Al₂O₃:10CaO:23Na₂O52.63[7]
(50-x)SiO₂:15B₂O₃:2Al₂O₃:10CaO:23Na₂O102.75[7]
(50-x)SiO₂:15B₂O₃:2Al₂O₃:10CaO:23Na₂O152.88[7]
(50-x)SiO₂:15B₂O₃:2Al₂O₃:10CaO:23Na₂O203.01[7]

Table 2: Effect of BaO on the Refractive Index of Silicate and Borosilicate Glasses

Base Glass SystemBaO Content (wt% or mol%)Refractive Index (nD)Reference
Lead-free high refractive index glass30 wt% (as BaCO₃)1.602[8]
Lead-free high refractive index glass34 wt% (as BaCO₃)1.624[8]
Lead-free high refractive index glass38 wt% (as BaCO₃)1.642[8]
Lead-free high refractive index glass40 wt% (as BaCO₃)1.654[8]
BaO–B₂O₃–SiO₂ System25 mol%1.6195[9]
BaO–B₂O₃–SiO₂ System40 mol%1.6650[9]

Experimental Protocols

The following protocols provide a general framework for the preparation of specialty glasses using this compound. Specific parameters such as melting temperature and time will vary depending on the exact glass composition.

Protocol 1: Preparation of High Refractive Index Barium Crown Glass

This protocol is adapted from typical formulations for barium crown glasses, substituting this compound for barium carbonate.

1. Raw Material Preparation:

  • High-purity raw materials are essential. Recommended materials include:
  • Silicon Dioxide (SiO₂)
  • Boric Acid (H₃BO₃) or Boron Trioxide (B₂O₃)
  • Potassium Nitrate (KNO₃)
  • This compound (BaC₂O₄)
  • Lanthanum Oxide (La₂O₃)
  • Zinc Oxide (ZnO)
  • Calculate the batch composition based on the desired final oxide weight percent. Note that this compound (molar mass: 225.35 g/mol ) will decompose to barium oxide (molar mass: 153.33 g/mol ). The conversion factor is approximately 0.68.
  • Thoroughly mix the powdered raw materials in a ball mill to ensure homogeneity.[2]

2. Melting:

  • Place the mixed batch into a platinum or high-purity alumina crucible.[2]
  • Introduce the crucible into a high-temperature electric furnace.
  • Heat the furnace according to the following schedule:
  • Ramp up to 400-600°C and hold for 1-2 hours to allow for the initial decomposition of this compound to barium carbonate. Ensure adequate ventilation for the release of carbon monoxide.
  • Ramp up to the melting temperature, typically between 1350°C and 1450°C for barium crown glasses.[9]
  • Hold at the melting temperature for 4-6 hours, or until a clear, bubble-free melt is obtained.[8] Intermittent stirring with a platinum rod can aid in homogenization.

3. Casting and Annealing:

  • Pour the molten glass into a preheated graphite or steel mold.
  • Immediately transfer the cast glass into an annealing oven preheated to the annealing temperature of the specific glass composition (typically around 450-550°C).[10]
  • Hold the glass at the annealing temperature for a period determined by the thickness of the glass piece (e.g., 1 hour per 0.25 inches of thickness).[11]
  • Slowly cool the glass to room temperature over several hours to relieve internal stresses. The cooling rate is critical and should be carefully controlled.[10][12][13]

Protocol 2: Synthesis of this compound Precursor

For applications requiring in-house synthesis of the this compound precursor.

1. Reagents:

  • Barium Chloride (BaCl₂)
  • Oxalic Acid (H₂C₂O₄)
  • Deionized Water

2. Procedure:

  • Prepare an aqueous solution of barium chloride.
  • Prepare an aqueous solution of oxalic acid.
  • Slowly add the oxalic acid solution to the barium chloride solution while stirring. A white precipitate of this compound will form.[6][14]
  • The reaction is: BaCl₂ + H₂C₂O₄ → BaC₂O₄↓ + 2 HCl[6]
  • Allow the precipitate to settle.
  • Decant the supernatant liquid and wash the precipitate several times with deionized water to remove residual HCl and unreacted reagents.
  • Filter the precipitate and dry it in an oven at a temperature below its decomposition point (e.g., 110°C) until a constant weight is achieved.

Mandatory Visualizations

Thermal_Decomposition_of_Barium_Oxalate BaC2O4 This compound (BaC₂O₄) BaCO3 Barium Carbonate (BaCO₃) BaC2O4->BaCO3 ~330-550°C CO Carbon Monoxide (CO) BaC2O4->CO BaO Barium Oxide (BaO) BaCO3->BaO >790°C CO2 Carbon Dioxide (CO₂) BaCO3->CO2

Caption: Thermal decomposition pathway of this compound to barium oxide.

Glass_Preparation_Workflow start Start: Define Glass Composition batch_calc Batch Calculation (Convert oxides to raw materials like BaC₂O₄) start->batch_calc mixing Raw Material Mixing (Ball Milling) batch_calc->mixing melting Melting in Furnace (Multi-stage heating) mixing->melting casting Casting (Pouring into mold) melting->casting annealing Annealing (Controlled Cooling) casting->annealing finishing Finishing (Cutting, Polishing) annealing->finishing end End: Specialty Glass Product finishing->end

References

Application Notes: The Role of Barium Oxalate in Advanced Ceramics Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium oxalate (BaC₂O₄) is a key precursor in the synthesis of various advanced ceramic materials, most notably barium titanate (BaTiO₃). Its primary role is to provide a highly reactive and intimately mixed source of barium ions in a controlled manner, which is crucial for producing ceramics with desired stoichiometry, purity, and microstructure. The oxalate method, which involves the precipitation and subsequent thermal decomposition of barium-containing oxalate precursors, is widely favored for its ability to yield fine, homogeneous ceramic powders at relatively low temperatures. This approach offers significant advantages over traditional solid-state reaction methods, which often require higher temperatures and can lead to less uniform products.

Principle

The utility of this compound in advanced ceramics manufacturing stems from its thermal decomposition characteristics. When heated, this compound and its complex derivatives, such as barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O), decompose to form reactive intermediates and ultimately the desired ceramic phase. This process allows for precise control over the Ba:Ti ratio at the molecular level, which is critical for achieving the desired dielectric and ferroelectric properties in materials like barium titanate. The decomposition process typically proceeds through several stages, involving dehydration, the release of carbon monoxide and carbon dioxide, and the formation of intermediate carbonate or oxycarbonate species before the final ceramic oxide is formed.

Applications in Advanced Ceramics

This compound is instrumental in the production of a wide range of advanced ceramics, including:

  • Barium Titanate (BaTiO₃): As a primary precursor for BaTiO₃, a ferroelectric ceramic with a high dielectric constant, it is essential for manufacturing multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric devices. The use of this compound precursors allows for the synthesis of nanosized BaTiO₃ powders with controlled particle size and high purity.

  • Other Titanates and Zirconates: The oxalate co-precipitation method can be extended to synthesize other perovskite-structured ceramics, such as strontium titanate (SrTiO₃) and lead zirconate titanate (PZT), by co-precipitating the respective metal oxalates.

  • Dielectric and Piezoelectric Ceramics: The fine and reactive powders produced from this compound precursors are ideal for fabricating dense ceramic bodies with enhanced electrical properties, crucial for applications in sensors, actuators, and transducers.

Experimental Protocols

Protocol 1: Synthesis of Barium Titanate (BaTiO₃) Nanopowder via the Oxalate Co-Precipitation Method

This protocol details the synthesis of barium titanate nanopowder through the thermal decomposition of a co-precipitated barium titanyl oxalate precursor.

1. Materials and Equipment

  • Starting Materials:

    • Barium chloride (BaCl₂)

    • Titanium tetrachloride (TiCl₄)

    • Oxalic acid (H₂C₂O₄·2H₂O)

    • Ammonium hydroxide (NH₄OH) (25% solution)

    • Ethanol (C₂H₅OH)

    • Distilled water

  • Equipment:

    • Magnetic stirrer with heating plate

    • Beakers and graduated cylinders

    • Burette or dropping funnel

    • pH meter

    • Buchner funnel and filter paper

    • Drying oven

    • Tube furnace or muffle furnace

    • Mortar and pestle

2. Experimental Procedure

  • Preparation of Precursor Solutions:

    • Prepare a 1.0 M aqueous solution of barium chloride (BaCl₂).

    • Prepare a 1.0 M aqueous solution of titanium tetrachloride (TiCl₄). Handle TiCl₄ in a fume hood as it reacts with moisture in the air to release HCl gas.

    • Prepare a 2.2 M aqueous solution of oxalic acid (H₂C₂O₄·2H₂O).[1]

  • Co-precipitation of Barium Titanyl Oxalate:

    • In a beaker, mix 50 mL of the 1.0 M BaCl₂ solution and 50 mL of the 1.0 M TiCl₄ solution with constant stirring.[1]

    • Heat the mixture to 80°C in a water bath.[1]

    • Slowly add 50 mL of the 2.2 M oxalic acid solution to the heated BaCl₂/TiCl₄ mixture.[1] A white precipitate of barium titanyl oxalate tetrahydrate (BaTiO(C₂O₄)₂·4H₂O) will form.

    • Maintain the reaction at 80°C for 15 minutes with continuous stirring.[1]

    • Adjust the pH of the solution to a range of 4-6 by the dropwise addition of ammonium hydroxide solution to ensure complete precipitation.[2]

  • Filtration, Washing, and Drying:

    • Allow the precipitate to settle, and then separate it from the solution by filtration using a Buchner funnel.

    • Wash the precipitate several times with distilled water to remove any unreacted salts and impurities.

    • Dry the collected precipitate in an oven at 90°C for 12 hours to obtain the barium titanyl oxalate precursor powder.[1]

  • Calcination:

    • Lightly grind the dried precursor powder using a mortar and pestle.

    • Place the powder in an alumina crucible and calcine it in a furnace. The calcination temperature and time will influence the properties of the final BaTiO₃ powder. A typical calcination profile is to heat the precursor to 600-850°C for 5 hours.[1] For instance, calcination at 700°C for 2 hours can yield the cubic phase of barium titanate.[3]

Data Presentation

The following tables summarize key quantitative data from the literature regarding the synthesis of barium titanate using the oxalate method.

Table 1: Influence of Synthesis Parameters on Barium Titanate Particle Size

ParameterConditionResulting BaTiO₃ Particle Size (nm)Reference
pH pH 1 (at 0.5 M)28[2]
pH 4 (at 0.5 M)35[2]
pH 4.5 (at 0.5 M)45[2]
Concentration 0.5 M (at pH 4.5)45[2]
1.0 M (at pH 4.5)55[2]
1.5 M (at pH 4.5)75[2]
Calcination Temp. 600°C for 5 hours21 - 25[1]
850°C for 5 hours25 - 37[1]

Table 2: Thermal Decomposition Stages of Barium Titanyl Oxalate Tetrahydrate

Temperature Range (°C)ProcessGaseous ProductsReference
25 - 225DehydrationH₂O
260 - 460Decomposition of oxalate groupsCO, CO₂[4]
650 - 750Final decomposition of intermediate carbonateCO₂[4]
> 720Crystallization of BaTiO₃-[2]

Mandatory Visualization

Diagram 1: Experimental Workflow for BaTiO₃ Synthesis

experimental_workflow cluster_prep Preparation of Solutions cluster_reaction Co-precipitation Reaction cluster_processing Precursor Processing cluster_final Final Product Formation BaCl2 BaCl₂ Solution (1.0 M) Mix Mix BaCl₂ and TiCl₄ (80°C) BaCl2->Mix TiCl4 TiCl₄ Solution (1.0 M) TiCl4->Mix OxalicAcid Oxalic Acid Solution (2.2 M) Precipitate Add Oxalic Acid (pH 4-6) OxalicAcid->Precipitate Mix->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry (90°C, 12h) FilterWash->Dry Calcine Calcine (600-850°C, 5h) Dry->Calcine BaTiO3 BaTiO₃ Nanopowder Calcine->BaTiO3

Caption: Workflow for synthesizing BaTiO₃ nanopowder via the oxalate co-precipitation method.

Diagram 2: Thermal Decomposition Pathway of Barium Titanyl Oxalate

thermal_decomposition Precursor BaTiO(C₂O₄)₂·4H₂O Dehydrated BaTiO(C₂O₄)₂ Precursor->Dehydrated 25-225°C (-4H₂O) Intermediate Intermediate Carbonate/ Oxycarbonate Dehydrated->Intermediate 260-460°C (-CO, -CO₂) FinalProduct BaTiO₃ Intermediate->FinalProduct 650-750°C (-CO₂)

Caption: Simplified thermal decomposition pathway of barium titanyl oxalate to barium titanate.

References

Barium Oxalate: Application Notes and Protocols for its Use as a Reducing Agent in Specialized Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium oxalate (BaC₂O₄) is a versatile chemical compound with distinct reducing properties, setting it apart from many other metal oxalates. While its primary application is in pyrotechnics as a green colorant, its role as a reducing agent is pivotal in specific high-temperature solid-state reactions for the synthesis of advanced inorganic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound as a reducing agent in these specialized chemical processes. The insolubility of this compound in water and common organic solvents limits its application in solution-phase chemistry, including typical organic synthesis and drug development.

Introduction

This compound is a white, crystalline powder that is practically insoluble in water[1]. It is known to be a reducing agent, a characteristic that is leveraged in specific applications[1][2]. Upon heating, this compound decomposes, and the nature of the decomposition products is highly dependent on the atmosphere. In an inert atmosphere, it can produce barium carbonate and carbon monoxide. The carbon monoxide can further disproportionate to carbon dioxide and elemental carbon, which can also act as a reducing agent at elevated temperatures. This in-situ generation of reducing species is a key aspect of its utility in solid-state synthesis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula BaC₂O₄[1]
Molar Mass 225.35 g/mol
Appearance White odorless powder[1]
Density 2.658 g/cm³
Melting Point Decomposes at ~400 °C
Solubility in Water Extremely insoluble[1]

Applications in Solid-State Synthesis

The primary application of this compound as a reducing agent is in the solid-state synthesis of mixed-metal oxides at high temperatures. The in-situ decomposition of this compound provides a route to forming finely dispersed reactants and can facilitate the reduction of other metal precursors in the reaction mixture.

Synthesis of Barium Ferrites

Barium hexaferrite (BaFe₁₂O₁₉) is a commercially important magnetic material. The use of this compound in the solid-state synthesis of barium ferrites can lower the reaction temperature and enhance the formation of the desired product.

G start Start: Precursor Mixture precursors This compound (BaC₂O₄) + Iron(III) Oxide (Fe₂O₃) start->precursors milling Mechanical Milling (Activation) precursors->milling heating Heating in Controlled Atmosphere milling->heating decomp Decomposition of BaC₂O₄ (forms BaCO₃ + CO) heating->decomp reaction1 Solid-State Reaction: BaCO₃ + Fe₂O₃ → BaFe₂O₄ decomp->reaction1 reaction2 BaFe₂O₄ + Fe₂O₃ → BaFe₁₂O₁₉ reaction1->reaction2 product Final Product: Barium Hexaferrite reaction2->product

Caption: Workflow for the synthesis of barium hexaferrite using this compound.

This protocol is adapted from studies on the solid-state reaction between this compound and iron(III) oxide[3].

Materials:

  • This compound (BaC₂O₄), high purity

  • Iron(III) oxide (Fe₂O₃), high purity

  • High-energy ball mill

  • Tube furnace with atmospheric control

  • Alumina crucibles

Procedure:

  • Prepare a stoichiometric mixture of this compound and iron(III) oxide in a 1:6 molar ratio for the synthesis of BaFe₁₂O₁₉.

  • Mechanically activate the powder mixture using a high-energy ball mill. Milling enhances the reactivity of the precursors and lowers the reaction temperature[3].

  • Place the milled powder in an alumina crucible and load it into a tube furnace.

  • Heat the sample in a controlled atmosphere (e.g., air or a specific gas mixture). The decomposition of this compound and subsequent reactions occur at elevated temperatures. For activated mixtures, the reaction can proceed at temperatures as low as 850 °C[3].

  • The thermal decomposition of this compound leads to the formation of barium carbonate, which then reacts with iron(III) oxide to form barium ferrite intermediates and finally barium hexaferrite[3].

  • After the desired reaction time, cool the furnace to room temperature and collect the product.

  • Characterize the final product using techniques such as X-ray diffraction (XRD) to confirm the formation of the BaFe₁₂O₁₉ phase.

Quantitative Data: The use of mechanically activated this compound can significantly lower the temperature required for the formation of barium hexaferrite compared to using unactivated precursors[3].

Precursor StateReaction Temperature for BaFe₁₂O₁₉ formationOutcomeReference
Unmilled Mixture850 °CMinor amounts of BaFe₁₂O₁₉ formed[3]
Milled Mixture850 °CRapid formation of BaFe₁₂O₁₉[3]
Synthesis of Barium Uranates

In the context of nuclear materials, the reaction between fission products like barium and the uranium oxide fuel is of interest. This compound can be used as a precursor to study these solid-state reactions.

G start Start: Precursor Mixture precursors This compound (BaC₂O₄) + Uranyl Oxalate (UO₂(C₂O₄)) start->precursors heating Heating in Inert Atmosphere (Argon) precursors->heating decomp_ba BaC₂O₄ → BaCO₃ + CO heating->decomp_ba decomp_u UO₂(C₂O₄) → UO₂.₁₂ + CO + CO₂ heating->decomp_u reaction1 BaCO₃ + UO₂.₁₂ → BaUO₄ decomp_ba->reaction1 decomp_u->reaction1 reduction BaUO₄ → BaUO₃ (Partial Reduction at higher temp.) reaction1->reduction product Final Products: BaUO₄ and BaUO₃ reduction->product

Caption: Proposed reaction pathway for the synthesis of barium uranates.

This protocol is based on thermogravimetric studies of the reaction between this compound and uranyl oxalate[4].

Materials:

  • This compound (BaC₂O₄), prepared by precipitation

  • Uranyl oxalate (UO₂(C₂O₄)), prepared by precipitation

  • Thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or a similar gas analysis system

  • Inert gas supply (e.g., high-purity argon)

Procedure:

  • Prepare an intimate mixture of this compound and uranyl oxalate.

  • Place a known amount of the mixture into the TGA crucible.

  • Heat the sample in the TGA under a constant flow of an inert gas like argon.

  • Monitor the weight loss and the evolved gases as a function of temperature.

  • The decomposition of this compound to barium carbonate occurs, followed by the reaction of barium carbonate with the uranium oxide species formed from the decomposition of uranyl oxalate[4].

  • At higher temperatures, the formation of BaUO₄ is observed, which can be partially reduced to BaUO₃[4].

  • The intermediate and final products at different temperatures can be identified by stopping the experiment at specific temperatures and analyzing the residue by XRD.

Reaction Stages and Temperature Ranges (in Argon):

Temperature Range Observed Process Reference
573–673 K Decomposition of uranyl oxalate to a mixture of U₃O₈ and UO₂.₁₃ [4]
> 673 K Decomposition of this compound to barium carbonate [4]
Higher Temperatures Reaction of BaCO₃ with uranium oxides to form BaUO₄ [4]

| Elevated Temperatures | Partial reduction of BaUO₄ to BaUO₃ |[4] |

Limitations in Organic Synthesis and Drug Development

Despite being a reducing agent, this compound is not typically used in organic synthesis or drug development for several reasons:

  • Insolubility: Its extremely low solubility in water and common organic solvents makes it unsuitable for most solution-phase reactions.

  • Harsh Conditions: Its reducing properties are primarily manifested at high temperatures during solid-state reactions, conditions that are generally not compatible with complex organic molecules.

  • Lack of Selectivity: The reducing species generated upon decomposition (CO, C) are not selective and would not be suitable for the controlled reduction of specific functional groups in multifunctional molecules.

  • Toxicity: Barium compounds are toxic, which presents handling and disposal challenges, particularly in pharmaceutical applications.

Safety and Handling

This compound is toxic if ingested and can be a mild skin irritant[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound serves as a specialized reducing agent, primarily in the field of solid-state chemistry for the synthesis of inorganic materials like barium ferrites and uranates. Its utility stems from its thermal decomposition to produce reactive species in situ at high temperatures. However, its insolubility and the harsh conditions required for its reactivity make it unsuitable for applications in organic synthesis and drug development. Researchers and scientists should consider these application notes and protocols when exploring the use of this compound in their work, with a clear understanding of its specific scope and limitations.

References

Troubleshooting & Optimization

Controlling the morphology of Barium oxalate crystals during precipitation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for controlling the morphology of barium oxalate crystals during precipitation.

Frequently Asked questions (FAQs)

Q1: What are the primary factors influencing the morphology of this compound crystals during precipitation?

A1: The morphology (size, shape, and habit) of this compound crystals is primarily controlled by the level of supersaturation, which dictates the balance between nucleation and crystal growth. Key experimental parameters that influence this balance include:

  • Reactant Concentrations: Higher concentrations increase supersaturation, favoring rapid nucleation and resulting in a larger number of smaller crystals.[1]

  • pH of the Reaction Medium: The pH affects the availability of oxalate ions (C₂O₄²⁻) from oxalic acid, a diprotic acid. Lower pH can reduce the effective concentration of oxalate ions, slowing the reaction and promoting the growth of larger, more well-defined crystals.[1] Optimal pH values for growing well-developed crystals have been reported in the range of 2.9 to 3.1.[1]

  • Temperature: Temperature influences the solubility of this compound and the rate of diffusion. Higher temperatures can increase solubility, potentially reducing supersaturation and leading to larger crystals, but also increase the kinetics of the reaction. The effect can be complex and must be optimized for the desired outcome.

  • Mixing Rate (Stirring Speed): The stirring speed affects the homogeneity of the solution. Slow, controlled mixing helps maintain a uniform level of supersaturation, which is crucial for uniform crystal growth. Very rapid mixing can create localized high supersaturation, leading to rapid nucleation and smaller crystals.[2]

  • Aging Time: Allowing the precipitate to age in the mother liquor is a critical step. During aging, a process known as Ostwald ripening occurs, where larger crystals grow at the expense of smaller, less stable ones, leading to a more uniform size distribution and potentially altered morphology.[2]

  • Presence of Additives or Impurities: Other ions or molecules in the solution can act as "capping agents" or habit modifiers, selectively adsorbing to certain crystal faces and inhibiting or promoting growth in specific directions.

Q2: What is supersaturation and why is it the most critical parameter?

A2: Supersaturation is the driving force for both the formation of new crystal nuclei (nucleation) and the subsequent growth of those nuclei. It is a state where the concentration of a solute (in this case, this compound) in a solution exceeds its equilibrium solubility at a given temperature.

  • High Supersaturation: Leads to a high nucleation rate. The system relieves this instability by forming a large number of tiny initial crystals. This is often the cause of fine powders or amorphous precipitates.

  • Low/Moderate Supersaturation: Favors crystal growth over nucleation. With fewer nuclei forming, the dissolved solute deposits onto the surfaces of existing crystals, allowing them to grow larger and more ordered.

Controlling supersaturation by carefully manipulating factors like reactant concentration, addition rate, and pH is the key to achieving the desired crystal morphology.

Q3: How do I choose the right barium salt and oxalate source?

A3: The choice of precursors can influence the final product due to the presence of different counter-ions.

  • Barium Source: Barium chloride (BaCl₂), barium nitrate (Ba(NO₃)₂), and barium acetate (Ba(CH₃COO)₂) are common soluble salts used.[2]

  • Oxalate Source: Sodium oxalate (Na₂C₂O₄), potassium oxalate (K₂C₂O₄), ammonium oxalate ((NH₄)₂C₂O₄), and oxalic acid (H₂C₂O₄) are frequently used.[2][3]

For most standard precipitations, using simple salts like barium chloride and sodium or ammonium oxalate is effective. The primary consideration is their purity (AR grade or higher is recommended) to avoid introducing impurities that could interfere with crystallization.[4]

Troubleshooting Guide

Problem: The resulting crystals are too small (fine powder/nanoparticles).

Potential Cause Troubleshooting Action
High Supersaturation: Reactant addition was too fast, or concentrations were too high.1. Decrease the rate of addition of the precursor solutions (i.e., add dropwise over a longer period).2. Lower the concentration of both the barium salt and oxalate solutions.3. Increase the reaction temperature slightly to increase the solubility of this compound, thereby lowering the supersaturation level.
Ineffective Aging: The aging period was too short or conducted at a suboptimal temperature.1. Increase the aging time significantly (e.g., from 2 hours to 12-24 hours).2. Optimize the aging temperature. A slightly elevated temperature (e.g., 30-50°C) can accelerate the Ostwald ripening process.[2]
High Stirring Speed: Vigorous agitation created too many nucleation sites.1. Reduce the stirring speed (e.g., to 60-120 rpm) to ensure gentle, homogeneous mixing without excessive mechanical energy.[2]

Problem: The crystals are highly agglomerated.

Potential Cause Troubleshooting Action
Excessive Nucleation: A very high number of initial crystals were formed, leading to dense clustering.1. Follow the steps for "crystals are too small" to reduce the nucleation rate.2. Consider using a different solvent or adding a stabilizing agent if the application allows.
Inadequate Stirring: Poor mixing allowed crystals to settle and fuse together.1. Ensure continuous, gentle stirring throughout the reaction and aging process to keep crystals suspended.
Rapid Solvent Removal: If applicable, the solvent was evaporated too quickly during drying, causing particles to cake together.1. Dry the final product at a lower temperature (e.g., 40-50°C) for a longer period.[2]

Problem: The crystal shape is inconsistent (e.g., mixed needles and prisms, or dendritic growth).

Potential Cause Troubleshooting Action
Fluctuating Supersaturation: Inconsistent addition rates or poor temperature control.1. Use a syringe pump or burette for precise, constant-rate addition of reactants.2. Conduct the reaction in a temperature-controlled water bath.
pH Drift: The pH of the solution changed during the reaction.1. Buffer the reaction solution or monitor and adjust the pH in real-time if the process is sensitive to it. An optimal pH between 2.9 and 3.1 is suggested for well-formed crystals.[1]
Impurity Effects: The presence of unknown ions in the reactants or solvent.1. Use higher purity (e.g., AR grade) chemicals and deionized water.[4]

Problem: The product yield is lower than expected.

Potential Cause Troubleshooting Action
Incomplete Precipitation: The final pH is too acidic, increasing the solubility of this compound.1. Ensure the final pH of the solution is not excessively low. While acidic conditions can promote better crystal growth, a pH that is too low will prevent complete precipitation.
Loss During Washing: this compound has very low solubility in water, but excessive washing with large volumes can lead to minor losses.1. Wash the precipitate with a minimal amount of cold deionized water, followed by a solvent in which it is completely insoluble (like ethanol or acetone) to aid drying.

Quantitative Data Summary

The following tables summarize the influence of key experimental parameters on this compound crystal morphology, based on data synthesized from experimental reports and patents.[2]

Table 1: Effect of Reactant Concentration on Crystal Morphology

Concentration (mol/L)Relative SupersaturationPrimary Nucleation RateExpected Crystal SizeCommon Morphology
> 1.0Very HighVery FastVery Small (< 1 µm)Fine Powder / Amorphous
0.1 - 0.5HighFastSmall (1-5 µm)Small Needles / Rods
0.01 - 0.1ModerateModerateMedium (5-15 µm)Rods / "Firewood"[2]
< 0.01LowSlowLarge (> 20 µm)Prisms / Plates

Table 2: Influence of Aging Time and Temperature on Crystal Size

Aging Time (hours)Aging Temperature (°C)ProcessExpected Outcome
< 220 - 25Incomplete RipeningSmall, non-uniform crystals
6 - 1225 - 30Moderate RipeningIncreased average crystal size and improved uniformity
> 1230 - 50Extensive RipeningLarger, more defined crystals with narrower size distribution[2]

Experimental Protocols

Protocol 1: Synthesis of Needle-like or "Firewood" this compound Crystals

This protocol is adapted from methods designed to generate high aspect-ratio crystals through rapid nucleation followed by controlled growth.[2]

Materials:

  • Solution A: 0.1 M Barium Chloride (BaCl₂)

  • Solution B: 0.1 M Sodium Oxalate (Na₂C₂O₄)

  • Deionized Water

  • Reaction vessel with magnetic stirring and temperature control

Methodology:

  • Place 100 mL of Solution B (0.1 M Sodium Oxalate) into the reaction vessel.

  • Begin stirring at a moderate speed (approx. 100 rpm) and adjust the temperature to 30°C.

  • Using a burette or syringe pump, add 100 mL of Solution A (0.1 M Barium Chloride) dropwise to the reaction vessel over a period of 20-30 minutes. A white precipitate will form immediately.

  • Once the addition is complete, maintain the stirring and temperature for a designated aging period of 6 hours.

  • After aging, stop stirring and allow the precipitate to settle.

  • Filter the product using a Buchner funnel.

  • Wash the collected crystals twice with 20 mL of deionized water, followed by one wash with 20 mL of ethanol.

  • Dry the final product in an oven at 45°C for 3-4 hours.

Protocol 2: Synthesis of Prismatic/Platy this compound Crystals

This protocol uses lower concentrations and a slower addition rate to reduce supersaturation, favoring crystal growth over nucleation to yield larger, more faceted crystals.

Materials:

  • Solution A: 0.05 M Barium Acetate (Ba(CH₃COO)₂)

  • Solution B: 0.05 M Oxalic Acid (H₂C₂O₄)

  • Deionized Water

  • Reaction vessel with magnetic stirring and temperature control

Methodology:

  • Place 100 mL of Solution B (0.05 M Oxalic Acid) into the reaction vessel.

  • Begin gentle stirring (approx. 60 rpm) and maintain the temperature at 25°C.

  • Using a syringe pump, add 100 mL of Solution A (0.05 M Barium Acetate) at a very slow, constant rate over 60-90 minutes.

  • After the addition is complete, reduce stirring to a minimum speed that keeps the crystals suspended and let the solution age for 12-18 hours at 25°C.

  • Turn off stirring and allow the larger crystals to settle completely.

  • Carefully decant the supernatant liquid.

  • Filter the remaining slurry using a Buchner funnel.

  • Wash the crystals once with 15 mL of cold deionized water.

  • Dry the product at 40°C for 5 hours.

Visual Guides

experimental_workflow prep 1. Prepare Precursor Solutions react 2. Mix Reactants (Controlled Addition) prep->react Barium Salt Oxalate Salt age 3. Age Precipitate (Stirring, Temp Control) react->age Slurry separate 4. Separate Crystals (Filtration) age->separate wash 5. Wash Crystals separate->wash Wet Cake dry 6. Dry Final Product wash->dry

Caption: General experimental workflow for this compound precipitation.

parameter_influence morph Crystal Morphology (Size & Shape) conc Reactant Concentration conc->morph  Higher -> Smaller Size temp Temperature temp->morph Affects Solubility & Kinetics ph pH ph->morph Affects Ion Availability & Growth Rate aging Aging Time & Temperature aging->morph Longer -> Larger, More Uniform stir Stirring Speed stir->morph Faster -> Smaller Size

Caption: Key parameters influencing this compound crystal morphology.

troubleshooting_flowchart start Problem: Undesirable Crystal Size decision Are crystals too small or too large? start->decision small_cause Likely Cause: High Supersaturation decision->small_cause Too Small large_cause Likely Cause: Very Low Supersaturation decision->large_cause Too Large / Few small_action1 Action: 1. Decrease Concentration 2. Slow Reactant Addition small_cause->small_action1 small_action2 Action: 3. Reduce Stirring Speed 4. Increase Aging Time small_action1->small_action2 large_action Action: 1. Increase Concentration 2. Increase Addition Rate large_cause->large_action

Caption: Troubleshooting flowchart for undesirable crystal size.

References

Optimizing the yield and purity of Barium oxalate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of barium oxalate synthesis. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method for synthesizing this compound is through a precipitation reaction. This typically involves reacting a soluble barium salt, such as barium chloride (BaCl₂), with a solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt like ammonium oxalate ((NH₄)₂C₂O₄). The general reaction is: BaCl₂ + H₂C₂O₄ → BaC₂O₄↓ + 2HCl.[1]

Q2: What are the key factors that influence the yield and purity of this compound?

A2: The primary factors influencing the yield and purity of this compound are:

  • pH of the reaction mixture: The pH affects the solubility of this compound and the potential for co-precipitation of impurities.[2]

  • Temperature: Temperature influences the solubility of this compound, which in turn affects the crystal size and purity of the precipitate.[3]

  • Concentration of reactants: The concentration of barium and oxalate ions in the solution impacts the rate of precipitation and crystal morphology.[4]

  • Rate of addition of reactants: Slow and controlled addition of reactants promotes the growth of larger, purer crystals.[5]

  • Washing and drying of the precipitate: Proper washing is crucial for removing soluble impurities, and appropriate drying prevents decomposition.

Q3: What is the expected morphology of this compound crystals?

A3: this compound crystals can exhibit various morphologies, including prismatic, platy, spherulitic, and dendritic shapes, depending on the growth conditions.[6]

Q4: How does temperature affect the stability of this compound?

A4: this compound is stable at room temperature but undergoes decomposition at elevated temperatures. Thermogravimetric analysis (TGA) has shown that this compound is stable up to around 400°C, after which it decomposes.[1] It can also form various hydrates, which lose water at specific temperatures. For instance, BaC₂O₄·0.5H₂O loses its water of hydration in the temperature range of 383–418 K.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete precipitation: The pH of the solution may not be optimal for complete precipitation of this compound. This compound is more soluble in acidic solutions.[2]Adjust the pH of the reaction mixture. While specific optimal pH values for maximum yield are not extensively documented in the provided results, a neutral or slightly alkaline pH is generally favored for precipitating metal oxalates. Avoid highly acidic conditions.
Loss of product during washing: Excessive washing or using a solvent in which this compound has some solubility can lead to product loss.Wash the precipitate with a minimal amount of cold deionized water. Avoid using hot water for washing as solubility increases with temperature.[3] Consider using a saturated solution of this compound for the final wash to minimize dissolution.
Low Purity Co-precipitation of impurities: If the starting materials are not pure, or if the reaction conditions are not controlled, other ions can co-precipitate with the this compound. For example, if using barium chloride, chloride ions might be trapped in the crystal lattice.[8]Use high-purity starting materials. Control the rate of precipitation by adding the precipitating agent slowly with constant stirring. This allows for the formation of larger, more ordered crystals with fewer inclusions.[5]
Formation of undesired hydrates: this compound can form different hydrates depending on the synthesis conditions. Inconsistent hydration will affect the final product's molar mass and purity assessment.Control the reaction and drying temperatures carefully. To obtain a specific hydrate, follow established protocols that specify the temperature for precipitation and drying.[7]
Fine, difficult-to-filter precipitate Rapid precipitation: Adding the precipitating agent too quickly leads to the formation of a large number of small crystals (high nucleation rate) which are difficult to filter and wash effectively.Add the precipitating agent dropwise with vigorous and constant stirring. This promotes crystal growth over nucleation, resulting in larger, more easily filterable particles.[5]
Incorrect reactant concentration: High concentrations of reactants can also lead to rapid precipitation and the formation of fine particles.Use more dilute solutions of the reactants. This will slow down the precipitation rate and encourage the growth of larger crystals.[4]
Product discoloration (not white) Presence of impurities: The presence of colored metal ion impurities in the starting materials can lead to a discolored product.Use analytical grade or higher purity reagents. If impurities are suspected, they may need to be removed from the starting solutions before synthesis.
Decomposition during drying: Overheating the this compound during the drying process can cause it to decompose, potentially leading to a change in color.Dry the precipitate at a moderate temperature (e.g., 100-120°C) to remove water without causing decomposition. Refer to thermogravimetric analysis (TGA) data for the specific decomposition temperature of your this compound hydrate.[3]

Data Presentation

Table 1: Influence of Experimental Parameters on this compound Synthesis

Parameter Effect on Yield Effect on Purity/Crystal Size Optimal Condition Reported in Literature
pH Higher pH generally favors more complete precipitation, potentially increasing yield.[2]Lower pH can lead to larger, more well-defined crystals due to slower precipitation, but may decrease yield.[2]A narrow pH range can be used for selective precipitation to remove impurities. For example, in a mixture with lead, a pH of 2.13-2.23 allows for 99% lead oxalate precipitation without precipitating this compound.[2]
Temperature Increasing temperature generally increases the solubility of this compound, which can lead to a lower yield if the solution is not cooled sufficiently before filtration.[3]Lower temperatures favor higher nucleation density, leading to smaller crystals. Higher temperatures can promote the growth of larger, purer crystals by reducing supersaturation.[3]Precipitation is often carried out at room temperature.[7][9]
Reactant Concentration Higher concentrations can lead to a faster and more complete precipitation, potentially increasing the initial yield.Lower reactant concentrations favor the growth of larger and more perfect crystals, which are easier to filter and wash, leading to higher purity.[4]Concentrations in the range of 0.2 M have been used successfully.[7]
Rate of Reactant Addition Slower addition may result in a slightly lower initial precipitated mass due to equilibrium effects.Slow, dropwise addition is crucial for obtaining larger, purer crystals by promoting crystal growth over nucleation.[5]Slow and controlled addition with constant stirring is recommended.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction of Barium Chloride and Ammonium Oxalate

This protocol is adapted from a study on the synthesis and characterization of barium oxalates.[7]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of barium chloride dihydrate by dissolving the appropriate amount in deionized water.

  • Prepare a 0.2 M solution of ammonium oxalate monohydrate by dissolving the appropriate amount in deionized water.

  • Slowly add the 0.2 M barium chloride solution dropwise to the 0.2 M ammonium oxalate solution at room temperature with constant stirring.

  • A white crystalline precipitate of this compound will form.

  • Continue stirring for a period to ensure complete precipitation.

  • Filter the precipitate using a suitable filtration apparatus (e.g., Buchner funnel with filter paper).

  • Wash the precipitate with several portions of cold deionized water to remove any soluble impurities.

  • Dry the resulting white crystalline product at room temperature or in an oven at a low temperature (e.g., below 100°C) to avoid decomposition of the hydrate.

Protocol 2: Gravimetric Analysis for Yield and Purity Determination

This protocol outlines a general procedure for the gravimetric analysis of this compound.

Materials:

  • Dried this compound sample

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately weigh a clean, dry crucible.

  • Add a precisely weighed amount of the dried this compound sample to the crucible.

  • Heat the crucible containing the sample in a muffle furnace at a temperature sufficient to decompose the this compound to barium oxide (BaO), typically above 800°C.

  • Allow the crucible to cool in a desiccator to prevent moisture absorption.

  • Weigh the crucible with the resulting barium oxide.

  • Repeat the heating, cooling, and weighing steps until a constant weight is achieved.

  • From the final weight of the barium oxide, calculate the amount of barium in the original sample. This can be used to determine the purity of the this compound. The theoretical yield can be calculated based on the initial reactants, and the actual yield can be determined from the weight of the dried this compound precipitate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation & Purification cluster_analysis Analysis Reactant_A Prepare Barium Salt Solution (e.g., 0.2M BaCl₂) Mix Slowly Add Barium Solution to Oxalate Solution with Constant Stirring Reactant_A->Mix Reactant_B Prepare Oxalate Solution (e.g., 0.2M (NH₄)₂C₂O₄) Reactant_B->Mix Precipitate Formation of This compound Precipitate Mix->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Cold Deionized Water Filter->Wash Dry Dry at Controlled Temperature Wash->Dry Yield Determine Yield Dry->Yield Purity Determine Purity (e.g., Gravimetric Analysis) Dry->Purity

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_physical Physical Characteristics Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Fine_Precipitate Fine Precipitate Start->Fine_Precipitate Check_pH Check & Adjust pH (Avoid acidic conditions) Low_Yield->Check_pH Check_Washing Review Washing Procedure (Use cold solvent) Low_Yield->Check_Washing Check_Reagents Verify Reagent Purity Low_Purity->Check_Reagents Control_Precipitation Slow Down Precipitation Rate (Slow addition, dilute solutions) Low_Purity->Control_Precipitation Slow_Addition Ensure Slow Reactant Addition Fine_Precipitate->Slow_Addition Dilute_Reactants Use More Dilute Reactants Fine_Precipitate->Dilute_Reactants

Caption: Logical troubleshooting guide for this compound synthesis.

References

Technical Support Center: Thermal Decomposition of Barium Oxalate to Barium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the thermal decomposition of barium oxalate (BaC₂O₄) to produce barium oxide (BaO).

Troubleshooting Guide

This guide addresses common issues encountered during the thermal decomposition of this compound.

Problem Possible Causes Recommended Solutions
Incomplete Decomposition (Product contains Barium Carbonate) 1. Insufficient decomposition temperature. 2. Inadequate heating duration. 3. High partial pressure of CO₂ in the furnace atmosphere.1. Increase the final calcination temperature. Decomposition of BaCO₃ to BaO requires temperatures significantly higher than the initial oxalate decomposition. 2. Extend the holding time at the final decomposition temperature to ensure the reaction goes to completion. 3. If operating in a controlled atmosphere, ensure a low partial pressure of CO₂ during the final decomposition step. In a nitrogen atmosphere, the decomposition of BaCO₃ starts at a lower temperature compared to a CO₂ atmosphere.
Carbon Contamination in the Final BaO Product 1. Disproportionation of carbon monoxide (2CO → C + CO₂), a byproduct of oxalate decomposition, especially in an inert (e.g., nitrogen) atmosphere.1. Perform the decomposition in a dry carbon dioxide atmosphere to suppress the disproportionation of carbon monoxide. 2. If using an inert atmosphere, introduce a controlled flow of an oxidizing gas (e.g., a small amount of O₂) at a suitable temperature to oxidize any carbon formed.
Inconsistent Results Between Batches 1. Variation in the hydration state of the starting this compound (e.g., BaC₂O₄·0.5H₂O, BaC₂O₄·2H₂O)[1][2]. 2. Differences in heating rates and atmospheric conditions. 3. Non-uniform particle size of the this compound precursor.1. Characterize the starting material to determine its hydration state. Implement a pre-drying step at a low temperature (e.g., 100-150°C) to obtain the anhydrous form before proceeding to higher temperature decomposition[2]. 2. Maintain consistent and well-controlled heating rates and gas flow rates for all experiments. 3. Gently grind the this compound to achieve a more uniform particle size distribution before decomposition.
Fusion or Melting of the Product 1. Formation of a eutectic mixture of BaO and BaCO₃ at high temperatures.1. Carefully control the final decomposition temperature to avoid exceeding the eutectic point. The presence of residual BaCO₃ can lower the melting point of the mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the thermal decomposition of this compound to barium oxide?

A1: The thermal decomposition of hydrated this compound typically proceeds in three main stages:

  • Dehydration: Loss of water of crystallization to form anhydrous this compound (BaC₂O₄)[1][2].

  • Oxalate Decomposition: Decomposition of anhydrous this compound to form barium carbonate (BaCO₃) and carbon monoxide (CO).

  • Carbonate Decomposition: Decomposition of barium carbonate to the final product, barium oxide (BaO), and carbon dioxide (CO₂).

Q2: How does the atmosphere (nitrogen vs. carbon dioxide) affect the decomposition process?

A2: The atmosphere has a significant impact on the decomposition pathway and the purity of the final product:

  • In a Nitrogen Atmosphere: The decomposition of this compound occurs at a lower temperature range (approximately 330-550°C). However, the carbon monoxide produced can disproportionate into carbon and carbon dioxide, leading to carbon contamination of the final product. The subsequent decomposition of barium carbonate also occurs at a lower temperature (starting around 790°C) due to the low partial pressure of CO₂.

  • In a Carbon Dioxide Atmosphere: The initial oxalate decomposition occurs at a slightly higher temperature range. Crucially, the presence of CO₂ suppresses the disproportionation of CO, preventing carbon formation and leading to a purer product. However, the decomposition of barium carbonate to barium oxide is shifted to much higher temperatures (above 1350°C) due to the high partial pressure of CO₂.

Q3: What are the typical temperature ranges for each decomposition step?

A3: The temperature ranges can vary depending on factors like heating rate and atmosphere. The following table provides an overview based on studies conducted in nitrogen and carbon dioxide atmospheres.

Decomposition Step Atmosphere Approximate Temperature Range (°C)
Dehydration (of BaC₂O₄·0.5H₂O)Nitrogen94 - 115
Oxalate Decomposition (to BaCO₃)Nitrogen330 - 550
Carbon-Carbonate ReactionNitrogen600 - 725
Carbonate Decomposition (to BaO)Nitrogen790 - 1060
Oxalate Decomposition (to BaCO₃)Carbon Dioxide387 - 433
Carbonate Decomposition (to BaO)Carbon DioxideStarts from ~1350

Q4: How can I confirm that the decomposition to BaO is complete?

A4: Several analytical techniques can be used to verify the complete conversion to BaO:

  • Thermogravimetric Analysis (TGA): A TGA curve will show distinct weight loss steps corresponding to dehydration, oxalate decomposition, and carbonate decomposition. The absence of further weight loss at high temperatures indicates the completion of the reaction.

  • X-ray Diffraction (XRD): XRD analysis of the final product should show diffraction peaks corresponding to the crystalline structure of BaO, with the absence of peaks from BaC₂O₄ and BaCO₃.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the characteristic vibrational bands of the oxalate and carbonate groups in the FTIR spectrum of the product indicates complete decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound Hemihydrate (Precursor)

This protocol is based on the aqueous precipitation method[2][3].

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of BaCl₂·2H₂O in deionized water.

  • Prepare a 0.2 M solution of (NH₄)₂C₂O₄·H₂O in deionized water.

  • Slowly add the BaCl₂ solution dropwise to the ammonium oxalate solution at room temperature with constant stirring.

  • A white precipitate of this compound hemihydrate will form.

  • Continue stirring for a designated period (e.g., 1 hour) to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the resulting white powder at room temperature or in a desiccator.

Protocol 2: Thermal Decomposition of this compound to Barium Oxide

This protocol outlines the general procedure for the thermal decomposition. The specific temperatures and atmosphere should be chosen based on the desired purity and experimental setup.

Equipment:

  • Tube furnace with temperature and atmosphere control

  • Crucible (e.g., alumina, platinum)

  • Gas supply (Nitrogen and/or Carbon Dioxide)

Procedure:

  • Place a known amount of dried this compound into a crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace tube with the desired gas (e.g., nitrogen or carbon dioxide) for at least 30 minutes to ensure a controlled atmosphere.

  • Begin heating the furnace at a controlled rate (e.g., 5-10°C/min).

  • Step 1 (Dehydration): Heat to ~150°C and hold for 1 hour to ensure complete removal of water.

  • Step 2 (Oxalate Decomposition): Increase the temperature to the appropriate range for oxalate decomposition (see table above) and hold until the weight loss stabilizes (if using TGA) or for a predetermined time (e.g., 2-4 hours).

  • Step 3 (Carbonate Decomposition): Further increase the temperature to the range required for barium carbonate decomposition (see table above). This step requires significantly higher temperatures. Hold at this temperature until the reaction is complete.

  • Cool the furnace down to room temperature under the controlled atmosphere.

  • Once at room temperature, the BaO product can be retrieved. Caution: BaO is reactive with moisture and CO₂ in the air and should be handled and stored in a dry, inert atmosphere (e.g., in a glovebox or desiccator).

Visualizations

Decomposition_Pathway BaC2O4_H2O This compound Hydrate (BaC₂O₄·xH₂O) Anhydrous_BaC2O4 Anhydrous this compound (BaC₂O₄) BaC2O4_H2O->Anhydrous_BaC2O4 - xH₂O (Dehydration) BaCO3 Barium Carbonate (BaCO₃) Anhydrous_BaC2O4->BaCO3 - CO (Oxalate Decomposition) BaO Barium Oxide (BaO) BaCO3->BaO - CO₂ (Carbonate Decomposition)

Caption: Thermal decomposition pathway of hydrated this compound to barium oxide.

Troubleshooting_Workflow decision decision issue issue start Start Decomposition analyze Analyze Product start->analyze complete Decomposition Complete? analyze->complete carbon Carbon Contamination? complete->carbon Yes increase_temp Increase Temp/Time complete->increase_temp No success Pure BaO Obtained carbon->success No use_co2_atm Use CO₂ Atmosphere carbon->use_co2_atm Yes increase_temp->start check_atmosphere Check CO₂ Pressure increase_temp->check_atmosphere use_co2_atm->start

Caption: A logical workflow for troubleshooting common issues in BaO synthesis.

References

Technical Support Center: Preventing Agglomeration of Barium Oxalate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of barium oxalate nanoparticles during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: this compound nanoparticles have a high surface energy, which makes them thermodynamically unstable and prone to agglomeration to reduce this energy. The primary causes of agglomeration include:

  • Van der Waals forces: These are attractive forces between nanoparticles that can cause them to clump together.

  • Inadequate surface charge: If the nanoparticles do not have a sufficient electrostatic repulsion, they will attract each other and agglomerate. This is often related to the pH of the solution being close to the isoelectric point (IEP) of the nanoparticles.

  • Bridging flocculation: This can occur if a polymer is used as a stabilizer and the same polymer chain adsorbs onto multiple nanoparticles, creating a "bridge" between them.

  • Improper washing and drying techniques: During centrifugation, the loss of stabilizing agents from the nanoparticle surface can lead to agglomeration. Similarly, capillary forces during oven drying can pull nanoparticles together.[1]

Q2: How do capping agents prevent the agglomeration of this compound nanoparticles?

A2: Capping agents are molecules that adsorb to the surface of nanoparticles and prevent agglomeration through two main mechanisms:

  • Steric Hindrance: Polymeric capping agents such as Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG) form a protective layer around the nanoparticles.[2] This layer physically prevents the nanoparticles from getting close enough to each other to agglomerate.

  • Electrostatic Stabilization: Some capping agents, like citrate or ethylenediaminetetraacetic acid (EDTA), are charged molecules that adsorb to the nanoparticle surface.[3][4] This imparts a net positive or negative charge to the nanoparticles, leading to electrostatic repulsion between them, which prevents agglomeration. A zeta potential value greater than +30 mV or less than -30 mV is generally considered to indicate a stable nanoparticle dispersion.[1]

Q3: What is the role of pH in preventing the agglomeration of this compound nanoparticles?

A3: The pH of the synthesis medium plays a critical role in the stability of this compound nanoparticles by influencing their surface charge. The surface of nanoparticles can be protonated or deprotonated depending on the pH, which in turn affects the zeta potential. At the isoelectric point (IEP), the zeta potential is zero, and there is no electrostatic repulsion, leading to maximum agglomeration.[5][6] To prevent agglomeration, the pH of the solution should be adjusted to be significantly different from the IEP of the this compound nanoparticles, which ensures a high surface charge and strong electrostatic repulsion. For barium sulfate, a similar compound, the IEP is around pH 6.92, and the addition of EDTA can lower this value.[4]

Q4: Can sonication be used to redisperse agglomerated this compound nanoparticles?

A4: Yes, sonication is a common technique used to break up soft agglomerates of nanoparticles in a liquid dispersion.[7] It uses high-frequency sound waves to create cavitation bubbles, and the collapse of these bubbles generates localized high-energy shock waves that can break apart nanoparticle clusters. However, it's important to note that sonication may not be effective for breaking up hard agglomerates, which are held together by stronger bonds. It is also crucial to have a suitable stabilizer present in the dispersion during sonication to prevent immediate re-agglomeration of the nanoparticles once the sonication is stopped.

Troubleshooting Guide

Issue Potential Causes Solutions & Recommendations
Immediate, uncontrolled precipitation upon mixing reactants. 1. High reactant concentrations leading to rapid nucleation and growth. 2. Inefficient mixing.1. Decrease the concentration of the barium salt and oxalate precursor solutions. 2. Slowly add the precipitating agent dropwise while vigorously stirring the solution.[1] 3. Use a high-speed homogenizer or an ultrasonic bath during the precipitation process.[1]
Formation of large, non-uniform particles (micrometer-sized). 1. Ostwald ripening (growth of larger particles at the expense of smaller ones). 2. Insufficient concentration of the capping agent. 3. Prolonged reaction time at elevated temperatures.1. Lower the reaction temperature to slow down the ripening process. 2. Increase the concentration of the capping agent to ensure complete surface coverage of the nanoparticles.[1] 3. Optimize the reaction time to limit particle growth.
Agglomeration observed after washing and centrifugation steps. 1. Removal of the stabilizing agent from the nanoparticle surface during washing. 2. High centrifugal forces causing irreversible aggregation.1. Wash the nanoparticles with a solvent that is compatible with the capping agent to avoid stripping it from the surface.[1] 2. Redisperse the nanoparticle pellet in a suitable solvent containing a low concentration of the capping agent immediately after each centrifugation step. 3. Optimize the centrifugation speed and time to pellet the nanoparticles without causing excessive compaction.
Severe agglomeration and caking of nanoparticles after drying. 1. Capillary forces during solvent evaporation in an oven.1. Consider freeze-drying (lyophilization) instead of oven drying. This process removes the solvent by sublimation, which minimizes the capillary forces that cause agglomeration.[1] 2. If oven drying is necessary, use a very low concentration of the nanoparticle dispersion and dry at a low temperature over an extended period.
Low zeta potential and poor long-term dispersion stability. 1. The pH of the dispersion is close to the isoelectric point (IEP) of the this compound nanoparticles. 2. Insufficient amount of a charged capping agent. 3. Presence of salts that can screen the surface charge.1. Adjust the pH of the dispersion to be at least 2 pH units away from the IEP. The zeta potential should be measured at different pH values to determine the optimal pH for stability.[6][8] 2. Increase the concentration of a charged capping agent like EDTA or citrate. 3. If possible, remove excess salts from the dispersion by dialysis.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles with a Polymeric Capping Agent (PVP)

Objective: To synthesize stable, non-agglomerated this compound nanoparticles using polyvinylpyrrolidone (PVP) as a capping agent.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Polyvinylpyrrolidone (PVP, average mol wt 40,000)

  • Deionized water

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of barium chloride dihydrate in deionized water.

    • Prepare a 0.1 M solution of ammonium oxalate monohydrate in deionized water.

    • Prepare a 1% (w/v) solution of PVP in deionized water.

  • Synthesis:

    • In a beaker, mix 50 mL of the 0.1 M barium chloride solution with 50 mL of the 1% PVP solution.

    • Stir the mixture vigorously using a magnetic stirrer at room temperature.

    • Slowly add 50 mL of the 0.1 M ammonium oxalate solution dropwise to the barium chloride-PVP mixture.

    • Continue stirring for 2 hours to allow for the formation and stabilization of the this compound nanoparticles.

  • Washing and Collection:

    • Centrifuge the resulting nanoparticle suspension at 8000 rpm for 20 minutes.

    • Discard the supernatant and redisperse the pellet in a 0.1% PVP solution using sonication for 10 minutes.

    • Repeat the centrifugation and redispersion steps two more times to remove unreacted precursors.

  • Drying:

    • For a dry powder, freeze-dry the final nanoparticle suspension.

    • For a stable dispersion, store the final redispersed nanoparticles in a 0.1% PVP solution at 4°C.

Protocol 2: Reverse Micelle Synthesis of this compound Nanoparticles

Objective: To synthesize highly uniform and non-agglomerated this compound nanoparticles using a reverse micelle system.[9][10]

Materials:

  • Cetyltrimethylammonium bromide (CTAB)

  • n-Heptane

  • n-Butanol

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

Procedure:

  • Preparation of Microemulsions:

    • Prepare two separate microemulsion systems by dissolving CTAB in a mixture of n-heptane and n-butanol.

    • Microemulsion A: Add a small volume of aqueous barium nitrate solution to the surfactant-oil mixture and stir until clear.

    • Microemulsion B: Add a small volume of aqueous ammonium oxalate solution to the surfactant-oil mixture and stir until clear.

  • Synthesis:

    • Combine Microemulsion A and Microemulsion B under vigorous stirring. The reaction occurs within the aqueous cores of the reverse micelles.

    • Continue stirring for 4-6 hours.

  • Washing and Collection:

    • Break the microemulsion by adding a polar solvent like acetone or ethanol. This will cause the nanoparticles to precipitate.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles repeatedly with ethanol and then with deionized water to remove the surfactant and residual reactants.

  • Drying:

    • Dry the nanoparticles in a vacuum oven at 60°C.

Data Presentation

Table 1: Illustrative Effect of Capping Agents on this compound Nanoparticle Properties

Disclaimer: The following data is illustrative and based on general trends observed in nanoparticle synthesis. Specific experimental results for this compound may vary.

Capping AgentConcentration (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
None0> 500 (Agglomerated)> 0.5-5.2
PVP0.51500.25-15.8
PVP1.0800.18-18.3
PEG0.51800.28-12.5
PEG1.01000.21-14.9
EDTA0.51200.22-28.4
EDTA1.0600.15-35.1

Table 2: Illustrative Influence of pH on Zeta Potential and Agglomeration of this compound Nanoparticles (with 0.5% EDTA)

Disclaimer: The following data is illustrative and based on general trends observed for similar nanoparticle systems.

pHZeta Potential (mV)Observation
4-15.6Moderate stability
5-25.8Good stability
6-32.1Excellent stability
7-28.5Good stability
8-22.3Moderate stability
9-18.7Approaching agglomeration

Visualizations

experimental_workflow cluster_precipitation Co-precipitation Method cluster_micelle Reverse Micelle Method cluster_processing Post-Synthesis Processing prec_start Prepare Precursor Solutions (Barium Salt & Oxalate) add_capping Add Capping Agent (e.g., PVP, EDTA) prec_start->add_capping mixing Mix Reactants (Vigorous Stirring) add_capping->mixing precipitation Nanoparticle Formation mixing->precipitation washing Washing & Centrifugation precipitation->washing micelle_start Prepare Microemulsions (Surfactant, Oil, Water) add_reactants Incorporate Reactants into Separate Microemulsions micelle_start->add_reactants mix_micelles Mix Microemulsions add_reactants->mix_micelles micelle_reaction Reaction in Micelles mix_micelles->micelle_reaction micelle_reaction->washing drying Drying (Freeze-drying or Oven) washing->drying characterization Characterization (DLS, TEM, Zeta Potential) drying->characterization final_product Stable Nanoparticle Dispersion or Powder characterization->final_product

Caption: Experimental workflows for this compound nanoparticle synthesis.

logical_relationship agglomeration Agglomeration prevention Prevention Methods high_surface_energy High Surface Energy high_surface_energy->agglomeration van_der_waals Van der Waals Forces van_der_waals->agglomeration low_zeta_potential Low Zeta Potential (Near IEP) low_zeta_potential->agglomeration improper_processing Improper Washing/ Drying improper_processing->agglomeration capping_agents Capping Agents (Steric/Electrostatic) prevention->capping_agents ph_control pH Control prevention->ph_control proper_processing Proper Processing (e.g., Freeze-drying) prevention->proper_processing

Caption: Causes of and solutions for nanoparticle agglomeration.

References

Barium Oxalate Precipitation & Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the influence of pH on barium oxalate precipitation and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the pH-dependence of this compound solubility?

The solubility of this compound (BaC₂O₄) is critically dependent on pH due to the acid-base equilibrium of the oxalate ion (C₂O₄²⁻). Oxalate is the conjugate base of the weak diprotic acid, oxalic acid (H₂C₂O₄). In an aqueous solution, the following equilibria exist:

  • Precipitation Equilibrium: BaC₂O₄(s) ⇌ Ba²⁺(aq) + C₂O₄²⁻(aq)

  • Oxalate Protonation (Step 1): C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq)

  • Oxalate Protonation (Step 2): HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

According to Le Châtelier's principle, at low pH (high H⁺ concentration), the protonation equilibria shift to the right, consuming free oxalate ions (C₂O₄²⁻). This decrease in the concentration of free oxalate ions pulls the precipitation equilibrium to the right, causing more solid this compound to dissolve. Conversely, at high pH, the equilibria favor the fully deprotonated oxalate ion, increasing its concentration and promoting the precipitation of this compound.[1][2]

Q2: At what pH range is this compound most likely to precipitate?

This compound precipitation is favored in neutral to alkaline conditions (pH > 7). In this range, the concentration of the C₂O₄²⁻ ion is maximized, which readily combines with Ba²⁺ ions to exceed the solubility product (Ksp) and form a precipitate.

Q3: Why might my this compound fail to precipitate even if stoichiometric amounts of barium and oxalate are present?

Failure to precipitate is often due to the solution's pH being too acidic. If the pH is low (e.g., pH < 4), a significant portion of the oxalate will exist as HC₂O₄⁻ and H₂C₂O₄.[1] This reduces the free C₂O₄²⁻ concentration to a level below that required to achieve the solubility product constant (Ksp) with the available Ba²⁺, thus preventing precipitation.

Q4: How can a precipitate of this compound be redissolved?

A this compound precipitate can be dissolved by adding a strong acid, such as hydrochloric acid (HCl).[3] The acid increases the H⁺ concentration, which protonates the oxalate ions, shifting the equilibrium towards the soluble species H₂C₂O₄ and HC₂O₄⁻. This process effectively removes C₂O₄²⁻ ions from the solution, causing the solid BaC₂O₄ to dissolve to re-establish equilibrium.

Troubleshooting Guide

Symptom Probable Cause Recommended Solution
No precipitate forms after mixing reagents. Low pH (Acidic Solution): The concentration of free oxalate ions (C₂O₄²⁻) is too low for precipitation.Slowly add a base (e.g., NaOH, NH₄OH) to raise the pH of the solution to neutral or slightly alkaline (pH 7-9). Monitor the pH carefully during addition.
Low Reagent Concentration: The product of the ion concentrations ([Ba²⁺][C₂O₄²⁻]) is below the Ksp value.Increase the concentration of one or both of the reactant solutions (e.g., barium chloride, sodium oxalate).
Precipitate yield is lower than expected. Sub-optimal pH: The pH is slightly acidic, leading to partial solubility of the this compound.Adjust the final pH of the solution to be more alkaline (pH 8-9) to maximize the concentration of C₂O₄²⁻ and drive precipitation to completion.
Incomplete Reaction Time: The precipitation process may be slow to reach equilibrium.Allow for a longer reaction or "digestion" time. Gentle heating and slow stirring can sometimes promote crystal growth and more complete precipitation.
Precipitate dissolves or disappears over time. Post-precipitation pH Shift: The solution may have absorbed acidic gases (like CO₂) from the atmosphere, causing a gradual drop in pH.Ensure the reaction vessel is sealed or conduct the experiment under an inert atmosphere. Confirm the final pH of the supernatant.
Difficulty filtering the precipitate (colloidal suspension). Rapid Precipitation: Mixing highly concentrated reagents quickly can lead to the formation of very fine, colloidal particles that are difficult to filter.Use more dilute reactant solutions and add the precipitating agent slowly while stirring vigorously to promote the formation of larger, more easily filterable crystals.

Quantitative Data: pH vs. This compound Solubility

The molar solubility of this compound increases significantly as the pH decreases. The calculations below are based on the following constants:

  • Ksp for BaC₂O₄: 1.6 x 10⁻⁷[4]

  • pKa₁ for H₂C₂O₄: 1.25[1]

  • pKa₂ for H₂C₂O₄: 4.14[1]

pHMolar Solubility of BaC₂O₄ (mol/L)
10.04.00 x 10⁻⁴
8.04.00 x 10⁻⁴
6.04.06 x 10⁻⁴
4.01.01 x 10⁻³
2.02.55 x 10⁻²

Note: These are theoretical values. Actual solubility can be influenced by ionic strength and temperature.

Experimental Protocols

Protocol: Precipitation of this compound from Aqueous Solution

This protocol describes a standard method for precipitating this compound by reacting barium chloride with an oxalate source.[5][6]

1. Reagent Preparation:

  • Solution A: Prepare a 0.2 M solution of barium chloride (BaCl₂·2H₂O) in deionized water.
  • Solution B: Prepare a 0.2 M solution of ammonium oxalate ((NH₄)₂C₂O₄·H₂O) or sodium oxalate (Na₂C₂O₄) in deionized water.

2. Precipitation Procedure:

  • To a 1 L beaker, add 500 mL of Solution B (oxalate source).
  • Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.
  • Slowly add 500 mL of Solution A (barium chloride) dropwise to the beaker using a burette or a dropping funnel over a period of 30 minutes. A white precipitate of this compound will form.[7]
  • After the addition is complete, continue stirring the suspension for an additional 60 minutes to allow the precipitation to reach equilibrium.
  • Check the final pH of the slurry. If necessary, adjust to pH 7-8 using dilute ammonium hydroxide.

3. Isolation and Washing:

  • Turn off the stirrer and allow the precipitate to settle.
  • Decant the supernatant liquid.
  • Isolate the white precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
  • Wash the precipitate on the filter paper three times with 50 mL portions of deionized water to remove any soluble impurities.
  • Dry the collected this compound precipitate in an oven at a temperature below 100°C to constant weight.[8]

Visualizations

pH_Influence_on_Barium_Oxalate cluster_low_ph Low pH Condition (Acidic) cluster_high_ph High pH Condition (Alkaline) cluster_equilibrium low_ph High [H⁺] protonation Protonation of Oxalate (C₂O₄²⁻ + 2H⁺ ⇌ H₂C₂O₄) low_ph->protonation Shifts Equilibrium Right low_oxalate Decreased Free [C₂O₄²⁻] protonation->low_oxalate dissolution Increased BaC₂O₄ Solubility (Precipitate Dissolves) low_oxalate->dissolution Shifts BaC₂O₄ ⇌ Ba²⁺ + C₂O₄²⁻ Right BaC2O4 BaC₂O₄ (solid) dissolution->BaC2O4 Consumes high_ph Low [H⁺] / High [OH⁻] deprotonation Deprotonation of Oxalate (H₂C₂O₄ ⇌ C₂O₄²⁻ + 2H⁺) high_ph->deprotonation Shifts Equilibrium Right high_oxalate Increased Free [C₂O₄²⁻] deprotonation->high_oxalate precipitation Decreased BaC₂O₄ Solubility (Precipitation Favored) high_oxalate->precipitation Shifts BaC₂O₄ ⇌ Ba²⁺ + C₂O₄²⁻ Left precipitation->BaC2O4 Produces Ions Ba²⁺ + C₂O₄²⁻ (aqueous) BaC2O4->Ions Ksp

Caption: Logical workflow of pH's effect on this compound solubility.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep_barium Prepare 0.2M BaCl₂ (Solution A) mix Slowly Add Solution A to Stirred Solution B prep_barium->mix prep_oxalate Prepare 0.2M (NH₄)₂C₂O₄ (Solution B) prep_oxalate->mix precipitate White Precipitate Forms (BaC₂O₄) mix->precipitate digest Stir for 60 min (Digestion) precipitate->digest ph_check Check & Adjust pH to 7-8 digest->ph_check settle Settle Precipitate ph_check->settle filter Vacuum Filtration settle->filter wash Wash with DI Water (3x) filter->wash dry Dry in Oven (<100°C) wash->dry end End dry->end start Start start->prep_barium start->prep_oxalate

Caption: Experimental workflow for this compound precipitation.

References

Surfactant-assisted synthesis of Barium oxalate with controlled particle size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the surfactant-assisted synthesis of barium oxalate with controlled particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound when using surfactants to control particle size.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or incorrect particle size Incorrect Surfactant Concentration: The concentration of the surfactant is a critical factor in controlling particle size.Systematically vary the surfactant concentration to find the optimal ratio for the desired particle size. Higher surfactant concentrations generally lead to smaller particles, but an excess can cause issues with purification.
Inadequate Mixing: Poor mixing can lead to localized areas of high supersaturation, resulting in uncontrolled precipitation and a wide particle size distribution.Ensure vigorous and consistent stirring throughout the addition of the precipitating agent. Using a high-speed homogenizer can also be beneficial.
Temperature Fluctuations: Temperature affects both the solubility of this compound and the effectiveness of the surfactant.Maintain a constant and controlled temperature during the reaction. Note that higher temperatures can lead to a decrease in nucleation density.[1]
pH Variation: The pH of the solution can influence the charge of the surfactant and the surface of the growing crystals, affecting surfactant adsorption and particle growth.Monitor and control the pH of the reaction mixture. The optimal pH will depend on the specific surfactant being used.
Particle Agglomeration Insufficient Surfactant: The amount of surfactant may be too low to effectively stabilize the newly formed nanoparticles.Increase the surfactant concentration or consider using a combination of surfactants for better steric or electrostatic stabilization.
Ineffective Washing/Purification: Residual reactants or byproducts can lead to particle aggregation during drying.Wash the synthesized particles multiple times with deionized water and a suitable solvent (e.g., ethanol) to remove excess surfactant and ions. Centrifugation and redispersion are effective cleaning methods.[2]
Drying Method: Improper drying can cause irreversible agglomeration of the nanoparticles.Consider freeze-drying (lyophilization) or drying under vacuum at a low temperature to prevent hard agglomerates from forming.
Low Product Yield Incomplete Precipitation: The reaction may not have gone to completion due to insufficient reaction time or incorrect stoichiometry.Ensure the correct stoichiometric amounts of barium and oxalate precursors are used. Allow for a sufficient aging time after precipitation for the reaction to complete.
Loss During Washing: Fine nanoparticles can be lost during the centrifugation and decanting steps of the washing process.Optimize the centrifugation speed and time to ensure complete pelleting of the nanoparticles without causing excessive compaction.
Presence of Impurities Unreacted Precursors: Incomplete reaction can leave residual barium or oxalate salts in the final product.Ensure complete reaction by optimizing reaction time and stoichiometry. Thoroughly wash the product.
Formation of Barium Carbonate: If the reaction is exposed to air for extended periods, atmospheric carbon dioxide can react with barium ions to form barium carbonate.Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of barium carbonate.
Residual Surfactant: The surfactant used in the synthesis may remain adsorbed to the particle surface.After synthesis, wash the particles repeatedly with appropriate solvents. For some applications, calcination at a suitable temperature can be used to burn off the surfactant.[2]

Frequently Asked Questions (FAQs)

Q1: How do surfactants control the particle size of this compound during synthesis?

A1: Surfactants control particle size by influencing the nucleation and growth of crystals. They adsorb onto the surface of the newly formed this compound nuclei, which can:

  • Inhibit Crystal Growth: By blocking active sites on the crystal surface, surfactants prevent the further addition of barium and oxalate ions, thus limiting the final particle size.

  • Prevent Aggregation: The surfactant molecules create a protective layer around the nanoparticles, providing steric or electrostatic repulsion that prevents them from clumping together.

Q2: What types of surfactants can be used for the synthesis of this compound nanoparticles?

A2: Cationic, anionic, and non-ionic surfactants can all be used, and the choice will depend on the desired particle characteristics and the specific experimental conditions.

  • Cationic Surfactants: Such as Cetyltrimethylammonium Bromide (CTAB), have been shown to be effective in controlling the morphology of metal oxalates.[3][4]

  • Anionic Surfactants: Like Sodium Dodecyl Sulfate (SDS), are also commonly used in nanoparticle synthesis.

  • Non-ionic Surfactants: Such as Tween or Span series, can also be employed and are often favored for their lower toxicity in biomedical applications.[5][6][7][8]

Q3: What is the typical range of surfactant concentration to be used?

A3: The optimal surfactant concentration is highly dependent on the specific surfactant, solvent, temperature, and desired particle size. It is generally recommended to start with a concentration slightly above the critical micelle concentration (CMC) of the surfactant and then perform a series of experiments to find the ideal concentration for your application.

Q4: How can I remove the surfactant from the this compound nanoparticles after synthesis?

A4: Removing the surfactant is crucial for many applications. Common methods include:

  • Centrifugation and Washing: This is the most common method, involving repeated cycles of centrifuging the nanoparticle dispersion, decanting the supernatant (which contains the excess surfactant), and redispersing the nanoparticle pellet in a clean solvent (e.g., deionized water or ethanol).[2]

  • Dialysis: The nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off, and the bag is placed in a large volume of a clean solvent. The surfactant molecules will diffuse out of the bag over time.[9]

  • Calcination: Heating the nanoparticles at a high temperature can burn off the surfactant. However, this may also lead to changes in the crystal structure or particle size of the this compound.

Q5: Besides the surfactant, what other experimental parameters can I adjust to control the particle size?

A5: Several other parameters can be tuned to control the particle size of this compound:

  • Reactant Concentration: Higher concentrations of barium and oxalate precursors generally lead to the formation of smaller particles due to a higher nucleation rate.

  • Temperature: Temperature influences the solubility of this compound and the kinetics of nucleation and growth. The effect of temperature should be determined empirically for your specific system. A decrease in nucleation density has been observed at higher temperatures.[1]

  • pH: The pH of the solution can affect the surface charge of the particles and the ionization state of the oxalate, thereby influencing particle growth and stability.

  • Addition Rate: A slower, drop-wise addition of the precipitating agent can lead to more controlled nucleation and growth, resulting in a narrower particle size distribution.

Experimental Protocols

Representative Protocol for Surfactant-Assisted Synthesis of this compound

This protocol is a representative example and may require optimization for your specific requirements.

Materials:

  • Barium Chloride (BaCl₂)

  • Ammonium Oxalate ((NH₄)₂C₂O₄)

  • Cetyltrimethylammonium Bromide (CTAB) (or other suitable surfactant)

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of Barium Chloride in deionized water.

    • Prepare a 0.1 M solution of Ammonium Oxalate in deionized water.

  • Synthesis:

    • In a beaker, add a specific volume of the Barium Chloride solution and the desired amount of CTAB.

    • Stir the solution vigorously at a constant temperature (e.g., room temperature) until the CTAB is completely dissolved.

    • Slowly add the Ammonium Oxalate solution drop-wise to the Barium Chloride-CTAB solution while maintaining vigorous stirring.

    • A white precipitate of this compound will form.

    • Continue stirring for a set period (e.g., 2 hours) to allow for the aging of the precipitate.

  • Purification:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge the mixture at a high speed (e.g., 8000 rpm) for 15 minutes.

    • Decant the supernatant.

    • Add deionized water to the tubes, and re-disperse the pellet using a vortex mixer or sonication.

    • Repeat the centrifugation and washing steps at least three times with deionized water, followed by two washes with ethanol to remove residual water and surfactant.

  • Drying:

    • After the final wash, re-disperse the this compound pellet in a minimal amount of ethanol.

    • Dry the product in a vacuum oven at a low temperature (e.g., 60 °C) or by freeze-drying to obtain a fine powder.

Quantitative Data

The following table provides a representative example of how surfactant concentration can influence the particle size of this compound. The actual values will vary depending on the specific experimental conditions.

Surfactant (CTAB) Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)
0 (No Surfactant)8500.8
14500.5
52000.3
10900.2
20500.2

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_purify 3. Purification cluster_dry 4. Drying prep_ba Prepare 0.1M BaCl₂ Solution mix Mix BaCl₂ and Surfactant Solution prep_ba->mix prep_ox Prepare 0.1M (NH₄)₂C₂O₄ Solution add_ox Drop-wise Addition of (NH₄)₂C₂O₄ Solution (Vigorous Stirring) prep_ox->add_ox prep_surf Prepare Surfactant Solution (e.g., CTAB) prep_surf->mix mix->add_ox age Age the Precipitate (e.g., 2 hours) add_ox->age centrifuge Centrifuge the Suspension age->centrifuge wash Wash with DI Water and Ethanol (Repeat) centrifuge->wash wash->centrifuge Repeat Cycles dry Vacuum or Freeze Dry wash->dry product Final this compound Nanoparticles dry->product

Caption: Experimental workflow for the surfactant-assisted synthesis of this compound.

Surfactant_Mechanism cluster_inhibition Surfactant Inhibition nucleus This compound Nucleus ba_ion Ba²⁺ ba_ion->nucleus Growth ox_ion C₂O₄²⁻ ox_ion->nucleus inhibited_nucleus This compound Nucleus inhibited_nucleus->ba_ion Growth Blocked inhibited_nucleus->ox_ion surfactant Surfactant surfactant->inhibited_nucleus Adsorption

Caption: Mechanism of surfactant-assisted particle size control in this compound synthesis.

References

Troubleshooting impurities in commercial grade Barium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade barium oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial-grade this compound may contain several impurities stemming from the manufacturing process, storage, or degradation. These can include:

  • Unreacted Starting Materials: Excess barium chloride, barium hydroxide, or oxalic acid from the synthesis process.[1]

  • Barium Carbonate: Formed by the thermal decomposition of this compound or reaction with carbon dioxide.[2][3]

  • Water (Hydrates): this compound can exist in various hydrated forms, such as the hemihydrate (BaC₂O₄·0.5H₂O).[3] The water content can vary between batches.

  • Heavy Metals and other Elemental Impurities: Trace amounts of heavy metals and other elements may be present from the raw materials or manufacturing equipment. For pharmaceutical applications, these are strictly regulated.[4][5][6][7][8]

  • Other Barium Salts: Depending on the starting materials and process, other barium salts could be present in trace amounts.

Q2: How can the presence of water (hydrates) affect my experiments?

A2: The presence of water of crystallization in this compound means the actual concentration of the anhydrous compound is lower than what is calculated based on the total weight. This can lead to inaccuracies in stoichiometry for subsequent reactions. It is crucial to either determine the water content or use a grade of this compound with a specified low water content for applications requiring high precision.

Q3: What is the significance of barium carbonate as an impurity?

A3: Barium carbonate is a common impurity that can affect applications where the oxalate form is specifically required. For instance, in pyrotechnic compositions, the presence of carbonate can alter the burn characteristics. In chemical synthesis, it may lead to unwanted side reactions or affect the yield of the desired product.

Q4: Why are heavy metal impurities a concern in drug development?

A4: Heavy metals and other elemental impurities are a significant concern in drug development due to their potential toxicity, even at trace levels.[5][6][7] Regulatory bodies like the USP have strict limits on the permissible daily exposure to various elemental impurities in pharmaceutical products.[5][8][9] Therefore, it is essential to use this compound with controlled and specified levels of these impurities in any pharmaceutical application.

Troubleshooting Guides

Problem 1: Inconsistent reaction yields or unexpected side products.

  • Possible Cause: The purity of your this compound may be lower than specified, or it may contain unreacted starting materials. The water content (if you are using a hydrated form) may also not be accounted for, leading to incorrect stoichiometry.

  • Troubleshooting Steps:

    • Assay the Purity: Perform a quantitative analysis to determine the exact percentage of this compound in your sample.

    • Determine Water Content: Use Thermogravimetric Analysis (TGA) to determine the percentage of water in your material.

    • Test for Unreacted Starting Materials:

      • Excess Oxalic Acid: Dissolve a sample in dilute nitric acid and test the pH. A lower-than-expected pH may indicate residual oxalic acid. This can be quantified by titration.

      • Excess Barium Salts (e.g., Barium Chloride): After dissolving the sample in nitric acid, add a few drops of silver nitrate solution. The formation of a white precipitate (AgCl) indicates the presence of chloride ions.

Problem 2: The material shows unexpected thermal behavior during analysis (e.g., TGA/DSC).

  • Possible Cause: The presence of impurities such as barium carbonate or different hydrates of this compound can alter the thermal decomposition profile.

  • Troubleshooting Steps:

    • Analyze TGA/DTA Data: Compare your thermogram to a reference for pure this compound. Deviations in the decomposition temperatures or the percentage of mass loss at different stages can indicate impurities. (See Table 1 for typical TGA data).

    • Perform XRD Analysis: Use X-ray diffraction to identify the crystalline phases present in your sample. This can confirm the presence of barium carbonate or other crystalline impurities.

Problem 3: The final product prepared using this compound fails heavy metal testing.

  • Possible Cause: The commercial-grade this compound used may contain elemental impurities exceeding the limits for your application.

  • Troubleshooting Steps:

    • Review Supplier's Certificate of Analysis (CoA): Check the specified limits for elemental impurities on the CoA.

    • Perform Elemental Analysis: Use ICP-MS or ICP-OES to quantify the elemental impurities in your this compound raw material. This is the standard method for this analysis as per USP <232> and <233>.[5][6][8][10]

Quantitative Data Summary

Table 1: Typical Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Process
50 - 172~5.2%Dehydration (loss of water molecules)[11]
172 - 277~25.7%Decomposition to Barium Carbonate (loss of CO)[11]
277 - 435~36.7%Further Decomposition (loss of CO₂)[11]

Note: These values are approximate and can vary depending on the specific hydrate and experimental conditions.

Key Experimental Protocols

Protocol 1: Determination of Water Content and Barium Carbonate Impurity by Thermogravimetric Analysis (TGA)

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 900°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • Analysis:

    • The mass loss up to approximately 200°C corresponds to the loss of water of hydration.

    • The mass loss between approximately 400°C and 500°C corresponds to the decomposition of this compound to barium carbonate with the loss of carbon monoxide.

    • The mass loss at higher temperatures (above ~800°C) corresponds to the decomposition of any barium carbonate impurity to barium oxide with the loss of carbon dioxide.

    • Calculate the percentage of water and barium carbonate based on the respective mass losses and stoichiometry.

Protocol 2: Identification of Crystalline Impurities by X-ray Diffraction (XRD)

Methodology:

  • Grind the this compound sample to a fine powder using a mortar and pestle.

  • Mount the powdered sample on a sample holder.

  • Place the sample holder in the XRD instrument.

  • Set the instrument parameters (e.g., 2θ scan range, step size, and scan speed). A typical range would be 10-80° 2θ.

  • Run the XRD scan to obtain a diffractogram.

  • Analysis:

    • Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the JCPDS database).

    • Identify any additional peaks and match them with reference patterns for potential impurities like barium carbonate or unreacted starting materials.[12][13][14]

Protocol 3: Quantification of Elemental Impurities by ICP-MS

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a known amount of the this compound sample into a clean microwave digestion vessel.

    • Add a suitable digestion acid mixture (e.g., nitric acid and hydrochloric acid).

    • Seal the vessel and place it in a microwave digestion system.

    • Run a digestion program appropriate for the sample matrix.

    • After cooling, carefully open the vessel and dilute the digested sample to a known volume with deionized water.

  • Instrument Setup and Calibration:

    • Set up the ICP-MS instrument according to the manufacturer's recommendations for the elements of interest.

    • Prepare a series of calibration standards containing the target elemental impurities at known concentrations.

    • Run the calibration standards to generate a calibration curve for each element.

  • Sample Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Measure the intensity of the signal for each target element.

  • Data Analysis:

    • Use the calibration curves to determine the concentration of each elemental impurity in the sample solution.

    • Calculate the concentration of each impurity in the original this compound sample, taking into account the initial sample weight and dilution factor.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Testing cluster_conclusion Conclusion & Action Issue Inconsistent Results / Unexpected Product Properties Check_CoA Review Supplier's Certificate of Analysis Issue->Check_CoA Check_Stoichiometry Verify Stoichiometry & Water Content Assumption Issue->Check_Stoichiometry Titration Titration / Wet Chemistry Issue->Titration Suspect Unreacted Acid/Base XRD XRD Check_CoA->XRD Suspect Crystalline Impurities ICP_MS ICP-MS/OES Check_CoA->ICP_MS Suspect Elemental Impurities TGA TGA/DTA Check_Stoichiometry->TGA Suspect Water Content Identify_Impurity Identify & Quantify Impurity TGA->Identify_Impurity XRD->Identify_Impurity ICP_MS->Identify_Impurity Titration->Identify_Impurity Remediate Remediate Process or Source New Material Identify_Impurity->Remediate

Caption: Troubleshooting workflow for impurities in this compound.

Experimental_Workflow_ICPMS cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_results Data Processing Start Weigh Barium Oxalate Sample Digest Microwave Digestion with Acid Start->Digest Dilute Dilute to Known Volume Digest->Dilute Calibrate Calibrate Instrument with Standards Dilute->Calibrate Analyze Analyze Sample Solution Calibrate->Analyze Quantify Quantify Impurity Concentration Analyze->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for ICP-MS analysis of this compound.

References

Effect of reaction temperature on Barium oxalate crystal phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of barium oxalate crystals. The following information addresses common issues related to the effect of reaction temperature on the resulting crystal phase.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected crystal phase of this compound when synthesized at room temperature?

At room temperature, the precipitation of this compound from aqueous solutions, typically by reacting a soluble barium salt (like barium chloride) with an oxalate source (like ammonium oxalate), yields this compound hemihydrate (BaC₂O₄·0.5H₂O)[1][2][3][4].

Q2: I obtained a different hydrate of this compound in my room temperature synthesis. Why might this be?

While this compound hemihydrate is commonly formed, other hydrated forms such as the dihydrate (BaC₂O₄·2H₂O) have also been reported, particularly in gel growth methods at ambient temperatures[5]. The specific hydrate obtained can be influenced by factors such as the concentration of reactants, the presence of a gel matrix, and the precise temperature and humidity conditions.

Q3: What happens to the crystal structure if I heat the initially formed this compound hemihydrate?

Heating this compound hemihydrate initiates a series of phase transitions. The first step is dehydration, where the water of crystallization is lost. This process typically occurs in the temperature range of 110-145 °C (383-418 K) and results in the formation of the anhydrous α-BaC₂O₄ phase[2][3]. Further heating can lead to the formation of another anhydrous phase, β-BaC₂O₄[1][3].

Q4: At what temperature does anhydrous this compound decompose?

Anhydrous this compound is stable up to a certain temperature, beyond which it decomposes into barium carbonate (BaCO₃). The decomposition temperature can vary depending on the atmosphere. In a nitrogen atmosphere, this decomposition has been observed to occur in the range of 330-550 °C. One study noted the onset of decomposition to barium carbonate at approximately 408.7 °C[6].

Q5: I performed a hydrothermal synthesis at a high temperature and did not get this compound. What was formed instead?

If the temperature during hydrothermal synthesis is too high, for instance around 320 °C (593 K), the this compound initially formed may decompose, resulting in the formation of barium carbonate (BaCO₃) as the final product[2].

Q6: How does the reaction temperature affect the crystal growth and morphology?

In gel growth methods, lower temperatures tend to favor the formation of a larger number of crystals. As the temperature increases, the solubility of this compound also increases, which can lead to a decrease in the nucleation density, resulting in fewer, but potentially larger, crystals[7][8].

Data Summary: Effect of Temperature on this compound Phases

Temperature RangeProcessStarting PhaseResulting Phase(s)Reference(s)
Room TemperaturePrecipitationAqueous Ba²⁺ and C₂O₄²⁻BaC₂O₄·0.5H₂O[1][2][3][4]
110-145 °C (383-418 K)DehydrationBaC₂O₄·0.5H₂Oα-BaC₂O₄[2][3]
130-225 °C (403-498 K)Hydrothermal SynthesisBaC₂O₄·0.5H₂OBaC₂O₄·0.5H₂O[2]
> 320 °C (593 K)Hydrothermal Synthesis/DecompositionBaC₂O₄·0.5H₂OBaCO₃[2]
330-550 °CThermal Decomposition (N₂ atm)Anhydrous BaC₂O₄BaCO₃

Experimental Protocols

Protocol 1: Synthesis of this compound Hemihydrate (BaC₂O₄·0.5H₂O) at Room Temperature

Objective: To synthesize this compound hemihydrate crystals via precipitation.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.2 M solution of barium chloride dihydrate by dissolving the appropriate amount in deionized water.

  • Prepare a 0.2 M solution of ammonium oxalate monohydrate by dissolving the appropriate amount in deionized water.

  • While stirring, add the barium chloride solution dropwise to the ammonium oxalate solution at room temperature.

  • A white precipitate of this compound hemihydrate will form immediately.

  • Continue stirring for a set period (e.g., 30 minutes) to ensure complete reaction.

  • Filter the white crystalline product using a Buchner funnel.

  • Wash the collected crystals with deionized water to remove any soluble impurities.

  • Dry the product at room temperature or in a low-temperature oven (e.g., 40-50 °C) to avoid dehydration.

Protocol 2: Investigation of Thermal Decomposition of this compound Hemihydrate

Objective: To study the phase transitions of this compound hemihydrate upon heating.

Materials:

  • Synthesized this compound hemihydrate (from Protocol 1)

  • Thermogravimetric Analyzer (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC)

  • X-ray Diffractometer (XRD) with a high-temperature stage (optional, for in-situ studies)

  • Tube furnace

Procedure:

  • TGA/DTA Analysis:

    • Place a small, known amount of the this compound hemihydrate sample into the TGA crucible.

    • Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss (TGA) and heat flow (DTA/DSC) as a function of temperature. The TGA curve will show a weight loss corresponding to the loss of water, and subsequent decomposition. The DTA/DSC curve will show endothermic or exothermic peaks associated with these phase transitions.

  • Ex-situ XRD Analysis:

    • Heat separate samples of this compound hemihydrate in a tube furnace to specific temperatures corresponding to the transitions observed in the TGA/DTA analysis (e.g., 150 °C, 400 °C, 550 °C).

    • Hold the samples at these temperatures for a defined period to ensure complete phase transformation.

    • Cool the samples back to room temperature.

    • Analyze the crystal phase of each heat-treated sample using XRD to identify the crystalline structures (e.g., α-BaC₂O₄, BaCO₃).

Visualizations

ExperimentalWorkflow cluster_synthesis Synthesis of this compound Hemihydrate cluster_analysis Thermal Analysis start Prepare 0.2M BaCl₂ and 0.2M (NH₄)₂C₂O₄ Solutions mix Mix Solutions at Room Temperature start->mix precipitate Precipitation of BaC₂O₄·0.5H₂O mix->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry at Low Temperature filter_wash->dry product1 BaC₂O₄·0.5H₂O Product dry->product1 tga_dta TGA/DTA Analysis product1->tga_dta Analyze Sample heating Heating (e.g., RT to 600°C) tga_dta->heating phase1 110-145°C Dehydration heating->phase1 Observe Transition phase2 >330°C Decomposition heating->phase2 Observe Transition product2 α-BaC₂O₄ phase1->product2 Forms product3 BaCO₃ phase2->product3 Forms

Caption: Experimental workflow for synthesis and thermal analysis of this compound.

References

Methods for accurate determination of water of hydration in Barium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the accurate determination of water of hydration in barium oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the water of hydration in this compound?

A1: The most common and accurate methods are Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration. TGA is generally preferred due to the material's insolubility. A simpler, less precise gravimetric method involving heating a sample to a constant weight can also be used.[1][2][3]

Q2: Can I use standard Karl Fischer titration for this compound?

A2: Direct Karl Fischer titration is not recommended. This compound is extremely insoluble in water and most common KF solvents, which prevents the water within the crystal lattice from being accessible to the KF reagents.[4][5][6] For this compound, KF titration must be coupled with a gas phase extraction method using a KF oven.[5][7]

Q3: What are the known crystalline forms of hydrated this compound?

A3: Several hydrated forms of this compound have been reported in the literature, with the most common being the hemihydrate (BaC₂O₄·0.5H₂O), monohydrate (BaC₂O₄·H₂O), and dihydrate (BaC₂O₄·2H₂O).[1][8][9] The specific hydrate formed can depend on the precipitation conditions.

Q4: What is the theoretical water content of these common hydrates?

A4: The theoretical percentage of water by mass for the common hydrates is summarized in the table below. This data is crucial for interpreting experimental results.

Quantitative Data Summary

Hydrate FormChemical FormulaMolar Mass ( g/mol )Theoretical Water Content (% w/w)
This compound HemihydrateBaC₂O₄·0.5H₂O234.363.84%
This compound MonohydrateBaC₂O₄·H₂O243.377.40%
This compound DihydrateBaC₂O₄·2H₂O261.3913.79%

Method Selection Workflow

The following diagram outlines the decision process for selecting the most appropriate analytical method.

start Start: Determine Water of Hydration in this compound q1 Is the primary goal to quantify the total water content with high accuracy? start->q1 q2 Is information on thermal stability (dehydration temperature) and decomposition profile needed? q1->q2 No kf Recommended Method: Karl Fischer (KF) Titration with Gas Phase Extraction Oven q1->kf Yes tga Recommended Method: Thermogravimetric Analysis (TGA) q2->tga Yes q2->tga No (TGA is still the most practical choice) kf_info KF is highly specific to water and ideal for very low water content, but requires specialized oven equipment for insolubles. kf->kf_info tga_info TGA provides a complete thermal profile, showing mass loss vs. temperature. tga->tga_info start Start: Unexpected TGA Result q_mass Does the % mass loss match a theoretical hydrate value? start->q_mass q_steps Are the dehydration and decomposition steps well-resolved? q_mass->q_steps Yes check_purity Problem: Sample Purity/Mixture - Sample may be a mixture of hydrates. - Adsorbed surface moisture is present. - Sample contains impurities. q_mass->check_purity No check_method Problem: TGA Method - Decrease heating rate (e.g., to 5°C/min). - Add an isothermal hold after dehydration. - Use a controlled-rate (CRTA) method if available. q_steps->check_method No end Refined TGA Result q_steps->end Yes check_cal Problem: Instrument Error - Check balance calibration. - Ensure sample pan is clean/tared. - Verify gas atmosphere is inert (N2). check_purity->check_cal check_cal->q_mass Re-run Analysis check_method->q_steps Re-run Analysis

References

Technical Support Center: Optimization of Calcination Parameters for Barium Oxalate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of calcination parameters for the thermal decomposition of barium oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the typical stages of thermal decomposition of this compound?

A1: The thermal decomposition of hydrated this compound typically proceeds in three main stages:

  • Dehydration: Removal of water of crystallization. This usually occurs at lower temperatures, often in the range of 50-220°C.

  • Decomposition of anhydrous oxalate: The anhydrous this compound decomposes to form barium carbonate (BaCO₃) and carbon monoxide (CO). This is a critical step and generally occurs between 330°C and 550°C.

  • Decomposition of barium carbonate: The final stage is the decomposition of barium carbonate to barium oxide (BaO) and carbon dioxide (CO₂). This requires significantly higher temperatures, often starting around 800°C and can extend beyond 1000°C, depending on the atmosphere.

Q2: How does the calcination atmosphere affect the decomposition process?

A2: The atmosphere plays a crucial role in the decomposition pathway and the final product.

  • In an inert atmosphere (e.g., nitrogen): The decomposition of this compound to barium carbonate is the primary reaction. However, a side reaction where carbon monoxide disproportionates to form carbon dioxide and elemental carbon can occur, which may lead to a grey or black final product if not fully combusted.

  • In an oxidizing atmosphere (e.g., air): The decomposition to barium carbonate is followed by the decomposition of the carbonate to barium oxide. The presence of oxygen helps in the combustion of any elemental carbon formed, resulting in a whiter product.

  • In a carbon dioxide (CO₂) atmosphere: The decomposition of barium carbonate to barium oxide is shifted to much higher temperatures due to Le Chatelier's principle. This can be advantageous if the goal is to isolate stable barium carbonate.

  • In a vacuum: The decomposition can proceed at lower temperatures compared to atmospheric pressure.

Q3: What is the influence of the heating rate on the decomposition?

A3: The heating rate can significantly influence the temperatures at which decomposition events occur. Higher heating rates generally shift the decomposition temperatures to higher values. The heating rate can also affect the crystallinity and particle size of the final product. Slower heating rates can sometimes lead to better-defined intermediate phases and a more crystalline final product.

Q4: Why is the morphology of the precursor this compound important?

A4: The morphology, particle size, and crystallinity of the initial this compound powder can affect the kinetics of decomposition. Finer particles with a higher surface area may decompose at slightly lower temperatures and at a faster rate compared to larger, more crystalline particles. The morphology of the precursor can also influence the morphology of the final barium oxide or carbonate product.

Q5: What are the primary safety concerns when working with this compound decomposition?

A5: this compound and its decomposition products present several safety hazards:

  • Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Ingestion can lead to severe health issues.[4]

  • Hazardous Byproducts: The decomposition process releases toxic carbon monoxide gas. All calcination procedures should be carried out in a well-ventilated area or under a fume hood.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3] Avoid creating dust when handling the powder.[1][2]

Troubleshooting Guide

Problem 1: The final product is discolored (grey or black) after calcination in an inert atmosphere.

  • Cause: This is likely due to the formation of elemental carbon from the disproportionation of carbon monoxide (2CO → C + CO₂), which is a common side reaction during the decomposition of oxalates in an inert atmosphere.

  • Solution:

    • Introduce a small amount of an oxidizing agent, like a controlled flow of air or oxygen, during the later stages of calcination to combust the carbon.

    • If the final product must be obtained under strictly inert conditions, a post-calcination step at a higher temperature might be necessary to react the carbon with any residual carbonate.

Problem 2: The decomposition to barium oxide is incomplete, and the final product contains significant amounts of barium carbonate.

  • Cause: The decomposition of barium carbonate requires high temperatures, often exceeding 1000°C. The calcination temperature may not have been high enough, or the dwell time at the peak temperature was too short. The presence of CO₂ in the furnace atmosphere can also inhibit the decomposition.

  • Solution:

    • Increase the final calcination temperature. Refer to thermal analysis data (TGA/DTA) to determine the optimal temperature for complete decomposition.

    • Increase the dwell time at the maximum temperature to ensure the reaction goes to completion.

    • Ensure a continuous flow of inert gas (like nitrogen) to effectively remove the CO₂ produced during the reaction, which will help drive the equilibrium towards the formation of barium oxide.

Problem 3: The experimental weight loss observed in TGA does not match the theoretical weight loss.

  • Cause:

    • Incomplete dehydration: The initial this compound may not have been fully dehydrated before the oxalate decomposition stage.

    • Formation of intermediates: The formation of stable intermediate compounds can alter the expected weight loss at certain temperature ranges.

    • Instrumental errors: Issues with the TGA balance calibration or gas flow rates can lead to inaccurate measurements.

  • Solution:

    • Ensure the starting material is a well-defined hydrate of this compound. A low-temperature drying step before the TGA run can be beneficial.

    • Analyze the TGA curve for distinct steps that may indicate the formation of intermediates. Correlate the TGA data with other characterization techniques like XRD to identify the phases present at different temperatures.

    • Regularly calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

Problem 4: The resulting particles are highly agglomerated.

  • Cause: Sintering at high calcination temperatures can lead to the fusion of particles, resulting in hard agglomerates.

  • Solution:

    • Optimize the calcination profile to use the lowest possible temperature and shortest dwell time that still allows for complete decomposition.

    • Consider using a precursor with a smaller, more uniform particle size, which can sometimes reduce the extent of agglomeration.

    • If necessary, a gentle milling step after calcination can be employed to break up the agglomerates.

Data Presentation

Table 1: Typical Decomposition Stages of this compound Hemihydrate (BaC₂O₄·0.5H₂O) in Different Atmospheres

StageAtmosphereTemperature Range (°C)Gaseous ProductsSolid Product
DehydrationNitrogen50 - 110H₂OAnhydrous BaC₂O₄
DehydrationCarbon Dioxide94 - 115H₂OAnhydrous BaC₂O₄
Oxalate DecompositionNitrogen330 - 550CO, CO₂BaCO₃ (+ elemental C)
Oxalate DecompositionCarbon Dioxide387 - 433COBaCO₃
Carbonate DecompositionNitrogen790 - 1060CO₂BaO
Carbonate DecompositionCarbon Dioxide> 1350CO₂BaO

Note: The temperature ranges can vary depending on the heating rate and the physical properties of the this compound sample.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and/or air gas cylinders with regulators

  • This compound sample (e.g., BaC₂O₄·H₂O)

  • Microbalance

  • TGA sample pans (e.g., alumina, platinum)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate (typically 20-50 mL/min).

    • Program the temperature profile. A common profile is to heat from room temperature to 1100°C at a constant heating rate of 10°C/min.

  • Data Acquisition:

    • Start the TGA run. The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the weight loss percentage versus temperature.

    • Determine the onset and peak temperatures for each decomposition step.

    • Calculate the percentage weight loss for each step and compare it with the theoretical values to identify the reactions.

Protocol 2: Calcination of this compound to Barium Oxide

Objective: To produce barium oxide (BaO) by the thermal decomposition of this compound.

Materials and Equipment:

  • Tube furnace with temperature controller

  • Quartz or alumina tube

  • Ceramic or alumina combustion boats

  • High-purity nitrogen gas cylinder with regulator

  • This compound powder

Procedure:

  • Sample Preparation: Place a known amount of this compound powder in a combustion boat, spreading it thinly to ensure uniform heating.

  • Furnace Setup:

    • Place the combustion boat in the center of the furnace tube.

    • Seal the tube and purge with nitrogen gas for at least 15-30 minutes to remove any air. Maintain a slow, continuous flow of nitrogen throughout the experiment.

  • Calcination:

    • Heat the furnace to a temperature between 450°C and 550°C and hold for 1-2 hours to ensure the complete decomposition of the oxalate to barium carbonate.

    • Increase the temperature to the final calcination temperature, typically in the range of 900°C to 1100°C. The exact temperature will depend on the desired purity and particle size of the BaO.

    • Hold at the final temperature for 2-4 hours to ensure the complete decomposition of the barium carbonate.

  • Cooling and Collection:

    • Turn off the furnace and allow it to cool to room temperature under the continuous flow of nitrogen.

    • Once cooled, carefully remove the combustion boat containing the white barium oxide powder.

    • Store the barium oxide in a desiccator to prevent the absorption of moisture and carbon dioxide from the air.

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_calcination Calcination Process start Barium Salt Solution (e.g., BaCl2) precipitation Precipitation start->precipitation reagent Oxalic Acid Solution reagent->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying precursor This compound Powder drying->precursor calcination Calcination precursor->calcination Thermal Treatment characterization Characterization (XRD, TGA, SEM) calcination->characterization final_product Final Product (BaO or BaCO3) calcination->final_product

Caption: Experimental workflow for the synthesis and calcination of this compound.

logical_relationship cluster_parameters Controllable Parameters cluster_outcomes Resulting Properties temp Calcination Temperature purity Phase Purity (BaO vs. BaCO3) temp->purity influences morphology Particle Morphology temp->morphology crystallinity Crystallinity temp->crystallinity size Particle Size temp->size time Dwell Time time->purity time->size rate Heating Rate rate->purity rate->crystallinity atm Atmosphere (Inert/Oxidizing) atm->purity strongly influences atm->morphology precursor Precursor Characteristics precursor->purity precursor->morphology precursor->size

Caption: Key parameters influencing the properties of the final product.

References

Validation & Comparative

Barium Oxalate vs. Barium Carbonate as Precursors for Barium Titanate (BaTiO3) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor material is a critical determinant in the synthesis of Barium Titanate (BaTiO3), a versatile ceramic with significant applications in electronics and biomedicine. This guide provides an objective comparison of two common precursors, barium oxalate and barium carbonate, for BaTiO3 synthesis, supported by experimental data to inform precursor selection and process optimization.

The synthesis route of BaTiO3 significantly influences its final properties, such as particle size, purity, and dielectric characteristics. The two primary methods discussed here are the wet-chemical oxalate co-precipitation method, which utilizes this compound often in the form of a barium titanyl oxalate complex, and the conventional solid-state reaction method, which employs barium carbonate and titanium dioxide.

Performance Comparison: this compound vs. Barium Carbonate

The selection between this compound and barium carbonate as a precursor for BaTiO3 synthesis involves a trade-off between reaction conditions, processing time, and the desired characteristics of the final product. The oxalate route generally offers a lower synthesis temperature and finer particle sizes, while the carbonate route is a well-established, cost-effective method suitable for large-scale production.

ParameterThis compound (Oxalate Co-precipitation)Barium Carbonate (Solid-State Reaction)
Typical Calcination Temperature 550°C - 800°C[1]800°C - 1200°C[2]
Resulting BaTiO3 Particle Size Nanoscale (e.g., 16.5 nm - 75 nm)[3][4]Sub-micron to micron scale (e.g., ~100 nm to >800 nm)[2]
Purity of BaTiO3 High, but can be sensitive to pH and precursor stoichiometry, with potential for intermediate carbonate phases.[5][3]Purity can be affected by the homogeneity of the initial mixture and potential for unreacted precursors or intermediate phases like Ba2TiO4.[2]
Dielectric Constant of Sintered Ceramic Can be high (e.g., 9369 at Curie temperature) due to fine grain size and high density.[6][7]Generally good, but can be lower than materials produced from wet-chemical methods due to larger grain sizes.
Process Complexity More complex, involving precipitation and careful control of reaction conditions (pH, concentration).[3][8]Simpler, involving mechanical mixing and high-temperature calcination.
Cost Potentially higher due to more processing steps and chemical reagents.[9]Lower cost, making it suitable for large-scale industrial production.[9]

Experimental Protocols

1. This compound (Oxalate Co-precipitation Method)

This method typically involves the precipitation of a barium titanyl oxalate complex, which is then thermally decomposed to form BaTiO3.

  • Precursor Preparation:

    • Prepare aqueous solutions of a barium salt (e.g., Barium Chloride, BaCl2) and a titanium source (e.g., Titanium Tetrachloride, TiCl4).[3][10]

    • Prepare an aqueous solution of oxalic acid (H2C2O4).[3]

    • The barium and titanium solutions are mixed, and then added to the oxalic acid solution under controlled pH (typically acidic, e.g., pH 1-4) and constant stirring to precipitate barium titanyl oxalate (BaTiO(C2O4)2·nH2O).[5][3]

    • The precipitate is filtered, washed (e.g., with distilled water and ethanol) to remove impurities, and then dried.[10]

  • Thermal Decomposition (Calcination):

    • The dried barium titanyl oxalate precursor powder is placed in a furnace.

    • The powder is heated to a specific calcination temperature, typically in the range of 550°C to 800°C, for a set duration (e.g., 2-5 hours) in air or a controlled atmosphere to form the BaTiO3 phase.[5][1] The heating rate can also influence the final particle characteristics.[11]

2. Barium Carbonate (Solid-State Reaction Method)

This is a conventional ceramic processing technique.

  • Precursor Preparation:

    • High-purity barium carbonate (BaCO3) and titanium dioxide (TiO2) powders are weighed in a stoichiometric ratio (1:1).

    • The powders are intimately mixed, often through ball milling in a liquid medium (e.g., acetone or ethanol) for several hours to ensure homogeneity.

    • The mixed slurry is then dried to remove the solvent.

  • Calcination:

    • The dried powder mixture is placed in a high-temperature furnace.

    • The mixture is calcined at a high temperature, typically between 800°C and 1200°C, for several hours (e.g., 4-8 hours) to facilitate the solid-state reaction: BaCO3 + TiO2 → BaTiO3 + CO2.[2]

    • The calcined powder may require further milling to break up agglomerates.[2]

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis of BaTiO3 using this compound and barium carbonate as precursors.

SynthesisPathways cluster_oxalate This compound Pathway cluster_carbonate Barium Carbonate Pathway Ba_source_ox Barium Salt (e.g., BaCl2) Precipitation Co-precipitation (pH control) Ba_source_ox->Precipitation Ti_source_ox Titanium Source (e.g., TiCl4) Ti_source_ox->Precipitation Oxalic_acid Oxalic Acid Oxalic_acid->Precipitation BTO_precursor Barium Titanyl Oxalate (BaTiO(C2O4)2) Precipitation->BTO_precursor Calcination_ox Calcination (550-800°C) BTO_precursor->Calcination_ox BaTiO3_ox Nanocrystalline BaTiO3 Calcination_ox->BaTiO3_ox BaCO3 Barium Carbonate (BaCO3) Mixing Mechanical Mixing /Milling BaCO3->Mixing TiO2 Titanium Dioxide (TiO2) TiO2->Mixing Mixture Homogeneous Powder Mixture Mixing->Mixture Calcination_carb Calcination (800-1200°C) Mixture->Calcination_carb BaTiO3_carb Microcrystalline BaTiO3 Calcination_carb->BaTiO3_carb

Caption: Comparative workflow for BaTiO3 synthesis.

Advantages and Disadvantages

This compound Precursor:

  • Advantages:

    • Lower calcination temperatures, which can reduce energy consumption and equipment costs.[5]

    • Leads to the formation of nanocrystalline BaTiO3 with fine particle sizes and high surface area.[3]

    • Offers better chemical homogeneity due to atomic-level mixing in the co-precipitated precursor.

  • Disadvantages:

    • The process is more complex and requires careful control of reaction parameters like pH and reagent concentrations to achieve the desired stoichiometry.[3]

    • The use of oxalic acid and other soluble salts can increase chemical costs and generate chemical waste.

    • Incomplete decomposition or side reactions can lead to the formation of intermediate barium carbonate phases, which may require higher temperatures for complete conversion to BaTiO3.[5][3]

Barium Carbonate Precursor:

  • Advantages:

    • A simple and well-established method.

    • Cost-effective, particularly for large-scale industrial production, due to the use of readily available and inexpensive raw materials.[9]

    • Direct and straightforward reaction pathway.

  • Disadvantages:

    • Requires high calcination temperatures, leading to higher energy consumption.[2][12]

    • It can be challenging to achieve perfect homogeneity during mechanical mixing, which can result in incomplete reactions and the presence of secondary phases.

    • The resulting BaTiO3 typically has a larger particle size and a broader particle size distribution, which may not be suitable for all applications.[2]

    • High-temperature processing can lead to particle agglomeration, requiring an additional milling step that can introduce impurities.[2]

Conclusion

The choice between this compound and barium carbonate as a precursor for BaTiO3 synthesis is highly dependent on the specific requirements of the final application. For applications demanding nanocrystalline powders with high purity and enhanced dielectric properties, the oxalate co-precipitation method is often preferred, despite its process complexity. Conversely, for large-scale production where cost is a primary driver and sub-micron or micron-sized particles are acceptable, the solid-state reaction using barium carbonate is a more pragmatic and economical choice. Researchers and manufacturers must weigh the advantages and disadvantages of each method in the context of their desired material properties, production scale, and cost constraints.

References

A Comparative Guide to the Thermal Decomposition of Barium Oxalate and Strontium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative thermal analysis of barium oxalate and strontium oxalate. The information presented is compiled from experimental data to assist researchers in understanding the thermal behavior of these alkaline earth metal oxalates.

Data Summary: A Comparative Overview

The thermal decomposition of both this compound and strontium oxalate occurs in distinct stages: dehydration, decomposition of the anhydrous oxalate to the corresponding carbonate, and finally, the decomposition of the carbonate to the oxide. The precise temperatures and characteristics of these stages are summarized below.

Thermal Decomposition StageThis compound (BaC₂O₄)Strontium Oxalate (SrC₂O₄)
Dehydration Occurs in a single step, with the loss of crystal water.[1][2] The dehydration of BaC₂O₄·0.5H₂O takes place in the temperature interval of 383–418 K (110-145 °C).[3]Can occur in one or two steps depending on the hydrate. For SrC₂O₄·1.25H₂O, the first dehydration step is observed between 127-200 °C.[4][5][6] Dehydration is generally complete around 200-210 °C.[6]
Anhydrous Oxalate Decomposition Decomposes in a single step to form barium carbonate (BaCO₃).[1][2] This decomposition is an exothermic process.[2] The decomposition to the carbonate occurs in the temperature range of 330-550 °C in a nitrogen atmosphere.Decomposes to strontium carbonate (SrCO₃).[4][5] This decomposition occurs in the temperature range of 400-600 °C, with a peak temperature around 500 °C.[6][7] The reaction is exothermic due to the oxidation of evolved CO to CO₂ in air.[7]
Carbonate Decomposition Barium carbonate decomposes in multiple steps to barium oxide (BaO).[1] Intermediate compounds such as BaCO₃·(BaO)₂ and (BaCO₃)₀.₅·(BaO)₂.₅ may form.[1] The decomposition of pure BaCO₃ starts at higher temperatures, around 790-1060 °C in nitrogen.Strontium carbonate decomposes to strontium oxide (SrO).[4][5] An endothermic DTA peak around 910°C is attributed to a phase transition of SrCO₃ from orthorhombic to hexagonal.[4][5]
Initial Hydrated Form Commonly exists as a hemihydrate, BaC₂O₄·0.5H₂O.[1][3][8] Other hydrated forms like BaC₂O₄·2H₂O have also been studied.[2]Can exist in various hydrated forms, such as SrC₂O₄·H₂O or SrC₂O₄·1.25H₂O.[4][5][9][10]

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These techniques are used to measure changes in physical and chemical properties of a sample as a function of temperature.

Typical Experimental Setup:

  • Apparatus: A simultaneous TGA/DTA instrument is commonly used.

  • Sample Preparation: A small quantity of the oxalate powder is placed in a sample holder (e.g., an alumina or platinum crucible).

  • Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen, argon) or in a reactive atmosphere (e.g., air).[7] The atmosphere can significantly influence the decomposition pathway, particularly the exothermicity of the oxalate decomposition step.

  • Heating Rate: A constant heating rate is applied, typically in the range of 5 to 20 °C/min.[7][10]

  • Data Collection: The instrument continuously records the sample's weight (TGA) and the temperature difference between the sample and a reference (DTA) as the temperature is increased.

The resulting TGA curve shows weight loss at each decomposition stage, while the DTA curve indicates whether the process is endothermic (heat absorbed) or exothermic (heat released).

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of barium and strontium oxalate.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Comparison cluster_4 Conclusion Sample_Ba This compound Hydrate TGA_DTA Simultaneous TGA/DTA Sample_Ba->TGA_DTA Sample_Sr Strontium Oxalate Hydrate Sample_Sr->TGA_DTA Data_Ba TGA/DTA Curves for BaC₂O₄ TGA_DTA->Data_Ba Heating Data_Sr TGA/DTA Curves for SrC₂O₄ TGA_DTA->Data_Sr Heating Analysis Identify Decomposition Stages (Dehydration, Oxalate, Carbonate) Data_Ba->Analysis Data_Sr->Analysis Comparison Compare Decomposition Temperatures, Weight Loss, and Enthalpic Events Analysis->Comparison Conclusion Comparative Thermal Stability Assessment Comparison->Conclusion

Caption: Workflow for comparative thermal analysis.

Decomposition Pathways

The thermal decomposition of both barium and strontium oxalate follows a generally similar pathway, which can be visualized as a series of sequential reactions.

G cluster_Ba This compound Decomposition cluster_Sr Strontium Oxalate Decomposition Ba_Hydrate BaC₂O₄·nH₂O Ba_Anhydrous BaC₂O₄ Ba_Hydrate->Ba_Anhydrous -nH₂O (Dehydration) Ba_Carbonate BaCO₃ Ba_Anhydrous->Ba_Carbonate -CO Ba_Oxide BaO Ba_Carbonate->Ba_Oxide -CO₂ Sr_Hydrate SrC₂O₄·nH₂O Sr_Anhydrous SrC₂O₄ Sr_Hydrate->Sr_Anhydrous -nH₂O (Dehydration) Sr_Carbonate SrCO₃ Sr_Anhydrous->Sr_Carbonate -CO Sr_Oxide SrO Sr_Carbonate->Sr_Oxide -CO₂

Caption: Decomposition pathways of oxalates.

References

A Comparative Guide to the Purity Validation of Barium Oxalate using X-ray Diffraction and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray Diffraction (XRD) with other key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)—for the validation of Barium Oxalate purity. The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products and advanced materials. This document presents supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable technique for specific analytical needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of XRD, TGA, DSC, and ICP-MS for the purity analysis of this compound.

Analytical TechniquePrincipleInformation ProvidedPrimary Application for this compound PurityAdvantagesLimitations
X-ray Diffraction (XRD) Diffraction of X-rays by the crystalline lattice of the material.Crystalline phase identification and quantification, crystal structure, and crystallite size.Identification and quantification of crystalline impurities (e.g., Barium Carbonate, Barium Chloride).- Highly specific for crystalline phases.- Can provide quantitative results for impurities.- Non-destructive.- Limited to crystalline materials.- Lower sensitivity for amorphous impurities.- Detection limits are typically in the range of 1-5% for conventional methods, but can be lower with advanced techniques like Rietveld refinement.[1]
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature in a controlled atmosphere.Thermal stability, decomposition profile, and presence of volatile components like water of hydration.Quantification of hydrates and detection of thermally labile impurities.- Highly sensitive to changes in mass.- Can provide quantitative information about hydrates and some impurities.- Not specific for the identification of impurities.- Relies on distinct decomposition temperature ranges.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Phase transitions (e.g., melting, crystallization), dehydration, and decomposition.Detection of impurities that affect the thermal transitions of this compound.- Sensitive to thermal events.- Can provide information on the presence of impurities that alter melting or decomposition points.- Not a primary method for impurity identification.- Interpretation can be complex in the presence of multiple thermal events.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection of the ions.Elemental composition and quantification of trace and ultra-trace elements.Quantification of elemental impurities.- Extremely high sensitivity (ppb to ppt levels).- Multi-element analysis capability.- Recognized by regulatory bodies like the USP for elemental impurity analysis.[2]- Destructive technique.- Requires sample digestion, which can be time-consuming.- Does not provide information on the chemical form (speciation) of the elements.

Experimental Protocols

X-ray Diffraction (XRD) for Crystalline Impurity Analysis

Objective: To identify and quantify crystalline impurities in this compound, such as Barium Carbonate (BaCO₃) and Barium Chloride (BaCl₂).

Methodology:

  • Sample Preparation:

    • Gently grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[3]

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.[4]

  • Instrument Parameters (Example):

    • Instrument: Powder X-ray Diffractometer

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA[4]

    • Scan Range (2θ): 10° - 80°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis:

    • The obtained XRD pattern of the this compound sample is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

    • The presence of impurities like Barium Carbonate is confirmed by matching the peaks in the sample's diffractogram with the standard pattern for BaCO₃ (e.g., JCPDS #00-005-0378).[5] Key characteristic peaks for orthorhombic BaCO₃ are typically observed around 2θ = 23.8°, 24.2°, and 34.2°.[3][6]

    • Similarly, the presence of Barium Chloride can be identified by its characteristic peaks. For example, the orthorhombic phase of BaCl₂ shows distinct diffraction peaks.[4][7]

    • For quantitative analysis, methods like Rietveld refinement can be employed. This technique involves fitting a calculated diffraction pattern (based on the crystal structures of this compound and potential impurities) to the experimental pattern to determine the weight percentage of each phase.[8][9][10]

Thermogravimetric Analysis (TGA) for Hydrate and Thermal Stability Assessment

Objective: To determine the water of hydration content and assess the thermal stability of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Parameters (Example):

    • Instrument: Thermogravimetric Analyzer

    • Temperature Range: Ambient to 1000°C

    • Heating Rate: 10°C/min

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min

  • Data Analysis:

    • The TGA thermogram will show weight loss at different temperature ranges.

    • Weight loss occurring at lower temperatures (typically below 250°C) corresponds to the loss of water of hydration. The percentage of weight loss can be used to calculate the number of water molecules per formula unit of this compound.

    • Decomposition of anhydrous this compound to Barium Carbonate and then to Barium Oxide occurs at higher temperatures. The onset temperature of decomposition is an indicator of thermal stability.

    • The presence of unexpected weight loss steps may indicate the presence of volatile or thermally labile impurities.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Objective: To detect impurities by observing changes in the thermal transitions of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a DSC pan and seal it.

  • Instrument Parameters (Example):

    • Instrument: Differential Scanning Calorimeter

    • Temperature Range: Ambient to 600°C

    • Heating Rate: 10°C/min

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min

  • Data Analysis:

    • The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.

    • An endothermic peak corresponding to dehydration should be observed at a temperature consistent with the TGA results.

    • The presence of impurities can cause a shift in the peak temperatures or the appearance of additional peaks.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Analysis

Objective: To quantify trace and ultra-trace elemental impurities in this compound according to regulatory guidelines such as USP <232>.[11]

Methodology:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a known amount of the this compound sample into a clean digestion vessel.

    • Add a suitable mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).

    • Digest the sample using a microwave digestion system until a clear solution is obtained.

    • Dilute the digested sample to a known volume with deionized water.

  • Instrument Parameters (Example):

    • Instrument: Inductively Coupled Plasma-Mass Spectrometer

    • Nebulizer: Standard or high-efficiency

    • Spray Chamber: Scott-type or cyclonic

    • RF Power: ~1500 W

    • Gas Flows: Optimized for sensitivity and stability

    • Detector: Dual-mode (pulse counting and analog)

  • Data Analysis:

    • Prepare multi-element calibration standards covering the expected concentration range of impurities.

    • Analyze the prepared sample solution along with the calibration standards and quality control samples.

    • The concentration of each elemental impurity is determined from the calibration curve.

    • Method validation should be performed according to ICH Q2(R1) or USP <1225> guidelines, including parameters like accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[12]

Mandatory Visualization

Experimental_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Confirmation Sample This compound Sample Grinding Grinding to Fine Powder Sample->Grinding XRD XRD Analysis Grinding->XRD TGA TGA Analysis Grinding->TGA DSC DSC Analysis Grinding->DSC ICP_MS_Prep Sample Digestion Grinding->ICP_MS_Prep XRD_Data Phase Identification & Quantification XRD->XRD_Data TGA_Data Hydrate Content & Thermal Stability TGA->TGA_Data DSC_Data Thermal Transition Profile DSC->DSC_Data ICP_MS ICP-MS Analysis ICP_MS_Prep->ICP_MS ICP_MS_Data Elemental Impurity Quantification ICP_MS->ICP_MS_Data Purity Purity Confirmation XRD_Data->Purity TGA_Data->Purity DSC_Data->Purity ICP_MS_Data->Purity Final_Report Final_Report Purity->Final_Report Final Report

Caption: Experimental workflow for this compound purity validation.

Logical_Comparison cluster_0 Purity Aspect cluster_1 Primary Analytical Technique Crystalline_Impurity Crystalline Impurities XRD XRD Crystalline_Impurity->XRD Identifies & Quantifies Hydrates Hydrates / Volatiles TGA_DSC TGA / DSC Hydrates->TGA_DSC Quantifies & Characterizes Elemental_Impurity Elemental Impurities ICP_MS ICP-MS Elemental_Impurity->ICP_MS Quantifies XRD->Crystalline_Impurity High Specificity TGA_DSC->Hydrates High Sensitivity to Mass Change ICP_MS->Elemental_Impurity Ultra-trace Sensitivity

Caption: Logical comparison of analytical techniques for purity aspects.

References

A Comparative Guide to Barium Oxalate Particle Size Analysis: Cross-Verification by SEM and DLS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of particle size is a critical parameter in pharmaceutical development and materials science, profoundly influencing factors such as dissolution rate, bioavailability, and material performance. For crystalline substances like Barium oxalate, an accurate understanding of particle size distribution is paramount. This guide provides an objective comparison of two widely used analytical techniques for particle size determination: Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS). We present a detailed examination of their principles, experimental protocols, and a comparative analysis of the data they generate, enabling researchers to make informed decisions for their specific applications.

Principles of Particle Size Measurement: SEM vs. DLS

Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) are powerful techniques that offer complementary information on particle size.[1]

Scanning Electron Microscopy (SEM) provides direct visualization of particles. A focused beam of electrons scans the surface of a dry powder sample, generating high-resolution images.[1] From these images, the size, shape, and morphology of individual particles can be directly measured.[2] This technique offers a "true" physical size measurement of the primary particles.

Dynamic Light Scattering (DLS) , on the other hand, measures the hydrodynamic diameter of particles suspended in a liquid.[3] This technique is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger ones.[4] DLS analyzes the fluctuations in scattered light intensity caused by this movement to determine the particle size distribution.[4] The resulting hydrodynamic diameter includes the core particle and any surrounding solvent layer, and it is also highly sensitive to the presence of agglomerates.[3][5]

Comparative Analysis of Particle Size Data

Due to the fundamental differences in their measurement principles, SEM and DLS often yield different particle size results for the same sample.[3] DLS typically reports a larger particle size than SEM. This discrepancy arises because DLS measures the hydrodynamic diameter in a dispersed state, which can be influenced by particle agglomeration in the solvent, whereas SEM measures the size of individual, dry particles.[5]

Below is a table presenting representative data for this compound particle size analysis, illustrating the typical differences observed between the two techniques.

ParameterScanning Electron Microscopy (SEM)Dynamic Light Scattering (DLS)
Measurement Principle Direct imaging of dry particlesMeasurement of hydrodynamic diameter in suspension
Mean Particle Size (d₅₀) 1.2 µm2.5 µm
Size Range 0.5 - 5.0 µm1.0 - 10.0 µm
Polydispersity Index (PDI) N/A (Size distribution is determined from image analysis)0.45
Key Insights Provides information on primary particle size, shape, and surface morphology. Reveals the presence of individual crystals and their morphology (e.g., columnar, needle-like).[2][6]Indicates the effective particle size in a liquid medium, including potential agglomerates. Useful for understanding the behavior of the particles in a suspension.

Note: The data presented in this table is illustrative and serves to highlight the typical comparative results between SEM and DLS for a crystalline material like this compound.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible particle size data.

Scanning Electron Microscopy (SEM) Sample Preparation
  • Sample Mounting: A small, representative amount of the dry this compound powder is carefully mounted onto an aluminum SEM stub using double-sided conductive carbon tape.[7]

  • Dispersion: To ensure a monolayer of particles and minimize agglomeration on the stub, the "flick method" can be employed. A clean cotton swab is lightly dipped into the powder, and then held over the stub. Gently flicking the swab handle dislodges a fine cloud of particles that settles evenly onto the conductive tape. Alternatively, the "dish method" can be used where the powder is spread thinly in a petri dish and the stub is gently pressed onto the powder.

  • Removal of Excess Powder: Any loose powder is removed by a gentle jet of compressed nitrogen or by tapping the side of the stub.[8] This prevents contamination of the SEM chamber.

  • Sputter Coating: As this compound is a non-conductive material, the mounted sample must be sputter-coated with a thin layer (typically 5-10 nm) of a conductive material, such as gold or platinum, to prevent charging under the electron beam.[9]

  • Imaging: The coated sample is then introduced into the high-vacuum chamber of the SEM for imaging at an appropriate accelerating voltage and magnification.

Dynamic Light Scattering (DLS) Sample Preparation
  • Solvent Selection: A suitable solvent must be chosen that allows for good dispersion of the this compound particles without dissolving them.[10] Deionized water is a common choice for insoluble salts.

  • Dispersion and Sonication: A small amount of this compound powder is added to the filtered solvent. To break up agglomerates and ensure a homogeneous suspension, the sample is subjected to ultrasonication, typically in a bath sonicator for 15-30 minutes.[10] The use of a surfactant, such as Triton X-100, at a low concentration (e.g., 0.1% v/v) can aid in wetting the powder and preventing re-agglomeration.[11]

  • Concentration Adjustment: The concentration of the suspension needs to be optimized. It should be dilute enough to be nearly transparent to avoid multiple scattering effects, which can lead to inaccurate results.[12] A typical starting concentration is in the range of 0.01 to 0.1 mg/mL.

  • Filtration (Optional): If the primary interest is in the size of the smallest individual particles, the suspension can be filtered through a syringe filter with a pore size larger than the expected primary particle size to remove large agglomerates.[11]

  • Measurement: The prepared suspension is transferred to a clean cuvette for analysis in the DLS instrument. The temperature should be controlled and recorded as it affects the viscosity of the solvent and the Brownian motion of the particles.[4]

Cross-Verification Workflow

The cross-verification of particle size using both SEM and DLS provides a comprehensive understanding of the material's properties. The following diagram illustrates a logical workflow for this process.

Cross-Verification Workflow for this compound Particle Size cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Powder sem_prep SEM Sample Prep: - Mount on stub - Disperse powder - Sputter coat start->sem_prep dls_prep DLS Sample Prep: - Disperse in solvent - Ultrasonicate - Add surfactant (optional) start->dls_prep sem_analysis SEM Analysis: - Acquire images - Measure individual particles sem_prep->sem_analysis dls_analysis DLS Analysis: - Measure hydrodynamic  diameter distribution dls_prep->dls_analysis sem_results SEM Results: - Primary particle size - Morphology & Shape sem_analysis->sem_results dls_results DLS Results: - Hydrodynamic size - Polydispersity Index (PDI) dls_analysis->dls_results comparison Comparative Analysis sem_results->comparison dls_results->comparison conclusion Comprehensive Particle Size Characterization comparison->conclusion

Caption: Workflow for cross-verifying this compound particle size using SEM and DLS.

Conclusion

The cross-verification of this compound particle size using both SEM and DLS is a robust analytical strategy. SEM provides invaluable, direct information on the primary particle size, shape, and morphology, which is crucial for understanding the fundamental properties of the crystalline material. DLS complements this by offering insights into the particle's behavior in a liquid medium, which is particularly relevant for applications involving suspensions and formulations. By employing both techniques, researchers can gain a comprehensive and nuanced understanding of their material's particle size characteristics, leading to more informed decisions in drug development and materials science.

References

A Comparative Analysis of Barium Oxalate Synthesis Routes for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance of barium oxalate synthesized through various methods, supported by experimental data and detailed protocols.

This compound (BaC₂O₄), a key inorganic compound, finds diverse applications ranging from a green colorant in pyrotechnics to a precursor in the synthesis of advanced functional materials. The performance characteristics of this compound, including its purity, particle size, morphology, and thermal stability, are critically dependent on the synthesis route employed. This guide provides a comprehensive comparison of this compound synthesized via three common methods: precipitation, gel-diffusion, and reverse micelle synthesis. The objective is to equip researchers and professionals with the necessary information to select the most appropriate synthesis strategy for their specific application.

Performance Comparison of this compound from Different Synthesis Routes

The choice of synthesis method significantly impacts the physicochemical properties of the resulting this compound. A summary of the key performance indicators for each route is presented in the tables below.

Table 1: Comparison of Physical and Chemical Properties

PropertyPrecipitation MethodGel-Diffusion MethodReverse Micelle Method
Purity High, dependent on precursor purity and washingHigh, crystal growth in a controlled environment minimizes impuritiesHigh, synthesis within nanoreactors limits contamination
Typical Yield High, typically quantitativeLower, dependent on diffusion rates and gel integrityModerate, dependent on microemulsion stability and extraction efficiency
Crystallinity Crystalline powderWell-defined single crystalsHigh crystallinity at the nanoscale
Solubility Sparingly soluble in water[1]Sparingly soluble in waterSparingly soluble in water

Table 2: Comparison of Morphological and Thermal Properties

PropertyPrecipitation MethodGel-Diffusion MethodReverse Micelle Method
Morphology Microcrystals, often with firewood or dendritic shapes[2]Prismatic, platy, spherulitic, or dendritic single crystals[3]Spherical nanoparticles[4][5]
Particle Size Micrometer scale (e.g., 1-3 µm diameter, 5-15 µm length)[2]Millimeter scale (e.g., 3 x 4 x 2 mm³)[6]Nanometer scale
Thermal Decomposition Decomposes to barium carbonate and then barium oxideDecomposes in stages, with dehydration followed by oxalate decomposition[3]Decomposition behavior is influenced by particle size and surface area

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below to enable reproducibility and further investigation.

Precipitation Method

This method relies on the rapid formation of insoluble this compound upon mixing solutions of a soluble barium salt and an oxalate source.

Materials:

  • Barium chloride (BaCl₂) or Barium acetate (Ba(CH₃COO)₂)

  • Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Stirring apparatus

  • Filtration system (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Prepare separate aqueous solutions of the barium salt and the oxalate source at desired concentrations (e.g., 0.1 M).

  • Slowly add the oxalate solution to the barium salt solution (or vice versa) while continuously stirring.[2][7]

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a specified period (e.g., 20-30 minutes) to ensure complete reaction.[2]

  • Allow the precipitate to age for a defined time (e.g., 2-24 hours) at a controlled temperature (e.g., 25-50 °C).[2]

  • Filter the precipitate using a filtration system and wash it several times with deionized water to remove any soluble impurities.[7]

  • Dry the collected this compound powder in an oven at a suitable temperature (e.g., 40-50 °C) for several hours.[2]

Gel-Diffusion Method

This technique facilitates the slow, controlled growth of high-quality single crystals of this compound within a gel matrix.

Materials:

  • Barium chloride (BaCl₂)

  • Oxalic acid (H₂C₂O₄)

  • Agar-agar or sodium metasilicate (for gel preparation)

  • Deionized water

  • Test tubes or U-tubes

  • Beakers

Procedure:

  • Prepare the gel medium. For an agar gel, dissolve agar-agar powder in hot deionized water.[3][6]

  • In a single diffusion setup, incorporate one of the reactants (e.g., oxalic acid) into the gel solution before it sets in a test tube.[3][6]

  • Once the gel has set and aged for a few days, carefully pour a solution of the second reactant (e.g., barium chloride) on top of the gel.[3][6]

  • In a double diffusion setup, fill a U-tube with the gel. After setting, add the barium chloride solution to one arm and the oxalic acid solution to the other.[3]

  • Seal the tubes and leave them undisturbed at room temperature for several days to weeks to allow for the diffusion of reactants and the growth of crystals within the gel.[3][6]

  • Harvest the grown crystals by carefully removing them from the gel and washing them with deionized water.

Reverse Micelle (Microemulsion) Method

This approach utilizes water-in-oil microemulsions as nanoreactors to synthesize this compound nanoparticles with controlled size and morphology.

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Surfactant (e.g., CTAB)

  • Co-surfactant (e.g., 1-butanol)

  • Oil phase (e.g., isooctane)

  • Deionized water

  • Stirring apparatus

  • Centrifuge

  • Solvents for washing (e.g., chloroform, methanol)

Procedure:

  • Prepare two separate microemulsion systems.

  • The first microemulsion will contain an aqueous solution of barium nitrate within the reverse micelles.

  • The second microemulsion will contain an aqueous solution of ammonium oxalate within the reverse micelles.[8]

  • Mix the two microemulsions under constant stirring. The collision and coalescence of the reverse micelles will bring the reactants into contact, leading to the precipitation of this compound within the nanodroplets.[8]

  • Allow the reaction to proceed for a sufficient time (e.g., 15 hours).[8]

  • Break the microemulsion and separate the nanoparticles by centrifugation.

  • Wash the nanoparticles with appropriate solvents (e.g., a mixture of chloroform and methanol) to remove the surfactant and oil phase.[8]

  • Dry the resulting this compound nanoparticles.

Visualization of Synthesis Workflows

The following diagrams illustrate the key steps involved in each synthesis route.

Precipitation_Workflow cluster_prep Solution Preparation Ba_sol Barium Salt Solution Mix Mixing & Reaction Ba_sol->Mix Ox_sol Oxalate Solution Ox_sol->Mix Age Aging Mix->Age Filter Filtration & Washing Age->Filter Dry Drying Filter->Dry Product This compound Powder Dry->Product Gel_Diffusion_Workflow cluster_gel Gel Preparation Prep_Gel Prepare Gel (e.g., Agar) Add_React1 Incorporate Reactant 1 Prep_Gel->Add_React1 Set_Gel Gel Setting & Aging Add_React1->Set_Gel Add_React2 Add Reactant 2 Solution Set_Gel->Add_React2 Diffuse Diffusion & Crystal Growth Add_React2->Diffuse Harvest Harvesting & Washing Diffuse->Harvest Product This compound Crystals Harvest->Product Reverse_Micelle_Workflow cluster_microemulsion Microemulsion Preparation ME1 Microemulsion 1 (Barium Salt) Mix Mixing & Reaction in Nanoreactors ME1->Mix ME2 Microemulsion 2 (Oxalate) ME2->Mix Separate Centrifugation & Washing Mix->Separate Dry Drying Separate->Dry Product This compound Nanoparticles Dry->Product

References

A Comparative Analysis of Barium Oxalate and Barium Nitrate in Pyrotechnic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the field of pyrotechnics, the generation of vibrant and consistent colors is a primary objective. Barium compounds are fundamental to the production of green light, with Barium Nitrate and Barium Oxalate being two commonly employed, yet chemically distinct, options. This guide provides a detailed comparison of their performance characteristics, supported by available data and established experimental protocols, to assist researchers and professionals in the selection and application of these materials.

Executive Summary

Barium Nitrate serves a dual role as both a green colorant and an oxidizer, making it a versatile component in many pyrotechnic formulations. Its performance as a colorant is significantly enhanced in the presence of a chlorine donor. In contrast, this compound functions primarily as a green colorant and a reducing agent. It is particularly noted for its ability to produce a vivid green flame, especially in compositions containing magnesium, without the need for an additional chlorine source. The choice between these two compounds depends on the specific requirements of the pyrotechnic composition, including desired color quality, burn rate, and the overall chemical system.

Data Presentation: A Comparative Overview

The following tables summarize the key physical, chemical, and pyrotechnic properties of this compound and Barium Nitrate.

Table 1: Physical and Chemical Properties

PropertyThis compoundBarium Nitrate
Chemical Formula BaC₂O₄Ba(NO₃)₂
Molecular Weight 225.35 g/mol [1]261.34 g/mol
Appearance White, odorless powder[1][2]White, crystalline solid[3]
Primary Role Green Colorant, Reducing Agent[1][2]Oxidizer, Green Colorant[4][5]
Solubility in Water Insoluble[1][2]Soluble
Decomposition Temp. ~400 °C[1]592–690 °C
Toxicity Toxic if ingested[1][2]Toxic if ingested[3]

Table 2: Pyrotechnic Performance Characteristics

Performance MetricThis compoundBarium Nitrate
Color Produced Rich and vivid green, especially with magnesium; no chlorine donor required.[2]Green (enhanced with a chlorine donor); bright white without a chlorine donor.
Ignition Temperature Data not available in a comparable formulation.High in metal fuel compositions (e.g., ~600 °C with Aluminum).
Burn Rate Data not available in a comparable formulation.Influenced by composition; often combined with other oxidizers to increase burn rate.
Luminous Intensity Described as producing a "rich and vivid" flame.[2]Can be high, especially in formulations with metal fuels.
Sensitivity Data not available.Can be sensitive to impact and friction, particularly in flash compositions.

Experimental Protocols

The evaluation of pyrotechnic compositions containing this compound and Barium Nitrate involves a series of standardized tests to quantify their performance and safety characteristics.

Protocol 1: Thermal Analysis

Objective: To determine the thermal stability and decomposition characteristics of the compounds and their formulations.

Methodology (Differential Scanning Calorimetry - DSC / Thermogravimetric Analysis - TGA):

  • A small, precisely weighed sample (typically 1-5 mg) of the substance or pyrotechnic mixture is placed in an inert crucible (e.g., aluminum or ceramic).

  • The crucible is placed in the DSC/TGA instrument.

  • The sample is heated at a controlled, linear rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • The instrument records the heat flow to or from the sample (DSC) and any mass loss (TGA) as a function of temperature.

  • The resulting data reveals melting points, decomposition temperatures, and exothermic or endothermic transitions.

Protocol 2: Burn Rate Measurement

Objective: To determine the linear combustion rate of a pyrotechnic composition.

Methodology:

  • The pyrotechnic composition is prepared by sieving and mixing the components to ensure homogeneity.

  • A precisely weighed amount of the mixture is consolidated into a tube of known dimensions (e.g., cardboard or phenolic) to a specified density.

  • The prepared "strand" is placed in a test stand within a controlled environment (e.g., a burn chamber).

  • An ignition source (e.g., an electric match) is applied to one end.

  • The time it takes for the flame front to travel a predetermined distance along the strand is measured using high-speed cameras or thermal sensors.

  • The burn rate is calculated in millimeters per second (mm/s).

Protocol 3: Color Intensity and Spectral Analysis

Objective: To quantitatively measure the color and luminous intensity of the flame produced.

Methodology:

  • A sample of the pyrotechnic composition is prepared, typically as a pressed pellet or a small star.

  • The sample is placed on a test stand at a fixed distance from a calibrated spectrometer or photometer.

  • The sample is ignited remotely in a dark environment to avoid interference from ambient light.

  • The spectrometer records the spectral radiant intensity across the visible spectrum (typically 380-780 nm).

  • The photometer measures the luminous intensity in candelas.

  • The spectral data can be used to calculate the CIE color coordinates, which provide a quantitative representation of the perceived color.

Visualizing Chemical Pathways and Experimental Processes

Decomposition Pathways

The thermal decomposition of this compound and Barium Nitrate follows different chemical pathways, which dictates their role in a pyrotechnic composition. Barium Nitrate acts as an oxygen source, while this compound's decomposition products are primarily gaseous carbon oxides.

Decomposition_Pathways cluster_oxalate This compound Decomposition cluster_nitrate Barium Nitrate Decomposition BaC2O4 This compound (BaC₂O₄) BaO_ox Barium Oxide (BaO) BaC2O4->BaO_ox Heat (~400°C) CO_CO2 Carbon Monoxide (CO) + Carbon Dioxide (CO₂) BaC2O4->CO_CO2 Heat (~400°C) BaNO32 Barium Nitrate (Ba(NO₃)₂) BaO_ni Barium Oxide (BaO) BaNO32->BaO_ni Heat (~592-690°C) NO2 Nitrogen Dioxide (NO₂) BaNO32->NO2 Heat (~592-690°C) O2 Oxygen (O₂) BaNO32->O2 Heat (~592-690°C)

Decomposition pathways of this compound and Barium Nitrate.
Experimental Workflow for Pyrotechnic Evaluation

The systematic evaluation of a pyrotechnic colorant follows a logical progression from formulation to detailed performance analysis. This workflow ensures comprehensive characterization of both the efficacy and safety of the material.

Experimental_Workflow Formulation Composition Formulation (Sieving, Weighing, Mixing) Preparation Sample Preparation (Pressing Pellets/Strands) Formulation->Preparation Safety Safety & Sensitivity Testing (Impact, Friction, ESD) Preparation->Safety Thermal Thermal Analysis (DSC/TGA) Preparation->Thermal Performance Performance Testing (Burn Rate, Spectroscopy) Preparation->Performance Analysis Data Analysis & Comparison (Burn Rate, Luminous Intensity, CIE Color) Safety->Analysis Thermal->Analysis Performance->Analysis

A generalized experimental workflow for pyrotechnic evaluation.

Conclusion

Barium Nitrate and this compound each offer distinct advantages for the creation of green pyrotechnic effects. Barium Nitrate is a well-established, oxygen-donating colorant, whose primary drawback is the typical need for a chlorine donor to achieve a high-purity green. This compound, while less documented in terms of quantitative performance data, presents an interesting alternative as a reducing colorant that can produce a vivid green without a chlorine source, particularly in magnesium-rich compositions. The lower decomposition temperature of this compound may also be a factor in the ignition and burn characteristics of a given formulation. The selection between these two compounds will ultimately be guided by the specific design parameters of the pyrotechnic device, including the other components of the mixture and the desired performance outcomes. Further direct comparative studies under identical conditions are warranted to more fully elucidate the performance trade-offs between these two important pyrotechnic ingredients.

References

A Comparative Guide to the Thermal Decomposition of Barium Oxalate and Other Alkaline Earth Metal Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition behavior of barium oxalate against other alkaline earth metal oxalates, specifically calcium oxalate and strontium oxalate. The data presented is collated from various literature sources and is intended to serve as a valuable resource for researchers working with these materials. Thermogravimetric Analysis (TGA) is the primary analytical technique discussed, offering insights into the thermal stability and decomposition pathways of these inorganic salts.

Comparison of Thermal Decomposition Data

The thermal decomposition of alkaline earth metal oxalates, when heated, typically proceeds through distinct stages: dehydration (loss of water of crystallization), followed by the decomposition of the anhydrous oxalate to the corresponding carbonate, and finally, the decomposition of the carbonate to the metal oxide. The specific temperatures and weight losses associated with each stage are characteristic of the metal cation.

The following table summarizes the key thermal decomposition parameters for this compound, calcium oxalate monohydrate, and strontium oxalate monohydrate as reported in the literature. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.

CompoundDecomposition StepTemperature Range (°C)Theoretical Weight Loss (%)Observed Weight Loss (%)Reference
This compound Hemihydrate (BaC₂O₄·0.5H₂O) Dehydration: BaC₂O₄·0.5H₂O → BaC₂O₄ + 0.5H₂O94 - 1153.89~4.54[1]
Decomposition to Carbonate: BaC₂O₄ → BaCO₃ + CO330 - 55012.13~12.59[1]
Decomposition to Oxide: BaCO₃ → BaO + CO₂600 - 100018.90 (for 80% conversion)~17.83 (for 80% conversion)[1]
This compound Dihydrate (BaC₂O₄·2H₂O) Dehydration: BaC₂O₄·2H₂O → BaC₂O₄ + 2H₂O~100 - 25013.78Not explicitly stated[2]
Decomposition to Carbonate: BaC₂O₄ → BaCO₃ + CO~400 - 55010.72Not explicitly stated[2]
Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) Dehydration: CaC₂O₄·H₂O → CaC₂O₄ + H₂O100 - 25012.3311.9 - 12.3[3][4][5]
Decomposition to Carbonate: CaC₂O₄ → CaCO₃ + CO400 - 55019.1718.9 - 19.1[3][4][5]
Decomposition to Oxide: CaCO₃ → CaO + CO₂600 - 81030.12~30.2[3]
Strontium Oxalate Monohydrate (SrC₂O₄·H₂O) Dehydration: SrC₂O₄·H₂O → SrC₂O₄ + H₂O127 - 2009.11~8.6[6]
Decomposition to Carbonate: SrC₂O₄ → SrCO₃ + CO400 - 60014.18~14.1[6]
Decomposition to Oxide: SrCO₃ → SrO + CO₂>90022.28Not explicitly stated[7]

Experimental Protocol: Thermogravimetric Analysis (TGA) of Metal Oxalates

The following is a generalized experimental protocol for the thermogravimetric analysis of inorganic salts like metal oxalates. This protocol is based on standard practices and can be adapted based on the specific instrument and research requirements.[8][9][10][11]

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Crucible: Platinum, alumina, or ceramic crucibles are typically used. The crucible should be cleaned and tared before use.[11]

  • Sample: A small amount of the sample (typically 5-15 mg) is weighed accurately into the crucible.[8]

  • Atmosphere: The analysis is usually performed under a controlled atmosphere, typically an inert gas like nitrogen or in an oxidative environment like air, with a constant flow rate (e.g., 20-100 mL/min).[8]

2. TGA Measurement:

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[5][12]

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

3. Data Analysis:

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step.

  • The weight loss for each step is calculated from the TGA curve.

  • The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of weight loss for each step.

Experimental Workflow

The following diagram illustrates the typical workflow for a Thermogravimetric Analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Sample Weigh Sample (5-15 mg) Crucible Place in Tared Crucible Sample->Crucible Load Load Sample into TGA Crucible->Load Program Set Temperature Program & Atmosphere Load->Program Run Initiate Heating & Data Acquisition Program->Run TG_Curve Generate TGA Curve (Weight vs. Temp) Run->TG_Curve DTG_Curve Generate DTG Curve (Derivative) TG_Curve->DTG_Curve Analysis Analyze Decomposition Steps & Weight Loss DTG_Curve->Analysis Report Report Analysis->Report

Caption: A flowchart of the TGA experimental workflow.

References

Barium Oxalate: A Comparative Guide for Thermal Analysis Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of barium oxalate as a standard reference material for thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). Its performance is evaluated against established certified reference materials, supported by experimental data and detailed protocols.

Introduction to Thermal Analysis and Reference Materials

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. Accurate temperature and heat flow calibration of thermal analysis instrumentation is crucial for obtaining reliable and reproducible data. This is achieved using standard reference materials (SRMs) with well-characterized thermal events.

Certified reference materials (CRMs) are provided by national metrology institutes like the National Institute of Standards and Technology (NIST) and are considered primary standards.[1] However, the availability of CRMs covering the entire temperature range of modern thermal analyzers is limited.[2] Consequently, secondary or working reference materials are often employed for routine calibration and verification. This guide explores the suitability of this compound as such a material.

This compound: Thermal Decomposition Pathway

This compound monohydrate (BaC₂O₄·H₂O) undergoes a multi-step thermal decomposition, making it a candidate for multi-point calibration in TGA and DTA/DSC. The decomposition proceeds through the following stages:

  • Dehydration: The loss of one molecule of water to form anhydrous this compound (BaC₂O₄).

  • Decomposition to Carbonate: The decomposition of anhydrous this compound into barium carbonate (BaCO₃) and carbon monoxide (CO).

  • Decomposition to Oxide: The final decomposition of barium carbonate into barium oxide (BaO) and carbon dioxide (CO₂).

Each of these steps is associated with a distinct temperature range and enthalpy change, which can be used for calibration purposes.

Comparative Performance Data

The thermal events of this compound are compared with established certified reference materials in the following tables. It is important to note that while materials like Indium and Tin are certified for temperature and enthalpy calibration in DSC, this compound is not a certified reference material.[3][4]

Table 1: Comparison of Onset and Peak Temperatures for Thermal Events

MaterialThermal EventOnset Temperature (°C)Peak Temperature (°C)Technique
This compound Monohydrate Dehydration~94 - 115[5]~148[6]TGA/DTA
Anhydrous this compound Decomposition to BaCO₃~330 - 387[5]~415[6]TGA/DTA
Barium Carbonate Decomposition to BaO~790 - 1000+[5][7]>1100[7]TGA/DTA
Indium (CRM) Melting156.60-DSC
Tin (CRM) Melting231.93-DSC
Adamantane (RM) Solid-Solid Transition-65.54 ± 0.20[2]-DSC

Note: The temperature ranges for this compound decomposition can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Comparison of Enthalpy Changes for Thermal Events

MaterialThermal EventEnthalpy Change (ΔH)
This compound Monohydrate Dehydration (BaC₂O₄·H₂O → BaC₂O₄ + H₂O)Calculated: +55.9 kJ/mol
Anhydrous this compound Decomposition (BaC₂O₄ → BaCO₃ + CO)Calculated: -13.2 kJ/mol
Barium Carbonate Decomposition (BaCO₃ → BaO + CO₂)+252.1 kJ/mol (equilibrium)[6][8]
Indium (CRM) Melting28.62 J/g
Tin (CRM) Melting60.46 J/g
Adamantane (RM) Solid-Solid Transition20.57 ± 0.90 J/g[2]

Experimental Protocols

Detailed methodologies are crucial for the consistent and accurate use of any reference material.

Thermogravimetric Analysis (TGA) of this compound Monohydrate

Objective: To determine the mass loss associated with the dehydration and decomposition of this compound monohydrate.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Tare an appropriate TGA sample pan (e.g., alumina or platinum).

  • Accurately weigh 5-10 mg of this compound monohydrate into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 1200°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperatures and percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) for Enthalpy Measurement

Objective: To measure the enthalpy of the thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Perform a baseline run with two empty, hermetically sealed aluminum pans from the desired starting temperature to the final temperature.

  • Accurately weigh 2-5 mg of this compound monohydrate into a new aluminum pan and hermetically seal it.

  • Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Equilibrate the system at the starting temperature (e.g., 30°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature that encompasses the desired transitions.

  • Record the heat flow as a function of temperature.

  • Integrate the area of the peaks corresponding to the thermal events to determine the enthalpy change (ΔH). Calibration with a certified reference material like indium is necessary to obtain accurate enthalpy values.

Visualizing Thermal Analysis Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships in thermal analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Accurately weigh 5-10 mg of sample start->weigh place Place sample in TGA pan weigh->place load Load pan into TGA furnace place->load purge Purge with inert gas load->purge heat Heat at a constant rate (e.g., 10°C/min) purge->heat record Record mass vs. temperature heat->record analyze Analyze TGA curve record->analyze determine Determine onset temperatures and % mass loss analyze->determine end End determine->end

TGA Experimental Workflow

Reference_Material_Selection cluster_criteria Selection Criteria cluster_types Reference Material Types cluster_application Application purity High Purity crm Certified Reference Material (CRM) e.g., Indium, Tin purity->crm rm Reference Material (RM) e.g., this compound purity->rm stability Thermal Stability stability->crm stability->rm known_events Well-characterized Thermal Events known_events->crm known_events->rm non_reactive Non-reactive with pan non_reactive->crm non_reactive->rm calibration Instrument Calibration crm->calibration verification Performance Verification crm->verification rm->verification

Reference Material Selection Logic

Discussion

This compound presents several distinct thermal events over a broad temperature range, which could be advantageous for multi-point temperature calibration in TGA and DTA. The dehydration step occurs at a relatively low temperature, while the final decomposition of barium carbonate extends to very high temperatures.

However, several factors must be considered. The decomposition of anhydrous this compound to barium carbonate is an exothermic process, which is less common for calibration standards where endothermic melting transitions are often preferred. Furthermore, the decomposition temperatures, particularly of barium carbonate, can be influenced by the partial pressure of the evolved gases (CO and CO₂), which necessitates a well-controlled experimental atmosphere.

Compared to certified reference materials like indium and tin, which have very sharp and highly reproducible melting points and well-defined enthalpies of fusion, the transitions of this compound are broader. This can introduce greater uncertainty in the calibration.

Conclusion

This compound can serve as a useful secondary or in-house reference material for thermal analysis, particularly for verifying instrument performance over a wide temperature range in TGA. Its multi-step decomposition provides several calibration points from a single experiment. However, for high-accuracy calibration of temperature and enthalpy, especially for DSC, certified reference materials remain the gold standard due to their sharp, well-defined, and highly reproducible thermal events. When using this compound, it is imperative to adhere to strict, consistent experimental protocols to minimize variability in the results. Researchers should be aware of the potential for variations in decomposition temperatures and the exothermic nature of the oxalate to carbonate transition when utilizing this compound as a reference material.

References

Spectroscopic analysis (FTIR, Raman) for the validation of Barium oxalate structure.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of chemical compounds is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the validation of barium oxalate's structure, supported by experimental data and detailed protocols.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of compounds by probing their characteristic vibrational modes. In the case of this compound (BaC₂O₄), these techniques are instrumental in confirming the presence of the oxalate anion, its coordination to the barium cation, and the presence of any water of crystallization.

Comparative Spectroscopic Data

The structural features of this compound can be effectively identified by characteristic peaks in its FTIR and Raman spectra. The following table summarizes the key vibrational modes and their corresponding wavenumbers.

Vibrational ModeFTIR Peak Position (cm⁻¹)Raman Peak Position (cm⁻¹)Reference(s)
O-H Stretching (water of hydration)3640 - 3200 (broad)[1][2][3]
C=O Asymmetric Stretching~1616 - 1603~1617 (weak)[3][4]
C-O Symmetric Stretching / C-C Stretch~1474 (weak)~1474 (strong)[4]
C-O Asymmetric Stretching~1327[3]
O-C-O In-plane Deformation~868, ~783[3]
Metal-Oxygen (Ba-O) Stretching~534[3]

Note: The presence of water of hydration can significantly influence the O-H stretching region in the FTIR spectrum. The intensity of peaks can vary based on the hydration state of the this compound sample (e.g., hemihydrate).[4][5] The complementarity of FTIR and Raman is evident in the C=O and C-O stretching regions, where a weak band in one technique may be a strong band in the other.[4][6]

Experimental Protocols

Precise and reproducible data acquisition is fundamental to spectroscopic analysis. The following are detailed methodologies for obtaining FTIR and Raman spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its functional groups.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the this compound sample to remove any adsorbed moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade potassium bromide (KBr).

    • Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

    • Perform baseline correction and other necessary spectral processing.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound to complement the FTIR data and provide further structural information.

Methodology:

  • Sample Preparation:

    • Place a small amount of the crystalline this compound powder directly onto a microscope slide or into a sample holder. No special preparation is typically required.

  • Data Acquisition:

    • Place the sample on the stage of the Raman microscope.

    • Focus the laser onto the sample. A common excitation laser is 514.5 nm or 785 nm.[7][8]

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 2000-200 cm⁻¹).

    • Adjust acquisition parameters such as laser power, exposure time, and number of accumulations to obtain a spectrum with a good signal-to-noise ratio. Care should be taken to avoid sample degradation from excessive laser power.[8]

Experimental Workflow for Spectroscopic Validation

The logical flow of validating the structure of this compound using spectroscopic methods can be visualized as follows:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_Raman Mount Powder Sample Sample->Prep_Raman FTIR FTIR Spectroscopy Prep_FTIR->FTIR Raman Raman Spectroscopy Prep_Raman->Raman FTIR_Spectrum FTIR Spectrum FTIR->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman->Raman_Spectrum Peak_Assignment Peak Assignment & Structural Confirmation FTIR_Spectrum->Peak_Assignment Raman_Spectrum->Peak_Assignment Validation Validated Barium Oxalate Structure Peak_Assignment->Validation

References

A Comparative Guide to Co-Precipitation Methods for Metal Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity, homogenous metal oxalates is a critical precursor step for the production of advanced materials, including catalysts and active pharmaceutical ingredients. Co-precipitation offers a versatile and scalable approach for this synthesis. This guide provides a comparative analysis of common co-precipitation methods, supported by experimental data and detailed protocols, to aid in the selection and optimization of the most suitable technique for a given application.

Introduction to Co-Precipitation of Metal Oxalates

Co-precipitation is a widely employed technique for the synthesis of multi-metal oxalates, which serve as precursors for mixed metal oxides and other complex materials. The fundamental principle involves the simultaneous precipitation of multiple metal ions from a solution through the addition of a precipitating agent, typically oxalic acid or a soluble oxalate salt. The key advantage of this method lies in its ability to achieve a high degree of homogeneity, with constituent metals mixed at the atomic or molecular level.[1] This intimacy of mixing at the precursor stage is crucial for forming homogenous final products at lower temperatures and shorter processing times compared to traditional solid-state reaction methods.[1]

The characteristics of the resulting metal oxalate precipitate, such as particle size, morphology, crystallinity, and purity, are significantly influenced by the chosen co-precipitation method and the precise control of experimental parameters.[2][3] These parameters include pH, temperature, concentration of reactants, rate of precipitant addition, and mixing conditions.[2][4] This guide will explore three prevalent co-precipitation techniques: direct precipitation, homogeneous precipitation, and precursor-mediated methods.

Comparative Analysis of Co-Precipitation Methods

The selection of a co-precipitation method is a critical decision that impacts the physicochemical properties of the synthesized metal oxalates and, consequently, the performance of the final material. This section provides a comparative overview of direct precipitation, homogeneous precipitation, and precursor-mediated methods.

Data Summary

The following table summarizes the key performance indicators for each co-precipitation method based on experimental findings reported in the literature.

MethodKey AdvantagesKey DisadvantagesTypical Particle SizePurity/HomogeneityYield
Direct Precipitation Simple, rapid, and cost-effective.[5]Difficult to control particle size and morphology, potential for localized supersaturation leading to inhomogeneities.[6]Wide distribution, often in the micrometer range.Good, but can be variable depending on process control.[4]Generally high, often >95%.[5][7]
Homogeneous Precipitation Excellent control over particle size and morphology, leading to narrow size distributions and well-defined crystals.[6][8]Slower reaction rates, may require elevated temperatures, and can be more complex to implement.[6][9]Narrow distribution, typically in the sub-micron to low-micrometer range.[8][9]Excellent, uniform distribution of constituent metals.[6][8]High, comparable to direct precipitation.[9]
Precursor-Mediated (e.g., Urea) Offers good control over precipitation by slowly changing the pH, leading to homogenous products.[10] Can produce nanostructured materials.[10]Can introduce impurities from the precursor, may require an additional calcination step to remove the precursor.[10]Nanometer to sub-micron range.[10]High, with good control over stoichiometry.[10]Variable, dependent on the specific precursor and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of metal oxalates. This section provides standardized methodologies for the key co-precipitation techniques discussed.

Direct Co-Precipitation of Mixed Metal Oxalates

This protocol describes the direct precipitation of a mixed nickel-cobalt oxalate, a common precursor for battery materials.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ammonium hydroxide (for pH adjustment)

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate and cobalt nitrate in deionized water to achieve the desired metal ratio and a total metal ion concentration of 1.0 M. Stir until fully dissolved.

  • Precipitant Solution Preparation: Prepare a 1.2 M solution of oxalic acid in deionized water.

  • Precipitation: Heat both solutions to 60°C. Add the oxalic acid solution to the mixed metal nitrate solution dropwise under vigorous stirring.

  • pH Adjustment: During the addition of the precipitant, monitor the pH of the reaction mixture. Maintain a constant pH of 2.0 by adding ammonium hydroxide solution as needed.[11]

  • Digestion: After complete addition of the oxalic acid, continue stirring the mixture at 60°C for 2 hours to allow the precipitate to age and crystallize.[11]

  • Filtration and Washing: Allow the precipitate to settle, then filter the suspension using a Buchner funnel. Wash the collected precipitate several times with deionized water to remove any unreacted precursors and byproducts, followed by a final wash with ethanol.

  • Drying: Dry the resulting mixed metal oxalate powder in an oven at 80°C for 12 hours.

Homogeneous Co-Precipitation of Lanthanide Oxalates

This protocol details the synthesis of lanthanide oxalates via the thermal decomposition of a precursor, which slowly releases the precipitating agent.[6][8]

Materials:

  • Lanthanide(III) nitrate hydrate (e.g., Ce(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O)

  • Oxamic acid (H₂NC(O)COOH)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a solution containing the lanthanide nitrate at a concentration of 0.05 M and oxamic acid at a concentration of 0.15 M in deionized water.

  • Precipitation: Heat the solution to 90-100°C in a sealed reaction vessel and maintain this temperature for several hours.[6][8] The thermal decomposition of oxamic acid will slowly generate oxalate ions, leading to the gradual precipitation of lanthanide oxalate.

  • Monitoring: The progress of the precipitation can be monitored by observing the turbidity of the solution or by taking aliquots at different time intervals and analyzing the supernatant for residual metal ion concentration.[9]

  • Cooling and Collection: Once the precipitation is complete, allow the solution to cool to room temperature.

  • Filtration and Washing: Collect the crystalline precipitate by filtration and wash it thoroughly with deionized water and then with ethanol.

  • Drying: Dry the product in a desiccator under vacuum at room temperature.

Visualizing the Comparative Study Workflow

The following diagram illustrates the logical workflow for a comparative study of co-precipitation methods for metal oxalates, from the initial selection of precursors to the final characterization of the synthesized materials.

CoPrecipitation_Workflow cluster_Inputs 1. Input Selection cluster_Methods 2. Co-Precipitation Method cluster_Parameters 3. Process Parameters cluster_Processing 4. Post-Precipitation Processing cluster_Characterization 5. Product Characterization Metal_Precursors Metal Salt Precursors (e.g., Nitrates, Sulfates) Direct_Precipitation Direct Precipitation Metal_Precursors->Direct_Precipitation Homogeneous_Precipitation Homogeneous Precipitation Metal_Precursors->Homogeneous_Precipitation Precursor_Mediated Precursor-Mediated Method Metal_Precursors->Precursor_Mediated Precipitating_Agent Precipitating Agent (e.g., Oxalic Acid, Ammonium Oxalate) Precipitating_Agent->Direct_Precipitation Precipitating_Agent->Homogeneous_Precipitation Precipitating_Agent->Precursor_Mediated pH pH Direct_Precipitation->pH Temperature Temperature Homogeneous_Precipitation->Temperature Concentration Concentration Precursor_Mediated->Concentration Filtration Filtration & Washing pH->Filtration Temperature->Filtration Concentration->Filtration Stirring_Rate Stirring Rate Stirring_Rate->Filtration Drying Drying Filtration->Drying Calcination Calcination (Optional) Drying->Calcination Morphology Morphology & Particle Size (SEM, TEM) Drying->Morphology Calcination->Morphology Crystallinity Crystallinity & Phase Purity (XRD) Morphology->Crystallinity Composition Compositional Analysis (EDX, ICP) Crystallinity->Composition Thermal_Behavior Thermal Behavior (TGA/DSC) Composition->Thermal_Behavior

Caption: Workflow for a comparative study of metal oxalate co-precipitation methods.

Conclusion

The choice of a co-precipitation method for metal oxalates has a profound impact on the properties of the resulting material. Direct precipitation offers a simple and rapid route, making it suitable for large-scale production where precise control over particle morphology is not the primary concern. In contrast, homogeneous precipitation provides superior control over particle size and distribution, yielding highly uniform and crystalline products ideal for applications demanding high-performance materials. Precursor-mediated methods offer a balance, enabling the synthesis of nanostructured oxalates with good homogeneity.

By understanding the advantages and limitations of each technique and carefully controlling the experimental parameters, researchers can tailor the synthesis process to obtain metal oxalates with the desired characteristics for their specific application. The protocols and comparative data presented in this guide serve as a valuable resource for navigating the selection and implementation of co-precipitation strategies in the laboratory and beyond.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Barium Oxalate, a compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Classification

This compound is classified as an acute oral, dermal, and inhalation toxicity hazard (Category 4).[2] Ingestion can lead to severe gastroenteritis with vomiting and diarrhea, and may cause renal damage.[4]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection GlovesChemical impermeable gloves. Must be inspected prior to use.[1][2]
Protective ClothingFire/flame resistant and impervious clothing.[1] Full cover protective clothing.[4]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]
Occupational Exposure Limits
ComponentLimit TypeValue
Barium Compounds (as Ba)TWA (ACGIH)0.5 mg/m³
Barium CompoundsTWA (OSHA)0.5 mg/m³

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure adequate ventilation in the handling area.[1][2][3] An exhaust/ventilator system should be available.[5]

    • Locate and ensure accessibility of emergency equipment, including an eye wash station and safety shower.[5][6]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][3][6]

    • Avoid the formation of dust and aerosols.[1][2]

    • Do not eat, drink, or smoke in the work area.[1][2][4]

    • Use non-sparking tools to prevent ignition.[1][2]

    • Wash hands thoroughly after handling.[1][2]

  • Storage:

    • Store in a tightly closed, unbreakable container.[1][2][5]

    • Keep in a dry, cool, and well-ventilated place.[1][2][3]

    • Store away from incompatible materials such as strong acids and oxidizing agents.[3][4]

    • Store in a locked-up area.[5]

Waste Disposal Plan
  • Collection:

    • Collect waste material in a suitable, closed, and labeled container for disposal.[1][2]

    • Contaminated material is considered toxic waste.[4]

  • Disposal:

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2][5]

    • Do not allow the chemical to enter drains or the environment.[1][2][3]

    • Contaminated packaging should be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[2]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly reduce harm.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][2] Call a doctor or Poison Control Center immediately.[1][2]
Inhalation Move the victim to fresh air.[1][2] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]
Skin Contact Take off contaminated clothing immediately.[1][2] Wash off with soap and plenty of water.[1][2] Consult a doctor if irritation persists.[1][4]
Eye Contact Rinse with pure water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][4]
Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to a safe area.[1][2]

    • Avoid breathing dust, mist, gas, or vapors.[1][2]

    • Wear appropriate personal protective equipment.[1][2]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[1][2]

    • Do not let the chemical enter drains.[1][2]

  • Containment and Cleaning Up:

    • Sweep up the spilled material carefully.[3][4]

    • Collect and place the material in a suitable, closed container for disposal.[1][2]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1][2]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal and emergency response.

BariumOxalate_Safety_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response Prep Ensure Ventilation & Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle this compound (Avoid Dust/Contact) DonPPE->Handle Store Store Properly (Cool, Dry, Ventilated, Locked) Handle->Store CollectWaste Collect Waste in Labeled Containers Handle->CollectWaste Spill Accidental Release Handle->Spill If Spill Occurs Exposure Personal Exposure Handle->Exposure If Exposure Occurs Dispose Dispose According to Regulations CollectWaste->Dispose Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Contain Contain Spill Evacuate->Contain CleanUp Clean Up Spill with Appropriate Precautions Contain->CleanUp CleanUp->CollectWaste Medical Seek Medical Attention FirstAid->Medical

This compound Safety and Handling Workflow

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.